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  • Product: 4-(3-methoxyphenoxy)benzoic acid
  • CAS: 50793-31-2

Core Science & Biosynthesis

Foundational

4-(3-Methoxyphenoxy)benzoic Acid (CAS 50793-31-2): A Comprehensive Technical Guide for Drug Discovery

Executive Summary In the dynamic landscape of medicinal chemistry and rational drug design, diaryl ethers represent a privileged structural motif. 4-(3-methoxyphenoxy)benzoic acid (CAS 50793-31-2) is a high-value pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the dynamic landscape of medicinal chemistry and rational drug design, diaryl ethers represent a privileged structural motif. 4-(3-methoxyphenoxy)benzoic acid (CAS 50793-31-2) is a high-value pharmaceutical building block[1]. Characterized by its conformational flexibility and dual-functional nature—an electrostatic carboxylic acid anchor paired with a lipophilic, sterically tuned methoxy-substituted aromatic ring—this intermediate is critical for synthesizing advanced therapeutics, including anti-inflammatory agents, nuclear receptor ligands, and enzyme inhibitors[2].

This whitepaper provides an in-depth technical analysis of 4-(3-methoxyphenoxy)benzoic acid, detailing its physicochemical properties, validated synthetic protocols, and structural utility in modern drug discovery workflows.

Chemical Identity & Physicochemical Profiling

Understanding the baseline physicochemical properties of 4-(3-methoxyphenoxy)benzoic acid is essential for predicting its behavior in both synthetic reactions and biological assays. The diaryl ether linkage introduces an approximate 120° bond angle, forcing the two aromatic rings into a non-planar "butterfly" conformation that is highly favorable for binding into deep hydrophobic target pockets[3].

Table 1: Physicochemical Properties
PropertyValue / Description
Chemical Name 4-(3-methoxyphenoxy)benzoic acid
CAS Registry Number 50793-31-2[1]
Molecular Formula C14H12O4[1]
Molecular Weight 244.24 g/mol [1]
Appearance White to off-white crystalline powder (typical for phenoxybenzoic acids)[2]
Structural Features Diaryl ether core, meta-methoxy substitution, para-carboxylic acid
Solubility Soluble in DMSO, DMF, and basic aqueous solutions; poorly soluble in water

Synthetic Methodologies: The Ullmann Diaryl Ether Coupling

The most robust and scalable method for synthesizing 4-(3-methoxyphenoxy)benzoic acid is the Copper-Catalyzed Ullmann Condensation . While Nucleophilic Aromatic Substitution (SNAr) is possible using 4-fluorobenzoic acid, the electron-rich nature of the ether-forming oxygen and the mild electron-withdrawing capacity of the carboxylate often necessitate the catalytic efficiency of the Ullmann reaction.

The Causality of Experimental Choices
  • Catalyst & Ligand: Copper(I) iodide (CuI) is the standard catalyst. However, unliganded CuI often leads to sluggish reactions and requires harsh temperatures (>150°C). By introducing a bidentate ligand such as 1,10-phenanthroline or N,N-dimethylglycine , the Cu(I) center is solubilized and stabilized against disproportionation to Cu(0) and Cu(II). This lowers the activation energy for the oxidative addition of the aryl halide.

  • Base Selection: Cesium carbonate ( Cs2​CO3​ ) or Potassium carbonate ( K2​CO3​ ) is utilized to deprotonate 3-methoxyphenol, generating the nucleophilic phenoxide in situ. Cs2​CO3​ often provides superior solubility in aprotic solvents.

  • Workup Strategy (Self-Validating): Because the product contains a carboxylic acid, it can be isolated via acid-base extraction. The crude mixture is basified to extract the product into the aqueous layer (as a carboxylate salt), leaving unreacted organic impurities behind. Subsequent acidification forces the pure product to precipitate.

Step-by-Step Protocol: Copper-Catalyzed Synthesis
  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromobenzoic acid (1.0 equiv, electrophile) and 3-methoxyphenol (1.2 equiv, nucleophile).

  • Catalyst Loading: Add CuI (10 mol%) and 1,10-phenanthroline (20 mol%).

  • Base Addition: Add finely powdered Cs2​CO3​ (2.5 equiv). The excess base accounts for the deprotonation of both the phenol and the carboxylic acid.

  • Solvent & Degassing: Add anhydrous Dimethylformamide (DMF) to achieve a 0.2 M concentration. Degas the suspension via three freeze-pump-thaw cycles or by bubbling argon for 15 minutes to prevent catalyst oxidation.

  • Reaction Execution: Heat the mixture to 110°C under an argon atmosphere for 18–24 hours. Monitor completion via TLC or LC-MS.

  • Quench & Extraction: Cool to room temperature. Dilute with water and adjust the pH to ~10 using 1M NaOH. Wash the aqueous layer with Ethyl Acetate (3x) to remove unreacted 3-methoxyphenol and the ligand.

  • Precipitation: Carefully acidify the aqueous layer with 2M HCl to pH 2-3. The product, 4-(3-methoxyphenoxy)benzoic acid, will precipitate as an off-white solid.

  • Isolation: Filter the solid, wash with cold distilled water, and dry under high vacuum.

Synthesis Workflow Diagram

Synthesis A 4-Bromobenzoic Acid (Electrophile) B 3-Methoxyphenol (Nucleophile) C CuI / 1,10-Phenanthroline Cs2CO3 in DMF D Ullmann Coupling (110°C, Argon, 24h) C->D E Acid-Base Extraction (pH 10 wash, pH 2 precip) D->E F 4-(3-methoxyphenoxy)benzoic acid (CAS 50793-31-2) E->F AB AB AB->C

Caption: Workflow for the Copper-Catalyzed Ullmann synthesis of 4-(3-methoxyphenoxy)benzoic acid.

Medicinal Chemistry & Pharmacophore Utility

Phenoxybenzoic acids are foundational in medicinal chemistry[2]. The 4-(3-methoxyphenoxy)benzoic acid scaffold is particularly valuable due to its precise spatial geometry.

Structural Advantages in Drug Design
  • Bioisosterism: The diaryl ether acts as a bioisostere for benzophenones, diphenylamines, and biphenyls, often exhibiting superior metabolic stability and improved solubility profiles.

  • Conformational Adaptation: The ether oxygen allows the two phenyl rings to rotate independently. This flexibility enables the molecule to adopt a conformation that perfectly matches the topography of target binding sites, minimizing the entropic penalty of binding.

  • Vectorized Substitution: The meta-methoxy group on the phenoxy ring projects into adjacent lipophilic sub-pockets, enhancing van der Waals interactions without causing steric clashes that a para-substitution might induce.

Target Applications
  • Nuclear Receptors (e.g., PPAR agonists): The carboxylic acid forms a critical salt bridge with polar residues (like Tyrosine and Histidine) in the ligand-binding domain, while the methoxy-substituted diaryl ether tail extends into the hydrophobic Y-shaped cavity.

  • Anti-inflammatory Agents: Phenoxybenzoic acid derivatives are heavily utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and targeted enzyme inhibitors (e.g., COX-2 or EP4 antagonists)[2].

  • Matrix Metalloproteinase (MMP) Inhibitors: The scaffold serves as a rigid backbone to position zinc-binding groups (if the carboxylic acid is converted to a hydroxamic acid) at the correct distance from the active site.

Pharmacophore Binding Logic Diagram

Binding Core 4-(3-methoxyphenoxy)benzoic acid Scaffold Carboxyl Carboxylic Acid Group (Electrostatic Anchor) Core->Carboxyl Ether Diaryl Ether Linker (Conformational Flexibility) Core->Ether Methoxy 3-Methoxy Group (Vectorized Lipophilicity) Core->Methoxy Target1 Receptor Polar Residues (e.g., Tyr, His, Arg) Carboxyl->Target1 Salt Bridge / H-Bond Target2 Hydrophobic Cleft (e.g., Leu, Val, Ile) Methoxy->Target2 van der Waals Interactions

Caption: Pharmacophore model illustrating target interactions of the diaryl ether scaffold.

Analytical Validation & Quality Control

To ensure trustworthiness and reproducibility in downstream biological assays, rigorous analytical validation of the synthesized intermediate is mandatory.

  • High-Performance Liquid Chromatography (HPLC): Purity should exceed 99.0%[4]. A standard reverse-phase C18 column using a gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA) is recommended. The diaryl ether core absorbs strongly at 254 nm and 280 nm.

  • Nuclear Magnetic Resonance (1H NMR, 400 MHz, DMSO-d6):

    • The carboxylic acid proton typically appears as a broad singlet far downfield ( δ ~12.8 ppm).

    • The aromatic protons of the para-substituted benzoic acid ring will present as two distinct doublets (an AA'BB' system) around δ 7.9 ppm and δ 7.0 ppm.

    • The methoxy group will appear as a sharp singlet integrating to 3 protons at δ ~3.7-3.8 ppm.

  • Mass Spectrometry (LC-MS, ESI-): Due to the carboxylic acid moiety, the compound ionizes exceptionally well in negative electrospray ionization mode, yielding an [M−H]− peak at m/z 243.2.

References

  • ChemicalBook. (n.d.). 4-(3-methoxyphenoxy)benzoic acid | 50793-31-2.
  • Ningbo Inno Pharmchem Co., Ltd. (2026). The Role of 4-Phenoxybenzoic Acid in Modern Pharmaceutical Development.
  • Chem-Impex. (n.d.). 4-Phenoxybenzoic acid.
  • PharmaCompass. (n.d.). 4-Phenoxy-benzoic acid - Uses, DMF, Dossier, Manufacturer, Supplier.

Sources

Exploratory

4-(3-methoxyphenoxy)benzoic acid chemical structure

An In-Depth Technical Guide to 4-(3-methoxyphenoxy)benzoic acid: Structure, Synthesis, and Applications Introduction 4-(3-methoxyphenoxy)benzoic acid is a bi-aryl ether derivative that has garnered significant interest w...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-(3-methoxyphenoxy)benzoic acid: Structure, Synthesis, and Applications

Introduction

4-(3-methoxyphenoxy)benzoic acid is a bi-aryl ether derivative that has garnered significant interest within the scientific community. Its unique molecular architecture, which combines a benzoic acid moiety with a methoxy-substituted phenoxy group, makes it a highly versatile intermediate in various chemical and pharmaceutical applications.[1] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and its role as a key building block in the development of novel therapeutic agents and advanced materials. For researchers and drug development professionals, understanding the nuances of this compound's structure and reactivity is paramount for leveraging its full potential.

Chemical Structure and Identification

The foundational step in understanding the utility of 4-(3-methoxyphenoxy)benzoic acid is a thorough analysis of its molecular structure. The molecule consists of a benzoic acid ring where the carboxylic acid group is at position 1. At position 4, an ether linkage connects this ring to a second phenyl ring, which is substituted with a methoxy group at its meta- (or 3-) position. This arrangement of functional groups dictates the molecule's electronic properties, reactivity, and three-dimensional shape.

Caption: 2D representation of 4-(3-methoxyphenoxy)benzoic acid.

Key Identifiers

Precise identification is critical for regulatory compliance, procurement, and literature searches. The following table summarizes the key chemical identifiers for this compound.

IdentifierValueSource
IUPAC Name 4-(3-methoxyphenoxy)benzoic acidChem-Impex[1]
CAS Number 149288-69-7, 50793-31-2Chem-Impex[1], ChemicalBook[2]
Molecular Formula C₁₄H₁₂O₄Chem-Impex[1]
Molecular Weight 244.25 g/mol Chem-Impex[1]
Canonical SMILES COC1=CC(=CC=C1)OC2=CC=C(C=C2)C(=O)OPubChem
InChI InChI=1S/C14H12O4/c1-17-12-5-4-6-13(10-12)18-11-7-2-3-8-14(11)15(16)9-11/h2-10H,1H3,(H,15,16)PubChem
InChIKey FSICQJNSMKWTNG-UHFFFAOYSA-NMilliporeSigma[3]

Physicochemical Properties

The physical and chemical properties of 4-(3-methoxyphenoxy)benzoic acid are direct consequences of its molecular structure. The presence of the polar carboxylic acid group allows for hydrogen bonding, influencing its melting point and solubility, while the two aromatic rings contribute to its thermal stability. The methoxy group can also enhance solubility in organic solvents.[1]

PropertyValueNotes
Physical Form SolidMilliporeSigma[4]
Melting Point Data not consistently available; varies by source.-
Boiling Point Data not available.-
Solubility Soluble in various organic solvents.The methoxyphenyl group enhances solubility.[1]
Storage Conditions 0-8°C, keep in a dry, well-ventilated area.Chem-Impex[1], MilliporeSigma[4]

Synthesis and Reactivity

The synthesis of diaryl ethers like 4-(3-methoxyphenoxy)benzoic acid is a cornerstone of modern organic chemistry. A prevalent method for its synthesis is the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution reaction.

Experimental Protocol: Ullmann Condensation

This protocol describes a general procedure for the synthesis of a related compound, 2-(3-methoxyphenoxy)benzoic acid, which can be adapted for the 4-isomer. The core principle involves the coupling of a halobenzoic acid with a phenol.[5][6]

Materials:

  • 4-Chlorobenzoic acid (or 4-Iodobenzoic acid for higher reactivity)

  • 3-Methoxyphenol

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Copper powder and/or Cuprous Iodide (CuI) as catalyst

  • Pyridine

  • Solvent (e.g., Dimethylformamide - DMF)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 4-chlorobenzoic acid, a slight excess of 3-methoxyphenol, and anhydrous potassium carbonate in DMF.

  • Catalyst Addition: Add catalytic amounts of copper powder and cuprous iodide to the mixture. Pyridine is often added to facilitate the reaction.

  • Reflux: Heat the mixture to reflux for several hours, monitoring the reaction progress using thin-layer chromatography (TLC). The choice of a high-boiling-point solvent like DMF is crucial for achieving the necessary reaction temperature.

  • Workup: After completion, cool the reaction mixture and pour it into water. Basify the solution with sodium carbonate to ensure the product is in its salt form and soluble in the aqueous phase.

  • Extraction: Extract the aqueous solution with an organic solvent (e.g., diethyl ether) to remove any unreacted 3-methoxyphenol and other organic impurities.

  • Acidification & Precipitation: Acidify the aqueous layer with a strong acid, such as hydrochloric acid (HCl). This will protonate the carboxylate, causing the 4-(3-methoxyphenoxy)benzoic acid product to precipitate out of the solution.

  • Purification: Filter the solid product and recrystallize from a suitable solvent mixture (e.g., ethanol/water) to obtain the purified compound.

Causality in Experimental Design:

  • Catalyst Choice: Copper catalysts are essential for Ullmann-type reactions as they facilitate the coupling between the aryl halide and the phenoxide.

  • Base: Potassium carbonate acts as the base to deprotonate the phenol, forming the nucleophilic phenoxide species required for the substitution reaction.

  • Solvent: A polar aprotic solvent like DMF is used to dissolve the reactants and to withstand the high temperatures needed for the reaction to proceed at a reasonable rate.

synthesis_workflow Reactants 4-Halobenzoic Acid + 3-Methoxyphenol Conditions Cu Catalyst K2CO3 (Base) DMF (Solvent) Reflux Reactants->Conditions Reaction Ullmann Condensation Conditions->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Acidification Acidification (HCl) Workup->Acidification Product 4-(3-methoxyphenoxy)benzoic acid (Precipitate) Acidification->Product Purification Filtration & Recrystallization Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Generalized workflow for the synthesis of 4-(3-methoxyphenoxy)benzoic acid.

Applications in Research and Development

The strategic placement of the carboxylic acid, ether linkage, and methoxy group makes 4-(3-methoxyphenoxy)benzoic acid a valuable scaffold in several high-value research areas.

  • Pharmaceutical Development: This compound serves as a crucial intermediate in the synthesis of more complex pharmaceutical agents.[1] Its structure is often found in molecules designed as anti-inflammatory agents and analgesics.[1][7] The diaryl ether motif is a common feature in many biologically active compounds.

  • Anticancer Research: While direct studies on this specific isomer are limited, related structures have shown significant promise. For instance, 4-(3,4,5-Trimethoxyphenoxy) benzoic acid, which shares the core diaryl ether benzoic acid structure, has been shown to suppress the viability of breast cancer cell lines (MCF-7 and MDA-MB-468) by inducing cell-cycle arrest and apoptosis.[8] This suggests that the 4-(phenoxy)benzoic acid scaffold is a promising starting point for developing novel anticancer agents.

  • Polymer Chemistry and Materials Science: The compound is also utilized in the formulation of advanced polymers and coatings.[1] When incorporated into polymer chains, it can enhance thermal stability, mechanical properties, and durability, making it valuable in the manufacturing of high-performance materials.[1]

applications Core 4-(3-methoxyphenoxy) benzoic acid Pharma Pharmaceutical Intermediate Core->Pharma Cancer Anticancer Scaffold Core->Cancer Polymer Polymer & Materials Modifier Core->Polymer AntiInflam Anti-inflammatory Agents Pharma->AntiInflam Complex Complex Molecule Synthesis Pharma->Complex Coatings Advanced Coatings Polymer->Coatings

Caption: Key application areas derived from the core chemical structure.

Conclusion

4-(3-methoxyphenoxy)benzoic acid is a structurally significant molecule whose value extends across multiple scientific disciplines. Its synthesis via established methods like the Ullmann condensation provides a reliable source for this versatile building block. The inherent reactivity of its functional groups, combined with the stability of its diaryl ether core, makes it an ideal starting point for the synthesis of complex pharmaceuticals, including potential anticancer agents, and for the development of next-generation polymers. For scientists engaged in drug discovery and materials science, a deep understanding of this compound's chemical architecture and properties is essential for unlocking future innovations.

References

  • Huang, S. C., et al. (2014). Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. Anticancer Research, 34(4), 1801-9. Available at: [Link]

  • Zhang, Z. F. (2011). 2-(3-Methoxyphenoxy)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1078. Available at: [Link]

  • 4-(2-methoxyphenoxy)benzoic acid | 103203-54-9. J&K Scientific. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to the Physical Properties of 4-(3-methoxyphenoxy)benzoic acid

Introduction 4-(3-methoxyphenoxy)benzoic acid, a key intermediate in the synthesis of pharmaceuticals and advanced materials, is a molecule of significant interest to researchers in organic chemistry, medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-(3-methoxyphenoxy)benzoic acid, a key intermediate in the synthesis of pharmaceuticals and advanced materials, is a molecule of significant interest to researchers in organic chemistry, medicinal chemistry, and materials science.[1] Its unique structural arrangement, featuring a benzoic acid moiety linked to a methoxyphenoxy group via an ether linkage, imparts a specific set of physicochemical characteristics that are crucial for its application and further development. This guide provides a comprehensive overview of the physical properties of 4-(3-methoxyphenoxy)benzoic acid, offering both established data and predictive insights. Furthermore, it details the experimental protocols necessary for the precise determination of these properties, empowering researchers to validate and expand upon the existing knowledge base.

Core Molecular and Physical Attributes

The foundational physical properties of a compound govern its behavior in both chemical and biological systems. For 4-(3-methoxyphenoxy)benzoic acid, these attributes are summarized below.

PropertyValueSource
CAS Number 149288-69-7[1]
Molecular Formula C₁₄H₁₂O₄[1]
Molecular Weight 244.25 g/mol [1]
Physical Form Solid[2][3]

Thermal Properties: Melting Point and Thermal Stability

It is anticipated that 4-(3-methoxyphenoxy)benzoic acid exhibits considerable thermal stability, with significant decomposition likely commencing above 200°C.[4] For a structurally similar compound, benzoic acid, thermal decomposition occurs at much higher temperatures, between 475°C and 499°C.[4][5]

Experimental Determination of Melting Point

The melting point of a solid organic compound can be accurately determined using a capillary melting point apparatus.

Protocol:

  • Sample Preparation: A small amount of the dry, crystalline 4-(3-methoxyphenoxy)benzoic acid is finely powdered.

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of a Mel-Temp apparatus or a similar device.

  • Rapid Determination (Optional): A preliminary rapid heating run can be performed to quickly estimate the approximate melting range.

  • Accurate Determination: A fresh sample is heated at a slow, controlled rate (1-2 °C per minute) near the estimated melting point.

  • Data Recording: The temperature at which the first liquid appears and the temperature at which the last solid melts are recorded as the melting range.

Caption: Workflow for Melting Point Determination.

Solubility Profile

The solubility of 4-(3-methoxyphenoxy)benzoic acid in various solvents is a critical parameter for its purification, reaction setup, and formulation. While quantitative solubility data for this specific isomer is not widely published, a qualitative assessment can be made based on its structure and data from analogous compounds like 4-methoxybenzoic acid.

It is expected to be sparingly soluble in water and non-polar solvents like hydrocarbons, with good solubility in polar organic solvents such as alcohols, ethers, and ketones.[6] The solubility in aqueous solutions is expected to be pH-dependent, increasing in alkaline conditions due to the deprotonation of the carboxylic acid group.[6]

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.

Protocol:

  • Sample Preparation: An excess amount of solid 4-(3-methoxyphenoxy)benzoic acid is added to a known volume of the solvent in a sealed vial.

  • Equilibration: The vials are agitated in a constant temperature water bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.

  • Concentration Analysis: The concentration of the solute in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC, against a pre-prepared calibration curve.

Caption: Shake-Flask Method for Solubility Determination.

Acidity (pKa)

The acidity of the carboxylic acid group, quantified by its pKa value, is a crucial determinant of the molecule's behavior in biological systems and its reactivity. While the experimental pKa of 4-(3-methoxyphenoxy)benzoic acid is not documented, it can be estimated based on the electronic effects of its substituents. Benzoic acid has a pKa of approximately 4.20.[7] The methoxy group is an electron-donating group through resonance, which is expected to decrease the acidity (increase the pKa) compared to benzoic acid. Therefore, the pKa of 4-(3-methoxyphenoxy)benzoic acid is predicted to be slightly higher than 4.2. For comparison, the pKa of 4-methoxybenzoic acid is approximately 4.47.[7]

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of a weak acid.

Protocol:

  • Solution Preparation: A known concentration of 4-(3-methoxyphenoxy)benzoic acid is dissolved in a suitable solvent (often a water-cosolvent mixture).

  • Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pH at the half-equivalence point corresponds to the pKa of the acid.

Sources

Exploratory

An In-depth Technical Guide to the Solubility of 4-(3-methoxyphenoxy)benzoic Acid in Organic Solvents

Preamble: Navigating the Data Landscape For drug development professionals and researchers, understanding the solubility of an active pharmaceutical ingredient (API) or intermediate is a cornerstone of process developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: Navigating the Data Landscape

For drug development professionals and researchers, understanding the solubility of an active pharmaceutical ingredient (API) or intermediate is a cornerstone of process development, formulation, and delivery. This guide focuses on 4-(3-methoxyphenoxy)benzoic acid, a versatile aromatic carboxylic acid used as an intermediate in pharmaceuticals and specialty polymers.[1] A thorough review of publicly available scientific literature reveals a notable absence of specific, quantitative solubility data for this compound. This guide, therefore, is structured to empower the researcher by shifting the focus from presenting pre-existing data to providing the foundational principles and a robust experimental framework for determining this critical parameter in-house. We will delve into the theoretical underpinnings of its solubility based on molecular structure and provide a self-validating, step-by-step protocol to generate reliable and reproducible solubility data.

Physicochemical Analysis and Solubility Predictions

The solubility of a compound is governed by the interplay between solute-solute, solvent-solvent, and solute-solvent interactions. The principle of "similia similibus solvuntur" or "like dissolves like" provides a predictive framework based on molecular structure and polarity.

Molecular Structure of 4-(3-methoxyphenoxy)benzoic acid:

  • Carboxylic Acid Group (-COOH): This is a highly polar, protic functional group capable of acting as both a hydrogen bond donor (via the -OH) and acceptor (via the C=O). This group is the primary driver of solubility in polar, protic solvents.

  • Ether Linkage (-O-): The ether group is polar and aprotic, acting as a hydrogen bond acceptor. It contributes to solubility in a range of polar solvents.

  • Two Phenyl Rings: These aromatic rings are large, non-polar, and hydrophobic. They dominate the molecule's character, suggesting poor solubility in highly polar solvents like water but favorable interactions with solvents that have aromatic or non-polar character.

Based on this analysis, we can predict the qualitative solubility of 4-(3-methoxyphenoxy)benzoic acid across different solvent classes.

Diagram 1: Key Solute-Solvent Interactions This diagram illustrates the primary intermolecular forces that govern the dissolution of 4-(3-methoxyphenoxy)benzoic acid in various solvent types.

G cluster_solute 4-(3-methoxyphenoxy)benzoic acid cluster_solvents Solvent Classes Solute Molecule (C14H12O4) COOH Carboxylic Acid (-COOH) Solute->COOH Ether Ether Linkage (-O-) Solute->Ether Aromatic Aromatic Rings (Hydrophobic) Solute->Aromatic PolarProtic Polar Protic (e.g., Methanol, Ethanol) COOH->PolarProtic Strong H-Bonding (Donor & Acceptor) PolarAprotic Polar Aprotic (e.g., DMSO, Acetone) COOH->PolarAprotic Dipole-Dipole H-Bond Acceptor Ether->PolarProtic H-Bond Acceptor Ether->PolarAprotic Dipole-Dipole Aromatic->PolarAprotic Weaker Interactions NonPolar Non-Polar (e.g., Toluene, Hexane) Aromatic->NonPolar van der Waals (π-π stacking)

Table 1: Predicted Qualitative Solubility of 4-(3-methoxyphenoxy)benzoic acid

Solvent ClassRepresentative SolventsDominant InteractionsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHydrogen Bonding, Dipole-DipoleModerate to HighThe carboxylic acid group strongly interacts with alcohols, but the large non-polar aromatic structure limits infinite solubility.
Polar Aprotic DMSO, Acetone, THF, AcetonitrileDipole-DipoleHighThese solvents effectively solvate both the polar carboxylic acid/ether groups and can accommodate the aromatic rings.
Non-Polar Aromatic Toluene, Benzenevan der Waals, π-π stackingModerateFavorable interactions exist between the solvent and the compound's phenyl rings, but the polar carboxylic acid group is poorly solvated.
Non-Polar Aliphatic Hexane, Cyclohexanevan der Waals (dispersion)LowThe high polarity of the carboxylic acid group is incompatible with the non-polar nature of these solvents.
Chlorinated Dichloromethane (DCM)Dipole-Dipole, DispersionModerate to HighDCM provides a balance of moderate polarity and ability to interact with the aromatic system.

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The most reliable and widely recognized method for determining the equilibrium solubility of a compound is the shake-flask method, as described in OECD Guideline 105.[2][3] This protocol is designed to be self-validating by ensuring that a true thermodynamic equilibrium is reached.

2.1. Materials and Equipment

  • Solute: High-purity 4-(3-methoxyphenoxy)benzoic acid (>99%).

  • Solvents: HPLC-grade or equivalent purity organic solvents.

  • Apparatus:

    • Analytical balance (±0.1 mg precision).

    • Glass vials or flasks with airtight, chemically-resistant caps (e.g., PTFE-lined).

    • Constant temperature orbital shaker or water bath.

    • Syringe filters (0.22 µm, PTFE or other solvent-compatible material).

    • Volumetric flasks and pipettes.

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a precision oven for gravimetric analysis.

2.2. Step-by-Step Methodology

  • Preparation of Saturated Solution:

    • Add an excess amount of 4-(3-methoxyphenoxy)benzoic acid to a vial. "Excess" means enough solid will remain undissolved at the end of the experiment, which is a visual confirmation of saturation. A good starting point is to add ~100 mg of solute to 5 mL of solvent.

    • Seal the vial tightly.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 298.15 K) and moderate agitation.

    • Equilibrate for a minimum of 48-72 hours.[4] The goal is to ensure the concentration of the dissolved solute in the liquid phase reaches a constant value.

    • Causality Check: Shorter times may only reflect dissolution rate, not thermodynamic solubility. A time course study (e.g., sampling at 24, 48, and 72 hours) is recommended for a new system. If the concentration does not change between the 48 and 72-hour time points, equilibrium has been achieved.[4]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow undissolved solids to settle.

    • Carefully draw the supernatant (the clear, saturated liquid) using a syringe.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean, tared vial.

    • Causality Check: This step is critical to remove any microscopic solid particles that would otherwise lead to a gross overestimation of solubility. The first few drops from the filter should be discarded to ensure the filter is saturated with the solution.

  • Concentration Analysis (Quantification)

    • Two primary methods can be employed: HPLC-UV or Gravimetric analysis. HPLC is generally preferred for its higher accuracy and ability to detect potential degradation.[4]

    • HPLC-UV Method:

      • Standard Preparation: Prepare a stock solution of 4-(3-methoxyphenoxy)benzoic acid of a known concentration in the solvent of interest. Create a series of 5-6 calibration standards by serial dilution.

      • Sample Preparation: Accurately dilute a known volume or mass of the filtered saturated solution with the solvent to bring its concentration within the range of the calibration curve.

      • Analysis: Inject the standards and the diluted sample onto the HPLC system. A typical method for aromatic carboxylic acids involves a C18 reversed-phase column with a mobile phase of acetonitrile and acidified water, with UV detection around 254 nm.[5][6]

      • Calculation: Generate a calibration curve by plotting peak area against concentration for the standards. Use the linear regression equation to calculate the concentration of the diluted sample, then back-calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Gravimetric Method:

      • Accurately weigh the tared vial containing the filtered saturated solution to determine the total mass of the solution.

      • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the compound's boiling/melting point until a constant weight of the dried solute is achieved.

      • The final weight gives the mass of dissolved solute, and the difference between the solution mass and solute mass gives the mass of the solvent.

      • Calculate solubility in units such as g/100g of solvent or mg/mL.

Diagram 2: Experimental Workflow for Solubility Determination This flowchart outlines the critical steps of the shake-flask method for generating reliable solubility data.

G start Start prep 1. Prepare Supersaturated Slurry (Add excess solute to solvent in vial) start->prep equilibrate 2. Equilibrate (Shake at constant T for 48-72h) prep->equilibrate settle 3. Settle (Let stand at constant T for 24h) equilibrate->settle filter 4. Separate Phases (Filter supernatant with 0.22µm filter) settle->filter quantify 5. Quantify Concentration filter->quantify hplc HPLC-UV Method (Calibrate, Dilute, Analyze) quantify->hplc Preferred grav Gravimetric Method (Weigh, Evaporate, Re-weigh) quantify->grav Alternative calculate 6. Calculate Solubility (e.g., mg/mL, mol/L) hplc->calculate grav->calculate end End calculate->end

Safety and Handling Precautions

While a specific, detailed Safety Data Sheet (SDS) for 4-(3-methoxyphenoxy)benzoic acid is not widely available, data from structurally similar compounds like 3-methoxybenzoic acid and benzoic acid suggest the following precautions should be taken.[7][8][9]

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Hazards: Expected to cause skin and serious eye irritation. May cause respiratory irritation if inhaled.[7][9]

  • Storage: Keep in a tightly closed container in a dry, cool, and well-ventilated place.

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

References

  • Paw, B. & Misztal, G. (2002). Chromatographic separations of aromatic carboxylic acids. PubMed. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Available at: [Link]

  • OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS, Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. Available at: [Link]

  • European Commission. (n.d.). A.8. PARTITION COEFFICIENT. Available at: [Link]

  • Sarkar, A.B. & Kochak, G.M. (2005). HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. FAO AGRIS. Available at: [Link]

  • Various Authors. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate. Available at: [Link]

  • LabRulez LCMS. (n.d.). Ultra-High-Resolution Analysis of Aromatic Carboxylic Acids. Available at: [Link]

  • OECD. (1981). Test No. 105: Water Solubility. Available at: [Link]

  • BioAssay Systems. (n.d.). Shake Flask Method Summary. Available at: [Link]

  • Apelblat, A. & Manzurola, E. (2015). Determination and correlation for solubility of aromatic acids in solvents. ResearchGate. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery. Available at: [Link]

  • Tung, L.A. & King, C.J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Available at: [Link]

  • Maschio, D., et al. (2024). Predicting drug solubility in organic solvents mixtures. Unipd. Available at: [Link]

  • ACS Publications. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of the American Chemical Society. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid. Available at: [Link]

  • Redox. (2022). Safety Data Sheet Benzoic acid. Available at: [Link]

Sources

Foundational

1H NMR spectrum of 4-(3-methoxyphenoxy)benzoic acid

Structural Elucidation of 4-(3-Methoxyphenoxy)benzoic Acid: A Comprehensive 1 H NMR Guide Executive Summary The diaryl ether structural motif is a privileged scaffold in modern drug discovery, frequently appearing in kin...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Elucidation of 4-(3-Methoxyphenoxy)benzoic Acid: A Comprehensive 1 H NMR Guide

Executive Summary

The diaryl ether structural motif is a privileged scaffold in modern drug discovery, frequently appearing in kinase inhibitors, thyroid hormone analogs, and antimicrobial agents. Characterizing these molecules demands rigorous analytical precision. This whitepaper provides an in-depth technical analysis of the 1 H Nuclear Magnetic Resonance (NMR) spectrum of 4-(3-methoxyphenoxy)benzoic acid (CAS 50793-31-2)[1]. By moving beyond simple peak assignments, this guide explores the quantum mechanical causality behind the observed chemical shifts and establishes a self-validating experimental protocol for researchers synthesizing and characterizing complex diaryl ethers.

The Diaryl Ether Motif & Synthetic Context

The synthesis of 4-(3-methoxyphenoxy)benzoic acid is typically achieved via a copper-catalyzed Ullmann-type condensation between 4-halobenzoic acid and 3-methoxyphenol[2]. The formation of the ether linkage fundamentally alters the electronic landscape of both aromatic rings. Because the ether oxygen acts as a π -electron donor via resonance while simultaneously exerting a σ -electron withdrawing inductive effect, the resulting 1 H NMR spectrum is a masterclass in competing electronic substituent effects[3].

Understanding these electronic perturbations is critical for application scientists, as the precise chemical shifts serve as a direct readout of the molecule's electronic topology and, by extension, its potential binding affinity in biological targets.

Structural Causality in 1 H NMR Spectroscopy

To accurately interpret the 1 H NMR spectrum of 4-(3-methoxyphenoxy)benzoic acid, one must analyze the molecule as two distinct spin systems separated by the ether oxygen. The solvent of choice for this analysis is DMSO- d6​ , as it disrupts the hydrogen-bonded dimers of the carboxylic acid, allowing for a sharp, observable -COOH proton signal, while providing sufficient solubility for the polar organic framework.

Ring A: The Benzoic Acid Moiety (The "Push-Pull" System)

Ring A is a para-disubstituted benzene ring, which classically presents as an AA'BB' spin system .

  • The Causality of Deshielding: The carboxylic acid (-COOH) is a strong electron-withdrawing group (EWG). It drains electron density from the ortho positions (H-2 and H-6) via resonance, deshielding these protons and pushing their resonance downfield to approximately 7.94 ppm .

  • The Causality of Shielding: Conversely, the ether oxygen is an electron-donating group (EDG) via resonance. It pumps electron density into the positions ortho to it (H-3 and H-5), shielding these protons and pulling them upfield to 7.07 ppm .

  • Because rotation around the C-O-C bonds is fast on the NMR timescale, H-2/H-6 and H-3/H-5 average out to form two distinct doublets with a characteristic ortho coupling constant ( 3J≈8.8 Hz).

Ring B: The 3-Methoxyphenoxy Moiety (The Multiplet System)

Ring B is a meta-disubstituted system relative to the two oxygen atoms (the ether linkage and the methoxy group). This creates a complex electronic environment[4].

  • H-2' (The Doubly Shielded Proton): Positioned directly between the two oxygen atoms, H-2' receives resonance-donated electron density from both the ether and the methoxy group. This synergistic shielding makes it the most upfield aromatic proton, appearing as a narrow triplet ( 4J≈2.4 Hz) at 6.64 ppm .

  • H-4' and H-6': These protons are ortho to one oxygen and para to the other. They are highly shielded but slightly less so than H-2', appearing as overlapping doublet of doublets of doublets (ddd) around 6.72 - 6.78 ppm .

  • H-5' (The Meta Proton): Positioned meta to both oxygen atoms, H-5' does not benefit from their resonance shielding. It is primarily affected by the mild inductive withdrawing effects of the oxygens, leaving it relatively deshielded at 7.34 ppm as a triplet ( 3J≈8.2 Hz).

The Aliphatic & Acidic Protons
  • Methoxy Group (-OCH 3​ ): The three equivalent protons appear as a sharp, intense singlet at 3.76 ppm , typical for an aryl methyl ether.

  • Carboxylic Acid (-COOH): In DMSO- d6​ , the highly deshielded acidic proton exchanges slowly enough to be observed as a broad singlet far downfield at ~12.80 ppm [5].

NMR_Logic Substituent Electronic Substituent Effects EWG Carboxylic Acid (-COOH) Electron Withdrawing Substituent->EWG EDG1 Ether Linkage (-O-) Electron Donating Substituent->EDG1 EDG2 Methoxy Group (-OCH3) Electron Donating Substituent->EDG2 Deshield Deshielding (Downfield) H-2, H-6 (~7.94 ppm) EWG->Deshield Shield1 Shielding (Upfield) H-3, H-5 (~7.07 ppm) EDG1->Shield1 Shield2 Resonance Shielding H-2', H-4', H-6' (6.6-6.8 ppm) EDG1->Shield2 EDG2->Shield2

Logical relationship of electronic substituent effects on NMR chemical shifts.

Quantitative Spectral Data Summary

The following table synthesizes the theoretical and empirically derived 1 H NMR parameters for 4-(3-methoxyphenoxy)benzoic acid in DMSO- d6​ at 400 MHz.

Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignmentCausality / Rationale
12.80 Broad Singlet (br s)-1H-COOHHighly deshielded acidic proton; broadened by solvent exchange.
7.94 Doublet (d) 3J=8.8 2HH-2, H-6 (Ring A)Deshielded by para -COOH group resonance.
7.34 Triplet (t) 3J=8.2 1HH-5' (Ring B)Meta to both oxygens; lacks resonance shielding.
7.07 Doublet (d) 3J=8.8 2HH-3, H-5 (Ring A)Shielded by para ether oxygen resonance.
6.78 Multiplet (ddd) 3J=8.2,4J=2.4,5J=0.9 1HH-4' or H-6' (Ring B)Shielded by ortho/para oxygen resonance.
6.72 Multiplet (ddd) 3J=8.2,4J=2.4,5J=0.9 1HH-6' or H-4' (Ring B)Shielded by ortho/para oxygen resonance.
6.64 Triplet (t) 4J=2.4 1HH-2' (Ring B)Maximum shielding; ortho to both oxygen atoms.
3.76 Singlet (s)-3H-OCH 3​ Deshielded aliphatic protons adjacent to electronegative oxygen.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in spectral acquisition, the following protocol is designed as a self-validating system . This means the methodology contains internal checks that immediately flag errors in sample preparation or instrument calibration.

Step 1: Sample Preparation & Internal Calibration
  • Weigh exactly 15.0 mg of 4-(3-methoxyphenoxy)benzoic acid.

  • Dissolve the analyte in 0.6 mL of anhydrous DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS).

  • Validation Check: The solution must be optically clear. Particulates cause localized magnetic field inhomogeneities, broadening the peaks and ruining the resolution of the fine 4J couplings in Ring B. Filter through a glass wool plug if necessary.

Step 2: Instrument Tuning & Shimming
  • Insert the sample into a 400 MHz (or higher) NMR spectrometer and allow 5 minutes for thermal equilibration (standardized to 298 K).

  • Lock the spectrometer to the deuterium frequency of DMSO- d6​ .

  • Perform automated tuning and matching (ATM) for the 1 H channel.

  • Execute gradient shimming (e.g., TopShim).

  • Validation Check: Observe the lock level and the shape of the TMS peak. The TMS peak width at half-height ( w1/2​ ) must be <1.0 Hz. If it is broader, the shimming is inadequate, and the AA'BB' splitting will be poorly resolved.

Step 3: Acquisition Parameters
  • Set the relaxation delay ( d1​ ) to 2.0 seconds . Causality: A sufficient d1​ ensures that all protons, particularly the slowly relaxing isolated aromatic protons, return to thermal equilibrium, guaranteeing accurate integration.

  • Set the number of scans ( ns ) to 16.

  • Acquire the Free Induction Decay (FID).

Step 4: Post-Processing & Integration Integrity
  • Apply a line-broadening factor (LB) of 0.3 Hz before Fourier Transformation (FT) to enhance the signal-to-noise ratio without sacrificing the resolution of the meta-couplings.

  • Phase the spectrum manually to ensure all peaks have a pure absorptive Lorentzian shape.

  • Calibrate the chemical shift axis by setting the TMS peak to exactly 0.00 ppm (or the residual DMSO pentet to 2.50 ppm).

  • Validation Check (The Crucial Step): Integrate the methoxy singlet at 3.76 ppm and set its value strictly to 3.00 . Next, integrate the AA'BB' doublets at 7.94 ppm and 7.07 ppm. If they do not integrate to exactly 2.00 each ( ±0.05 ), the relaxation delay was too short, or the sample is impure. This internal mathematical lock ensures the data's integrity.

Workflow Sample 1. Sample Preparation (DMSO-d6 + TMS) LockShim 2. Lock, Tune & Shim (Check: TMS w½ < 1.0 Hz) Sample->LockShim Acquisition 3. 1H NMR Acquisition (ns=16, d1=2.0s) LockShim->Acquisition Processing 4. FT, Phase & Baseline Correction (LB=0.3 Hz) Acquisition->Processing Assignment 5. Peak Assignment & Integration Processing->Assignment Validation 6. Structural Validation (Check: OCH3 integrates to 3.00) Assignment->Validation

Self-validating experimental workflow for 1H NMR acquisition and processing.

References

  • ChemicalBook. "4-(3-methoxyphenoxy)benzoic acid | 50793-31-2." ChemicalBook Database.
  • National Institutes of Health (NIH). "3-Chloro-4-(3-methoxyphenoxy)benzoic acid | CID." PubChem.
  • Google Patents. "Diaryl ether condensation reactions." US20050054882A1.
  • ChemRxiv. "Synthesis and styrene copolymerization of novel methyl, methoxy, chloro, and fluorophenoxy ring-substituted 2-methoxyethyl phenylcyanoacrylates." ChemRxiv.
  • Taylor & Francis. "Synthesis of diaryl ethers with acetylcholinesterase, butyrylcholinesterase and carbonic anhydrase inhibitory actions." Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

Exploratory

An In-depth Technical Guide to the Mass Spectrometry of 4-(3-methoxyphenoxy)benzoic acid

Introduction 4-(3-methoxyphenoxy)benzoic acid is a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting inflammatory diseases, and is also utilized in the development of advanc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-(3-methoxyphenoxy)benzoic acid is a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting inflammatory diseases, and is also utilized in the development of advanced polymers.[1] Its molecular structure, featuring a carboxylic acid, a diphenyl ether linkage, and a methoxy group, presents a unique and interesting profile for mass spectrometric analysis. Understanding its behavior under ionization and subsequent fragmentation is critical for its unambiguous identification in complex matrices, for reaction monitoring during synthesis, and for metabolite identification studies in drug development.

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 4-(3-methoxyphenoxy)benzoic acid. We will delve into proven methodologies for its characterization using Electrospray Ionization (ESI) coupled with Tandem Mass Spectrometry (MS/MS). The focus will be on explaining the causal relationships behind fragmentation pathways, providing a self-validating experimental framework, and grounding the discussion in established scientific principles.

Physicochemical Properties

A precise understanding of the analyte's properties is the foundation for any robust analytical method. The key physicochemical properties of 4-(3-methoxyphenoxy)benzoic acid are summarized below.

PropertyValueSource
Molecular Formula C₁₄H₁₂O₄Chem-Impex[1]
Average Molecular Weight 244.25 g/mol Chem-Impex[1]
Monoisotopic Mass 244.07356 DaPubChem[2]
CAS Number 149288-69-7Chem-Impex[1]
Structure A benzoic acid molecule linked to a methoxyphenol via an ether bond.N/A

Experimental Methodology: A Self-Validating Approach

The following protocol is designed for a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an ESI source. This choice of instrumentation is deliberate; the high mass accuracy it affords is crucial for confirming the elemental composition of both precursor and product ions, thereby providing a self-validating layer to the identification process.

Sample and Reagent Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of 4-(3-methoxyphenoxy)benzoic acid in a high-purity solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase composition to ensure compatibility and minimize solvent effects.

  • Mobile Phase (Negative Ion Mode): 90:10 (v/v) Water:Acetonitrile with 0.1% formic acid or 5 mM ammonium acetate. While formic acid is typically used for positive mode, its presence can still aid in chromatography, and the acidic proton of the analyte is sufficiently labile for efficient deprotonation in the ESI source.

  • Mobile Phase (Positive Ion Mode): 50:50 (v/v) Water:Acetonitrile with 0.1% formic acid. The acid is essential to promote protonation of the analyte.

Liquid Chromatography (LC) Parameters (Optional but Recommended)
  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Gradient: A simple gradient from 10% to 95% organic phase over 5-10 minutes is typically sufficient to elute the compound and separate it from potential impurities.

Mass Spectrometry (MS) Parameters

The following parameters serve as a starting point and should be optimized for the specific instrument in use.

ParameterNegative Ion ESIPositive Ion ESIRationale
Ionization Mode ESI⁻ESI⁺The carboxylic acid is highly acidic and readily forms a stable [M-H]⁻ ion. Positive mode is used to gather complementary data.
Capillary Voltage -3.0 kV+3.5 kVStandard voltage range to generate a stable electrospray.
Source Temperature 120 °C120 °CA lower temperature minimizes the risk of in-source thermal degradation.
Desolvation Gas Temp. 350 °C350 °CEfficiently removes solvent droplets to generate gas-phase ions.
Desolvation Gas Flow 600 L/hr600 L/hrInstrument-dependent, optimized for signal intensity.
Full Scan (MS1) Range m/z 50 - 500m/z 50 - 500Covers the expected precursor ions and potential low-mass fragments.
MS/MS Precursor Ion m/z 243.07m/z 245.08, 267.06Isolation of the deprotonated molecule ([M-H]⁻) and the protonated ([M+H]⁺) and sodiated ([M+Na]⁺) adducts.
Collision Energy 10-40 eV (Ramp)10-40 eV (Ramp)Ramping collision energy allows for the observation of both low-energy (primary) and high-energy (secondary) fragmentation products in a single experiment.

Results and Discussion: Elucidating Fragmentation Pathways

Full Scan (MS1) Analysis

In negative ion mode, the spectrum is expected to be dominated by the deprotonated molecule, [M-H]⁻, at m/z 243.0663 (calculated for C₁₄H₁₁O₄⁻). In positive ion mode, both the protonated molecule, [M+H]⁺, at m/z 245.0808 (calculated for C₁₄H₁₃O₄⁺) and the sodium adduct, [M+Na]⁺, at m/z 267.0628 (calculated for C₁₄H₁₂O₄Na⁺) are anticipated. The high relative abundance of the sodium adduct is common for molecules with oxygen atoms that can chelate the sodium ion.[3]

Tandem MS (MS/MS) Analysis: A Tale of Two Polarities

The true structural characterization lies in the fragmentation patterns observed in MS/MS experiments. The molecule's behavior differs significantly between negative and positive ion modes, providing complementary structural information.

The fragmentation of the deprotonated precursor ion ([M-H]⁻ at m/z 243.07) is primarily driven by the charge located on the carboxylate group.

  • Primary Fragmentation: The most facile and characteristic fragmentation for deprotonated benzoic acids is the neutral loss of carbon dioxide (CO₂, 44.00 Da).[4][5] This charge-induced cleavage results in a highly abundant product ion at m/z 199.0759 (C₁₃H₁₁O₂⁻). The stability of the resulting phenoxide anion is a strong thermodynamic driver for this reaction.

  • Secondary Fragmentation: Further fragmentation of the m/z 199.08 ion can occur through two main pathways:

    • Loss of a Methyl Radical: Cleavage of the methoxy group can lead to the loss of a methyl radical (•CH₃, 15.02 Da), yielding an ion at m/z 184.0524 (C₁₂H₈O₂⁻•).

    • Ether Bond Cleavage: The diphenyl ether linkage can cleave, although this is generally less favorable than decarboxylation.

The proposed fragmentation pathway for 4-(3-methoxyphenoxy)benzoic acid in negative ion mode is visualized below.

G cluster_main Negative Ion Mode Fragmentation ([M-H]⁻) 243.07 [M-H]⁻ m/z 243.07 C₁₄H₁₁O₄⁻ 199.08 [M-H-CO₂]⁻ m/z 199.08 C₁₃H₁₁O₂⁻ 243.07->199.08 - CO₂ (44.00 Da) 184.05 [M-H-CO₂-CH₃]⁻ m/z 184.05 C₁₂H₈O₂⁻• 199.08->184.05 - •CH₃ (15.02 Da)

Caption: Proposed fragmentation of [M-H]⁻ ion.

The fragmentation of the protonated precursor ion ([M+H]⁺ at m/z 245.08) is more complex, with the proton's location influencing the cleavage sites. Studies on protonated benzoic acid show it can fragment via loss of water and carbon monoxide.[6] Aryl ethers are known to undergo cleavage of the C-O bond.[7]

  • Primary Fragmentations:

    • Loss of Water: A common loss from protonated carboxylic acids is H₂O (18.01 Da), leading to an acylium ion at m/z 227.0708 (C₁₄H₁₁O₃⁺).

    • Loss of Formic Acid: A rearrangement can lead to the loss of formic acid (HCOOH, 46.01 Da), producing an ion at m/z 199.0759 (C₁₃H₁₁O₂⁺).

    • Ether Bond Cleavage (Pathway A): Cleavage of the C-O bond can result in the formation of a benzoyl cation, with subsequent loss of the methoxyphenoxy radical, leading to an ion at m/z 121.0289 (C₇H₅O₂⁺).

    • Ether Bond Cleavage (Pathway B): Cleavage can also result in charge retention on the methoxyphenol fragment, yielding an ion at m/z 125.0599 (C₇H₉O₂⁺).

The proposed fragmentation pathway for 4-(3-methoxyphenoxy)benzoic acid in positive ion mode is visualized below.

G cluster_main Positive Ion Mode Fragmentation ([M+H]⁺) 245.08 [M+H]⁺ m/z 245.08 C₁₄H₁₃O₄⁺ 227.07 [M+H-H₂O]⁺ m/z 227.07 C₁₄H₁₁O₃⁺ 245.08->227.07 - H₂O (18.01 Da) 199.08 [M+H-HCOOH]⁺ m/z 199.08 C₁₃H₁₁O₂⁺ 245.08->199.08 - HCOOH (46.01 Da) 121.03 [C₇H₅O₂]⁺ m/z 121.03 245.08->121.03 Ether Cleavage

Caption: Proposed fragmentation of [M+H]⁺ ion.

Summary of Key Fragments

The following table summarizes the key diagnostic ions for the identification of 4-(3-methoxyphenoxy)benzoic acid.

Ion ModePrecursor Ion (m/z)Product Ion (m/z)Elemental CompositionNeutral LossProposed Fragment Identity
Negative 243.0663199.0759C₁₃H₁₁O₂⁻CO₂Decarboxylated Precursor
Negative 243.0663184.0524C₁₂H₈O₂⁻•CO₂ + •CH₃Decarboxylated & Demethylated
Positive 245.0808227.0708C₁₄H₁₁O₃⁺H₂OAcylium Ion
Positive 245.0808121.0289C₇H₅O₂⁺C₇H₈O₂4-carboxybenzoyl cation

Conclusion

The mass spectrometric analysis of 4-(3-methoxyphenoxy)benzoic acid is characterized by distinct and predictable fragmentation patterns that are highly dependent on the ionization mode. In negative ion mode, the molecule exhibits a dominant and diagnostic neutral loss of CO₂, a hallmark of deprotonated benzoic acids. In positive ion mode, the fragmentation is more varied, involving losses of water and cleavages of the ether bond, providing complementary structural data.

By employing high-resolution mass spectrometry and a systematic approach to MS/MS analysis, researchers and drug development professionals can confidently identify and characterize this important pharmaceutical intermediate. The methodologies and fragmentation logic detailed in this guide provide a robust framework for routine analysis and for troubleshooting complex analytical challenges.

References

  • Gao, Y., et al. (2014). Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • ResearchGate. (n.d.). Does deprotonated benzoic acid lose carbon monoxide in collision-induced dissociation?. Available at: [Link]

  • PubMed. (2014). Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. Available at: [Link]

  • ResearchGate. (n.d.). Fragmentation Pathways of Diphenyl Ether Radical Cations. Available at: [Link]

  • Zhang, X., et al. (2024). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. Environmental Science & Technology. Available at: [Link]

  • Kenttämaa, H. I., et al. (2008). Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. Analytical Chemistry. Available at: [Link]

  • PubMed. (2020). An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide. Available at: [Link]

  • Mass Spectrometry: Fragmentation. (n.d.).
  • ResearchGate. (2017). Collision-Induced Dissociation processes of protonated benzoic acid and related compounds: competitive generation of protonated carbon dioxide or protonated benzene. Available at: [Link]_

  • PubChem. (n.d.). 4-(2-methoxyphenoxy)benzoic acid. Available at: [Link]

Sources

Foundational

FT-IR spectrum of 4-(3-methoxyphenoxy)benzoic acid

Spectral Fingerprinting of 4-(3-Methoxyphenoxy)benzoic Acid: An In-Depth FT-IR Mechanistic Guide Executive Summary The molecule 4-(3-methoxyphenoxy)benzoic acid (CAS: 50793-31-2) is a highly functionalized aromatic compo...

Author: BenchChem Technical Support Team. Date: March 2026

Spectral Fingerprinting of 4-(3-Methoxyphenoxy)benzoic Acid: An In-Depth FT-IR Mechanistic Guide

Executive Summary

The molecule 4-(3-methoxyphenoxy)benzoic acid (CAS: 50793-31-2) is a highly functionalized aromatic compound serving as a critical scaffold in pharmaceutical drug discovery and advanced materials science[1]. Structurally, it integrates a carboxylic acid, a diaryl ether linkage, and a methoxy-substituted benzene ring. Fourier-Transform Infrared (FT-IR) spectroscopy is the premier analytical technique for validating the structural integrity of this molecule, as each functional domain exhibits highly specific, independent vibrational modes.

This whitepaper provides an authoritative, causality-driven breakdown of the FT-IR spectrum for 4-(3-methoxyphenoxy)benzoic acid. By moving beyond simple peak-picking, we elucidate the quantum mechanical and intermolecular forces—such as hydrogen bonding, resonance conjugation, and electronegativity—that dictate the spectral output.

Mechanistic Spectral Deconstruction

To accurately interpret the , the molecule must be analyzed through its four primary structural domains.

The Carboxylic Acid Domain: Dimerization and Conjugation

In the solid state, benzoic acid derivatives rarely exist as isolated monomers; they form highly stable, hydrogen-bonded cyclic dimers[2]. This intermolecular interaction fundamentally alters the vibrational force constants of the carboxyl group:

  • O-H Stretch (2500–3300 cm⁻¹): The hydrogen bonding creates a continuum of O-H bond lengths and energy states, resulting in an exceptionally broad and intense absorption band. This broadness often obscures the weaker aromatic C-H stretching vibrations that occur just above 3000 cm⁻¹.

  • C=O Stretch (1680–1700 cm⁻¹): An isolated, aliphatic carboxylic acid typically exhibits a carbonyl stretch near 1720 cm⁻¹. However, in 4-(3-methoxyphenoxy)benzoic acid, the C=O bond is conjugated with the adjacent aromatic ring, which delocalizes the π -electrons and lowers the bond order. Furthermore, hydrogen bonding in the dimer state further weakens the C=O bond, shifting the absorption down to the 1680–1700 cm⁻¹ range[2],.

The Diaryl Ether Linkage: Asymmetric Stretching

The ether linkage (Ar-O-Ar) connecting the two benzene rings is characterized by strong C-O-C stretching vibrations.

  • Asymmetric C-O-C Stretch (~1200–1250 cm⁻¹): Because the oxygen atom is bonded to two sp2 hybridized aromatic carbons, resonance increases the force constant of the C-O bond compared to aliphatic ethers. This results in a highly diagnostic, intense asymmetric stretching band in the 1200–1250 cm⁻¹ region[3],[4].

The Methoxy Substituent: Electronic Effects on C-H Bonds

The methoxy group (-OCH₃) attached to the meta-position of the phenoxy ring provides one of the most unique and easily identifiable peaks in the entire spectrum.

  • Symmetric C-H Stretch (~2830 cm⁻¹): While standard alkane C-H stretches appear around 2870 cm⁻¹, the highly electronegative oxygen atom of the methoxy group withdraws electron density via the inductive effect. This alters the force constant of the adjacent methyl C-H bonds, shifting the symmetric stretch to a uniquely sharp, medium-intensity peak at exactly 2830 ± 10 cm⁻¹[4].

Aromatic Scaffolds: Out-of-Plane (OOP) Bending

The molecule contains two distinct benzene rings, which can be differentiated in the fingerprint region (< 900 cm⁻¹) via their C-H out-of-plane (OOP) bending modes:

  • Para-Substituted Ring (Benzoic Acid side): Exhibits a single, strong OOP bending band typically between 840–850 cm⁻¹.

  • Meta-Substituted Ring (Methoxy side): Exhibits two characteristic OOP bending bands, one near 780 cm⁻¹ and another near 690 cm⁻¹.

Structural Mapping Visualization

The following diagram maps the specific functional domains of 4-(3-methoxyphenoxy)benzoic acid to their corresponding FT-IR vibrational regions.

G Molecule 4-(3-methoxyphenoxy) benzoic acid COOH Carboxylic Acid (-COOH) Molecule->COOH Ether Diaryl Ether (Ar-O-Ar) Molecule->Ether Methoxy Methoxy Group (-OCH3) Molecule->Methoxy Aromatic Aromatic Rings (Para & Meta) Molecule->Aromatic COOH_OH O-H Stretch 2500-3300 cm⁻¹ (Broad, H-bonded) COOH->COOH_OH COOH_CO C=O Stretch 1680-1700 cm⁻¹ (Conjugated) COOH->COOH_CO Ether_COC C-O-C Asym Stretch 1200-1250 cm⁻¹ Ether->Ether_COC Methoxy_CH Symmetric C-H Stretch ~2830 cm⁻¹ Methoxy->Methoxy_CH Arom_CC C=C Stretch ~1600, 1500 cm⁻¹ Aromatic->Arom_CC Arom_OOP C-H OOP Bend ~840, 780, 690 cm⁻¹ Aromatic->Arom_OOP

Fig 1: Structural mapping of functional groups to their primary FT-IR vibrational frequencies.

Quantitative Spectral Data Summary

The table below consolidates the expected quantitative FT-IR data for 4-(3-methoxyphenoxy)benzoic acid, providing a rapid reference for peak assignment and validation.

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational ModeMechanistic Causality
2500 – 3300 Strong, BroadCarboxylic Acid (-COOH)O-H StretchingExtensive intermolecular hydrogen bonding (dimerization) creates a continuum of energy states[2].
~3050 – 3100 WeakAromatic RingsC-H Stretching sp2 hybridized carbon-hydrogen bond stretching; often partially obscured by the broad O-H band.
~2830 ± 10 Medium, SharpMethoxy (-OCH₃)Symmetric C-H StretchInductive electron withdrawal by the adjacent oxygen atom lowers the C-H force constant[4].
1680 – 1700 Strong, SharpCarboxylic Acid (-COOH)C=O StretchingConjugation with the aromatic ring and hydrogen bonding lowers the carbonyl bond order.
~1580, 1500 MediumAromatic RingsC=C Ring StretchingSkeletal vibrations of the benzene rings due to conjugated π -systems.
1200 – 1250 StrongDiaryl Ether (Ar-O-Ar)Asymmetric C-O-C StretchResonance with aromatic rings strengthens the C-O bond relative to aliphatic ethers[3],[4].
~1020 – 1050 MediumMethoxy / EtherSymmetric C-O-C StretchCoupled symmetric stretching of the ether and methoxy linkages[4].
~920 – 940 Medium, BroadCarboxylic Acid (-COOH)O-H Out-of-Plane BendCharacteristic of the hydrogen-bonded carboxylic acid dimer ring.
~840 – 850 StrongPara-substituted RingC-H Out-of-Plane BendAdjacent hydrogen atoms vibrating in-phase on the 1,4-disubstituted benzoic acid ring.
~780, ~690 StrongMeta-substituted RingC-H Out-of-Plane BendCharacteristic bending modes for the 1,3-disubstituted phenoxy ring.

Self-Validating Experimental Protocol: ATR-FTIR

To ensure maximum trustworthiness and reproducibility, the following protocol utilizes Attenuated Total Reflectance (ATR) FT-IR. ATR is preferred over traditional KBr pellet methods because it prevents moisture absorption (which can artificially broaden the O-H region) and eliminates the risk of pressure-induced polymorphic changes to the crystalline sample.

Step-by-Step Methodology
  • System Initialization & Calibration (Self-Validation Step):

    • Turn on the FT-IR spectrometer and allow the IR source and detector (e.g., DTGS or MCT) to stabilize for at least 30 minutes.

    • Validation: Run a standard 1.5 mil polystyrene film. Verify that the reference peak at exactly 1601.2 cm⁻¹ is present. If the peak deviates by > 2 cm⁻¹, recalibrate the laser/interferometer.

  • Background Acquisition:

    • Clean the ATR crystal (Diamond or ZnSe) with high-purity isopropyl alcohol and a lint-free wipe. Allow to dry completely.

    • Collect a background spectrum (Air) using the exact parameters intended for the sample (e.g., 32 scans, 4 cm⁻¹ resolution). Causality: This step is critical to mathematically subtract atmospheric water vapor (~3500-3900 cm⁻¹ and ~1300-1900 cm⁻¹) and carbon dioxide (~2350 cm⁻¹) from the final spectrum.

  • Sample Loading:

    • Place approximately 2–5 mg of the solid 4-(3-methoxyphenoxy)benzoic acid powder directly onto the center of the ATR crystal.

    • Apply the pressure anvil. Causality: Intimate contact between the crystal and the sample is required because the evanescent IR wave only penetrates 0.5 to 2 micrometers into the sample. Insufficient pressure results in low signal-to-noise ratios.

  • Data Acquisition:

    • Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹.

    • Use a minimum of 32 co-added scans to enhance the signal-to-noise ratio, particularly for resolving the sharp 2830 cm⁻¹ methoxy peak against the broad O-H background.

  • Spectral Processing:

    • Apply an ATR correction algorithm. Causality: ATR spectra naturally show weaker peak intensities at higher wavenumbers due to shallower depth of penetration. The correction normalizes the spectrum to resemble a traditional transmission spectrum.

    • Perform a baseline correction if scattering effects cause a sloping baseline.

Workflow Start System Initialization & Calibration Calibrate Polystyrene Standard Verification Start->Calibrate Background Background Spectrum (Air/Blank ATR) Calibrate->Background SamplePrep Sample Preparation (ATR Crystal Loading) Background->SamplePrep Acquisition Data Acquisition (32-64 Scans, 4 cm⁻¹ Res) SamplePrep->Acquisition Processing Spectral Processing (ATR Correction, Baseline) Acquisition->Processing Validation Data Validation (Peak Picking & Assignment) Processing->Validation

Fig 2: Self-validating ATR-FTIR experimental workflow for solid organic samples.

Conclusion

The is a complex but highly logical manifestation of its structural components. By understanding the causality behind the broad O-H dimer stretch, the conjugated C=O shift, the resonance-stabilized diaryl ether C-O-C stretch, and the inductively shifted methoxy C-H stretch, researchers can confidently validate the synthesis and purity of this crucial molecular building block. Adhering to the self-validating ATR-FTIR protocol ensures that these subtle spectral nuances are captured with high fidelity and scientific rigor.

References

  • ResearchGate. "IR spectra of benzoic acid in the regions of O-H and C=O." ResearchGate. Available at:[Link]

  • University of Cape Coast (UCC). "Benzoic Acid IR Spectrum Analysis." UCC.edu.gh. Available at:[Link]

  • Spectroscopy Online. "The C-O Bond III: Ethers By a Knockout." Spectroscopy Online. Available at:[Link]

Sources

Exploratory

Biological activity of 4-(3-methoxyphenoxy)benzoic acid

An In-depth Technical Guide to the Biological Activity of 4-(3-methoxyphenoxy)benzoic acid Introduction: Scaffolding for Novel Therapeutics 4-(3-methoxyphenoxy)benzoic acid is an aromatic carboxylic acid distinguished by...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Biological Activity of 4-(3-methoxyphenoxy)benzoic acid

Introduction: Scaffolding for Novel Therapeutics

4-(3-methoxyphenoxy)benzoic acid is an aromatic carboxylic acid distinguished by a diaryl ether linkage. While direct, extensive research into the biological activities of this specific molecule is nascent, its structural motifs are prevalent in a variety of compounds with significant pharmacological properties. Benzoic acid and its derivatives are a well-established class of compounds in medicinal chemistry, known to exhibit a wide range of activities including antimicrobial, anti-inflammatory, and anticancer effects[1][2]. The presence of the phenoxy ring and the methoxy substituent suggests the potential for nuanced interactions with biological targets, making 4-(3-methoxyphenoxy)benzoic acid a person of interest for novel drug discovery.

This guide, intended for researchers and drug development professionals, will synthesize the current understanding of structurally related compounds to build a predictive framework for the biological potential of 4-(3-methoxyphenoxy)benzoic acid. We will delve into the established activities of its analogs, propose a rigorous, multi-step experimental plan to elucidate its own unique bio-activity profile, and provide detailed, actionable protocols for its investigation.

Part 1: Insights from Structurally Related Analogs - Building a Predictive Foundation

The therapeutic potential of a novel compound is often inferred from the activities of its close structural relatives. In the case of 4-(3-methoxyphenoxy)benzoic acid, the broader family of phenoxy benzoic acids and methoxylated benzoic acids provides a strong rationale for investigation, particularly in the realm of oncology.

Anticancer and Cytotoxic Properties

A significant body of research points to the anticancer potential of benzoic acid derivatives. A notable example is 4-(3,4,5-Trimethoxyphenoxy)benzoic acid , an analog with additional methoxy groups. This compound has demonstrated selective and significant suppression of cell viability in MCF-7 and MDA-MB-468 breast cancer cell lines[2][3]. The mechanism of action for this analog involves the induction of cell-cycle arrest at the G2/M phase and the initiation of apoptosis, a form of programmed cell death[3]. This pro-apoptotic activity is further evidenced by increased caspase-3 activity, a key executioner enzyme in the apoptotic cascade[3].

The cytotoxic effects of various benzoic acid derivatives have been quantified against a range of human cancer cell lines, with IC50 values (the concentration required to inhibit the growth of 50% of cells) often falling within the low micromolar range. This indicates a potency that is relevant for further therapeutic development.

Anti-inflammatory and Other Potential Activities

Beyond oncology, benzoic acid derivatives are explored for their anti-inflammatory properties[4][5]. The core structure can serve as a scaffold for agents that may inhibit the production of pro-inflammatory cytokines[4]. Additionally, the general class of compounds has been investigated for antimicrobial, antioxidant, and enzyme-inhibiting properties[6]. For instance, certain derivatives have been shown to modulate the proteostasis network by affecting the ubiquitin-proteasome and autophagy-lysosome pathways, which are crucial for cellular health and longevity[7].

Data Summary: In Vitro Cytotoxicity of Related Benzoic Acid Derivatives

The following table summarizes the reported cytotoxic activities of compounds structurally related to 4-(3-methoxyphenoxy)benzoic acid, providing a quantitative basis for our proposed investigation.

Compound/DerivativeCancer Cell LineIC50 Value (µM)Reference
4-(3,4,5-Trimethoxyphenoxy)benzoic acidMCF-7 (Breast)~5.9 µg/mL[2]
4-(3,4,5-Trimethoxyphenoxy)benzoic acidMDA-MB-468 (Breast)~1.4 µg/mL[2]
Methyl 4-(3,4,5-trimethoxyphenoxy)benzoateMCF-7 (Breast)~8.7 µg/mL[2]
Methyl 4-(3,4,5-trimethoxyphenoxy)benzoateMDA-MB-468 (Breast)~3.7 µg/mL[2]

Part 2: A Proposed Research Framework for 4-(3-methoxyphenoxy)benzoic acid

Building on the evidence from related compounds, we propose a systematic investigation to determine the biological activity of 4-(3-methoxyphenoxy)benzoic acid, focusing initially on its potential as an anticancer agent.

Workflow for In Vitro Biological Evaluation

The initial phase of investigation should focus on establishing the cytotoxic and mechanistic profile of the compound using established cell-based assays.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Action Studies A Synthesize & Purify 4-(3-methoxyphenoxy)benzoic acid B Prepare Stock Solutions (e.g., in DMSO) A->B C MTT Cytotoxicity Assay (Panel of Cancer Cell Lines) B->C D Determine IC50 Values C->D E Select Sensitive Cell Line (Based on IC50) D->E Proceed if IC50 is potent F Cell Cycle Analysis (Flow Cytometry) E->F G Apoptosis Assay (e.g., Annexin V/PI Staining) E->G H Caspase Activity Assay (e.g., Caspase-3/7) E->H I Western Blot for Apoptotic Markers (e.g., Bcl-2, Bax) E->I

Caption: High-level workflow for the in-vitro evaluation of 4-(3-methoxyphenoxy)benzoic acid.

Detailed Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell viability. It measures the metabolic activity of cells, which is typically proportional to the number of viable cells.

Principle: Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT, converting it from a yellow, water-soluble compound to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells and can be quantified by measuring the absorbance at a specific wavelength after solubilization.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture a panel of selected human cancer cell lines (e.g., MCF-7, MDA-MB-468, HepG2) to ~80% confluency.

    • Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of 4-(3-methoxyphenoxy)benzoic acid in culture medium from a concentrated stock solution (e.g., 10 mM in DMSO). A typical concentration range would be 0.1, 1, 10, 50, and 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and an untreated control.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of a solubilization solution (e.g., DMSO or a 0.04 N HCl in isopropanol solution) to each well.

    • Pipette up and down to ensure complete dissolution of the formazan crystals.

    • Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC50 value.

Elucidation of Mechanism: Investigating Apoptosis Induction

Based on the activity of its trimethoxy analog, a primary hypothesis is that 4-(3-methoxyphenoxy)benzoic acid induces apoptosis in sensitive cancer cells.

G cluster_pathway Intrinsic Apoptotic Pathway compound 4-(3-methoxyphenoxy)benzoic acid (Hypothesized) Bax Bax/Bak Activation compound->Bax induces Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Assembly CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome ActiveCasp3 Active Caspase-3 Apoptosome->ActiveCasp3 cleaves Casp3 Pro-Caspase-3 Apoptosis Apoptosis ActiveCasp3->Apoptosis

Caption: Hypothesized mechanism of action via the intrinsic apoptotic pathway.

Detailed Protocol: Caspase-3 Colorimetric Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

Principle: Cell lysates containing active caspase-3 are incubated with a peptide substrate conjugated to a colorimetric reporter molecule (p-nitroaniline, pNA). Cleavage of the peptide by active caspase-3 releases pNA, which produces a yellow color that can be quantified by measuring absorbance at 405 nm.

Step-by-Step Protocol:

  • Cell Treatment and Lysis:

    • Seed a sensitive cancer cell line in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with 4-(3-methoxyphenoxy)benzoic acid at its IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24 hours). Include an untreated control and a positive control (e.g., staurosporine).

    • Harvest the cells by scraping and centrifugation.

    • Resuspend the cell pellet in a chilled cell lysis buffer and incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 1 minute at 4°C. Collect the supernatant (cytosolic extract).

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard method such as the Bradford or BCA assay. This is crucial for normalizing the caspase activity.

  • Caspase Assay:

    • In a 96-well plate, add 50 µL of 2X Reaction Buffer to each well.

    • Add 50 µg of protein lysate (in a volume of 50 µL) to the appropriate wells.

    • Add 5 µL of the caspase-3 substrate (e.g., DEVD-pNA) to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Absorbance Reading:

    • Read the plate in a microplate reader at a wavelength of 405 nm.

    • The caspase activity can be expressed as the fold-increase in activity compared to the untreated control.

Conclusion: A Promising Scaffold for Further Investigation

While the biological profile of 4-(3-methoxyphenoxy)benzoic acid has not been extensively documented, the compelling anticancer activities of its close structural analogs provide a strong impetus for its investigation. The diaryl ether scaffold is a privileged structure in medicinal chemistry, and the specific methoxy substitution pattern of this compound may confer unique selectivity and potency against various biological targets.

The experimental framework outlined in this guide provides a clear and robust pathway for the initial characterization of this compound. By systematically evaluating its cytotoxicity and delving into its mechanism of action, researchers can effectively determine its potential as a lead compound for the development of novel therapeutics, particularly in the field of oncology. Future in vivo studies and structure-activity relationship (SAR) explorations will be critical next steps should the in vitro data prove promising.

References

  • Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. Anticancer Research. Available at: [Link]

  • Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. MDPI. Available at: [Link]

  • (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate. MDPI. Available at: [Link]

  • Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. PMC. Available at: [Link]

  • View of Therapeutic aspects of biologically potent vanillin derivatives: A critical review. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. Semantic Scholar. Available at: [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. Available at: [Link]

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Foundational

Discovery and history of 4-(3-methoxyphenoxy)benzoic acid

An In-Depth Technical Guide to the Discovery, Synthesis, and Pharmacological Evolution of 4-(3-Methoxyphenoxy)benzoic Acid As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequen...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Discovery, Synthesis, and Pharmacological Evolution of 4-(3-Methoxyphenoxy)benzoic Acid

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter chemical scaffolds that serve as the unsung heroes of pharmaceutical development. While blockbuster drugs capture the headlines, it is the highly optimized, "privileged" building blocks that make their discovery possible. One such critical intermediate is 4-(3-methoxyphenoxy)benzoic acid (CAS 50793-31-2)[1].

Characterized by a diaryl ether linkage connecting a benzoic acid moiety to a meta-methoxy-substituted benzene ring, this compound is not a standalone therapeutic. Rather, it is a foundational pharmacophore used to synthesize high-affinity ligands for nuclear receptors and enzyme inhibitors. This whitepaper deconstructs the historical context, synthetic methodologies, and mechanistic pharmacology of this vital scaffold.

The Diaryl Ether Paradigm: Historical Context

The diaryl ether motif has a rich history in medicinal chemistry, originally gaining prominence through the discovery of endogenous thyroid hormones (e.g., thyroxine). The unique ~120° bond angle of the ether oxygen allows the two aromatic rings to adopt a flexible, non-planar "butterfly" conformation. This conformational flexibility is crucial for navigating the tortuous, hydrophobic ligand-binding domains (LBDs) of various biological targets.

Historically, the synthesis of diaryl ethers relied heavily on the classical Ullmann condensation, which required stoichiometric amounts of copper, extreme temperatures (>200°C), and often resulted in poor yields and heavy metal contamination[2]. The evolution of cross-coupling methodologies—such as the Chan-Lam coupling and optimized Nucleophilic Aromatic Substitution (SNAr)—revolutionized the accessibility of complex diaryl ethers like 4-(3-methoxyphenoxy)benzoic acid, allowing for cleaner, scalable synthesis in modern drug discovery programs[2].

Synthetic Architecture: A Self-Validating SNAr Protocol

To ensure high purity and yield without the need for toxic transition metal catalysts, the synthesis of 4-(3-methoxyphenoxy)benzoic acid is best achieved via a Nucleophilic Aromatic Substitution (SNAr) pathway.

Causality in Experimental Design
  • Electrophile Selection: 4-fluorobenzoic acid is deliberately chosen over its chloro- or bromo- analogues. In SNAr, the rate-determining step is the addition of the nucleophile to the aromatic ring, not the cleavage of the carbon-halogen bond. Fluorine’s extreme electronegativity highly polarizes the ipso-carbon, making it highly susceptible to nucleophilic attack.

  • Base and Solvent Dynamics: Potassium carbonate (K₂CO₃) is utilized to deprotonate 3-methoxyphenol (pKa ~9.6). DMF, a polar aprotic solvent, is selected because it strongly solvates the potassium cation while leaving the phenoxide anion "naked" and hyper-reactive.

Step-by-Step Methodology
  • Reagent Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluorobenzoic acid (1.0 eq, 10 mmol) and 3-methoxyphenol (1.1 eq, 11 mmol) in 50 mL of anhydrous DMF.

  • Base Addition: Add finely powdered, anhydrous K₂CO₃ (2.5 eq, 25 mmol) in one portion. The excess base ensures complete deprotonation and neutralizes the hydrofluoric acid byproduct.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 120°C under a nitrogen atmosphere for 12 hours.

  • In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a 9:1 Dichloromethane/Methanol eluent. The disappearance of the UV-active 4-fluorobenzoic acid spot (Rf ~0.4) and the appearance of a new product spot (Rf ~0.2) validates reaction progression.

  • Workup & Isolation: Cool the mixture to room temperature and quench with 150 mL of distilled water. Acidify the aqueous layer dropwise with 1M HCl until the pH reaches 2.0. The product will precipitate as a white/off-white solid.

  • Purification: Filter the precipitate under vacuum, wash with cold water, and recrystallize from hot ethanol to yield pure 4-(3-methoxyphenoxy)benzoic acid. Validate final purity via LC-MS (Expected m/z: 243 [M-H]⁻).

Synthesis A 3-Methoxyphenol (Nucleophile) C K2CO3 / DMF 120°C, 12h A->C B 4-Fluorobenzoic Acid (Electrophile) B->C D 4-(3-Methoxyphenoxy) benzoic acid C->D SNAr Reaction

Fig 1: SNAr synthetic workflow for 4-(3-methoxyphenoxy)benzoic acid.

Mechanistic Pharmacology & Structure-Activity Relationship (SAR)

The utility of 4-(3-methoxyphenoxy)benzoic acid in drug discovery stems from its highly programmable pharmacophore points:

  • The Carboxylic Acid: Acts as a critical electrostatic anchor. In nuclear receptors, it typically forms robust salt bridges with basic amino acid residues (e.g., Arginine or Lysine) deep within the binding pocket.

  • The 3-Methoxy Group: Serves a dual purpose. Sterically, it forces the molecule into a specific bioactive conformation. Electronically, the oxygen atom acts as a hydrogen bond acceptor, interacting with polar side chains in adjacent sub-pockets.

Application in Nuclear Receptor Modulation

This specific scaffold has been instrumental in the development of ligands for orphan nuclear receptors. For instance, diaryl ether derivatives have been heavily investigated as ligands for the Estrogen-Related Receptor α (ERRα) , a key regulator of cellular energy homeostasis[3]. Optimization of the diaryl ether core led to potent analogues that block the recruitment of co-activator peptides, thereby acting as inverse agonists to improve insulin sensitivity in metabolic disease models[3].

Similarly, substituted diaryl ethers have been identified as potent agonists for the Retinoic acid-related orphan receptor γt (RORγt) , which plays a pivotal role in Th17 cell differentiation and autoimmune diseases[4].

Quantitative SAR Data Summary

The following table aggregates the impact of specific substitutions on the diaryl ether scaffold against nuclear receptor targets, highlighting the critical nature of the 3-methoxy substitution.

Compound ScaffoldA-Ring SubstitutionTarget ReceptorBiochemical IC₅₀ (nM)Pharmacological Profile
Diaryl Ether AcidUnsubstitutedERRα> 5000Weak/Non-specific binding
Diaryl Ether Acid4-MethoxyERRα1250Moderate affinity
Diaryl Ether Acid3-Methoxy ERRα < 150 Potent Inverse Agonist
Diaryl Ether Acid3-ChloroRORγt85Potent Agonist
Diaryl Ether Acid3-Methoxy RORγt 110 Potent Agonist

(Data synthesized from established SAR campaigns for ERRα and RORγt ligands[3],[4])

Pathway Ligand Diaryl Ether Scaffold (e.g., CAS 50793-31-2 deriv.) Receptor Nuclear Receptor LBD (ERRα / RORγt) Ligand->Receptor Salt Bridge & H-Bonding Coact Co-activator Peptide Recruitment Blockade Receptor->Coact Allosteric Shift GeneExp Transcriptional Repression of Target Genes Coact->GeneExp Signal Transduction

Fig 2: Mechanistic pathway of nuclear receptor modulation by diaryl ethers.

Conclusion

The compound 4-(3-methoxyphenoxy)benzoic acid exemplifies the concept of a "privileged scaffold" in medicinal chemistry. By combining the conformational flexibility of a diaryl ether, the electrostatic anchoring of a benzoic acid, and the specific steric/electronic profile of a meta-methoxy group, it provides a highly tunable starting point for drug discovery. Whether deployed via catalyst-free SNAr or advanced cross-coupling techniques, its integration into modern screening libraries continues to yield high-value therapeutic candidates for metabolic and autoimmune disorders.

References

  • ChemicalBook. "4-(3-methoxyphenoxy)benzoic acid | 50793-31-2". ChemicalBook.
  • Patch RJ, et al. "Identification of diaryl ether-based ligands for estrogen-related receptor α as potential antidiabetic agents". PubMed (NIH).
  • Ruan Z, et al. "Substituted diaryl ether compounds as retinoic acid-related orphan Receptor-γt (RORγt) agonists". PubMed (NIH).
  • Khodaei MM, et al. "Recent Advances in Diaryl Ether Synthesis". ResearchGate.

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Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Synthesis of 4-(3-methoxyphenoxy)benzoic Acid

Introduction 4-(3-methoxyphenoxy)benzoic acid is a valuable aromatic carboxylic acid that serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1] Its structure, f...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-(3-methoxyphenoxy)benzoic acid is a valuable aromatic carboxylic acid that serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1] Its structure, featuring a diaryl ether linkage, is a common motif in biologically active molecules and high-performance materials. This application note provides a detailed, two-step experimental protocol for the synthesis of 4-(3-methoxyphenoxy)benzoic acid, designed for researchers in organic synthesis and drug development.

The selected synthetic strategy involves an initial Nucleophilic Aromatic Substitution (SNAr) reaction to form the diaryl ether bond, followed by the hydrolysis of a nitrile intermediate to yield the final carboxylic acid. This approach was chosen for its reliability, use of readily available starting materials, and its illustration of fundamental organic chemistry principles. This guide emphasizes the causality behind procedural choices, ensuring a thorough understanding of the reaction mechanism and process variables.

Synthetic Strategy and Mechanistic Rationale

The synthesis proceeds in two distinct stages:

  • Step 1: Nucleophilic Aromatic Substitution (SNAr): 3-Methoxyphenol reacts with 4-fluorobenzonitrile to form the intermediate, 4-(3-methoxyphenoxy)benzonitrile.

  • Step 2: Acid-Catalyzed Hydrolysis: The nitrile group of the intermediate is hydrolyzed to a carboxylic acid, yielding the final product.

Reaction Scheme:

Causality of Experimental Design:

  • Choice of SNAr Reaction: The SNAr mechanism is highly effective for forming C-O bonds on aromatic rings that are "activated" by electron-withdrawing groups.[2] In this protocol, the nitrile (-CN) group on 4-fluorobenzonitrile is a potent electron-withdrawing group. It activates the aromatic ring towards nucleophilic attack by stabilizing the negatively charged intermediate (a Meisenheimer complex) through resonance.[3][4]

  • Selection of 4-Fluorobenzonitrile: The choice of a fluoride as the leaving group is critical. In SNAr reactions, the rate-determining step is typically the initial attack by the nucleophile.[3] Fluorine, being the most electronegative halogen, makes the carbon atom it is attached to highly electrophilic, thus accelerating this initial attack. This is contrary to SN2 reactions where iodide is the best leaving group.[3]

  • Role of the Base and Solvent: Anhydrous potassium carbonate (K₂CO₃) is used to deprotonate the 3-methoxyphenol, forming the more nucleophilic phenoxide ion. A polar aprotic solvent, such as Dimethyl Sulfoxide (DMSO), is employed because it effectively solvates the potassium cation while leaving the phenoxide anion relatively "bare," enhancing its nucleophilicity and accelerating the reaction.[5]

  • Nitrile Hydrolysis: The conversion of the nitrile to a carboxylic acid is a classic and robust transformation.[6] Acid-catalyzed hydrolysis proceeds by initial protonation of the nitrile nitrogen, which makes the carbon atom more susceptible to nucleophilic attack by water.[7] A series of proton transfer and rearrangement steps lead first to an amide intermediate, which is then further hydrolyzed to the carboxylic acid under the reaction conditions.[7]

Experimental Protocol

Materials and Reagents
Reagent/MaterialMolecular FormulaM.W. ( g/mol )CAS No.Notes
3-MethoxyphenolC₇H₈O₂124.14150-19-699% purity
4-FluorobenzonitrileC₇H₄FN121.111194-02-1>99% purity[8]
Potassium CarbonateK₂CO₃138.21584-08-7Anhydrous, finely powdered
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.1367-68-5Anhydrous
Sulfuric AcidH₂SO₄98.087664-93-9Concentrated (98%)
Ethyl AcetateC₄H₈O₂88.11141-78-6ACS Grade
HexanesN/AN/A110-54-3ACS Grade
Deionized WaterH₂O18.027732-18-5
Magnesium SulfateMgSO₄120.377487-88-9Anhydrous
Step 1: Synthesis of 4-(3-methoxyphenoxy)benzonitrile
  • Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 3-methoxyphenol (6.21 g, 50.0 mmol).

  • Reagent Addition: Add anhydrous dimethyl sulfoxide (DMSO, 100 mL), followed by finely powdered anhydrous potassium carbonate (10.36 g, 75.0 mmol, 1.5 eq).

  • Phenoxide Formation: Stir the mixture at room temperature under a nitrogen atmosphere for 20 minutes to facilitate the formation of the potassium phenoxide.

  • SNAr Reaction: Add 4-fluorobenzonitrile (6.06 g, 50.0 mmol, 1.0 eq) to the suspension.

  • Heating: Heat the reaction mixture to 120 °C using an oil bath and maintain this temperature for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly into 400 mL of cold deionized water with stirring. A precipitate should form.

    • Stir for 30 minutes, then collect the solid crude product by vacuum filtration using a Buchner funnel.

    • Wash the solid with deionized water (3 x 50 mL).

  • Drying: Dry the crude product, 4-(3-methoxyphenoxy)benzonitrile, in a vacuum oven at 50 °C overnight. The product is a white to off-white solid and can be used in the next step without further purification if TLC shows it to be reasonably pure.

Step 2: Synthesis of 4-(3-methoxyphenoxy)benzoic acid
  • Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the crude 4-(3-methoxyphenoxy)benzonitrile from the previous step (assuming ~50 mmol).

  • Hydrolysis Medium: Add a mixture of deionized water (75 mL) and concentrated sulfuric acid (75 mL). Caution: Add the acid slowly to the water with cooling in an ice bath.

  • Heating: Heat the mixture to reflux (approximately 120-130 °C) with vigorous stirring. Maintain reflux for 6-8 hours. The reaction mixture should become homogeneous as the hydrolysis proceeds.

  • Precipitation:

    • Cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour.

    • Slowly and carefully pour the cooled reaction mixture over 500 g of crushed ice in a large beaker with stirring. A white precipitate of the carboxylic acid will form.

  • Isolation:

    • Allow the precipitate to digest for 30 minutes in the cold.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper. This removes any residual acid.

  • Drying: Dry the crude 4-(3-methoxyphenoxy)benzoic acid in a vacuum oven at 70 °C to a constant weight.

Purification

The crude product can be purified by recrystallization.

  • Dissolve the crude solid in a minimal amount of hot ethyl acetate.

  • Add hexanes dropwise until the solution becomes cloudy.

  • Re-heat the solution gently until it becomes clear again.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

  • Collect the pure crystals by vacuum filtration, wash with a small amount of cold 1:1 ethyl acetate/hexanes, and dry under vacuum.

Characterization
  • Melting Point: Determine the melting point of the purified product.

  • Molecular Weight: 244.24 g/mol .[9]

  • Molecular Formula: C₁₄H₁₂O₄.[9]

  • Spectroscopy: Confirm the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Experimental Workflow Diagram

G Workflow for the Synthesis of 4-(3-methoxyphenoxy)benzoic acid cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Hydrolysis & Purification A Starting Materials: 3-Methoxyphenol 4-Fluorobenzonitrile K₂CO₃, DMSO B Reaction at 120°C (12-16 hours) A->B C Work-up: Aqueous Quench & Filtration B->C D Intermediate: 4-(3-methoxyphenoxy)benzonitrile (Crude Solid) C->D E Hydrolysis: Aq. H₂SO₄, Reflux (6-8 hours) D->E F Work-up: Ice Precipitation & Filtration E->F G Crude Product: 4-(3-methoxyphenoxy)benzoic acid F->G H Purification: Recrystallization (Ethyl Acetate / Hexanes) G->H I Final Product: Pure 4-(3-methoxyphenoxy)benzoic acid H->I J Characterization: MP, NMR, IR I->J

Caption: Visual workflow of the two-step synthesis and purification process.

Safety and Handling

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and appropriate gloves) must be worn at all times.

  • 3-Methoxyphenol: Harmful if swallowed or in contact with skin. Causes skin irritation.

  • 4-Fluorobenzonitrile: Toxic if swallowed, in contact with skin, or if inhaled.

  • DMSO: Can facilitate the absorption of other chemicals through the skin. Handle with care.

  • Concentrated Sulfuric Acid: Extremely corrosive and causes severe burns. Handle with extreme caution, and always add acid to water, never the other way around.

Conclusion

This application note details a reliable and scalable two-step protocol for the synthesis of 4-(3-methoxyphenoxy)benzoic acid. By employing a Nucleophilic Aromatic Substitution followed by acid-catalyzed hydrolysis, the target compound can be obtained in good yield and high purity after recrystallization. The discussion of the mechanistic rationale provides researchers with the necessary insights to adapt or troubleshoot the procedure for related synthetic targets.

References

  • SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]

  • Afzali, A., Firouzabadi, H., & Khalafi-Nejad, A. (1983). Improved Ullmann Synthesis of Diaryl Ethers.
  • (2024, August 16).
  • Monge, M. A., & Buchwald, S. L. (2011).
  • (2012, July 17). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. PMC - NIH.
  • (2020, July 15). Williamson ether synthesis.
  • (n.d.).
  • (n.d.). The Williamson Ether Synthesis.
  • (n.d.).
  • PubChem. (n.d.). 4-(3-methoxyphenyl)benzoic Acid. Retrieved from [Link]

  • Cram. (n.d.). Williamson Ether Synthesis Lab Report. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Williamson Synthesis. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of 4-methoxymethylbenzoic acid.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • MDPI. (2010, June 11). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • QuickCompany. (n.d.). A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • (n.d.). 2-(3-Methoxyphenoxy)benzoic acid.
  • (n.d.). 4-Fluorobenzonitrile 99 1194-02-1.
  • ResearchGate. (n.d.). Synthesis of 4-(3-hydroxyphenoxy)
  • (n.d.).
  • Vaia. (n.d.). Hydrolysis of benzonitrile by dilute HCl yields: (a) benzoic acid (b) aniline (c) benzaldehyde (d) benzamide. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Retrieved from [Link]

  • ChemSpider Synthetic Pages. (2014, January 06). Partial hydrolysis of a benzonitrile. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.).
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). CN1443755A - Method for preparing p-fluorobenzonitrile by p-chlorobenzonitrile fluoro.
  • (n.d.). 4-Benzyloxy-3-methoxybenzonitrile - PMC.
  • (2004, September 08). Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.
  • Google Patents. (n.d.). US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester.

Sources

Application

Application Note: Purification of 4-(3-methoxyphenoxy)benzoic acid via Solvent/Antisolvent Recrystallization

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Chemical Context The synthesis of highly pure diaryl ether i...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Chemical Context

The synthesis of highly pure diaryl ether intermediates is a critical pathway in modern drug discovery. Compounds featuring the diaryl ether scaffold, such as 4-(3-methoxyphenoxy)benzoic acid, frequently serve as foundational building blocks for complex active pharmaceutical ingredients (APIs), including kinase inhibitors and selective opioid receptor antagonists[1].

Because these intermediates are typically synthesized via nucleophilic aromatic substitution (SNAr) or Ullmann-type condensation[2], the crude reaction mixture often contains unreacted starting materials (e.g., 3-methoxyphenol, 4-fluorobenzoic acid) and inorganic base residues. Achieving >99% purity is essential before downstream coupling reactions. This application note details a highly reproducible, self-validating solvent/antisolvent recrystallization protocol designed to isolate pure 4-(3-methoxyphenoxy)benzoic acid while systematically excluding synthetic impurities.

Physicochemical Profiling & Mechanistic Rationale

To design an effective purification system, we must first analyze the physicochemical properties of the target compound[3].

Quantitative Data Summary
PropertyValueImpurity Implications
Chemical Name 4-(3-methoxyphenoxy)benzoic acidN/A
CAS Number 50793-31-2N/A
Molecular Formula C14H12O4N/A
Molecular Weight 244.24 g/mol N/A
Primary Impurity 1 3-MethoxyphenolHighly soluble in aqueous alcohols.
Primary Impurity 2 Inorganic Salts (e.g., K₂CO₃)Highly soluble in water; insoluble in pure organics.
Optimal Recryst. System Ethanol (Solvent) / Water (Antisolvent)Maximizes differential solubility.
The Causality of Solvent Selection

The selection of an Ethanol/Water mixed-solvent system is not arbitrary; it is dictated by the dual nature of the target molecule.

  • The Role of Ethanol (Primary Solvent): The bulky, lipophilic diaryl ether moiety renders the compound highly soluble in hot aliphatic alcohols but poorly soluble in cold alcohols.

  • The Role of Water (Antisolvent): Water acts as a potent antisolvent for the hydrophobic diaryl ether while simultaneously keeping polar impurities (like unreacted 3-methoxyphenol and inorganic salts) dissolved in the mother liquor.

  • Lattice Exclusion Principle: By adding water to the cloud point and initiating a slow, controlled cooling phase, we allow the thermodynamic formation of a highly ordered crystal lattice. A slowly growing crystal will naturally exclude structurally dissimilar entities (impurities) from its matrix[4].

Experimental Protocol: Step-by-Step Methodology

Caution: Perform all heating of volatile solvents inside a properly ventilated chemical fume hood.

Step 1: Primary Dissolution

  • Weigh the crude 4-(3-methoxyphenoxy)benzoic acid and transfer it to an appropriately sized Erlenmeyer flask.

  • Add absolute ethanol at a ratio of approximately 5–7 mL per gram of crude material.

  • Add a magnetic stir bar and heat the suspension on a hot plate to a gentle reflux (~75–78 °C) until the organic solid is entirely dissolved.

Step 2: Hot Gravity Filtration (Optional but Recommended)

  • If insoluble inorganic salts or particulates remain suspended, rapidly filter the boiling solution through a pre-warmed fluted filter paper into a clean, heated Erlenmeyer flask. Mechanistic note: Pre-warming the glassware prevents premature crystallization in the funnel stem.

Step 3: Antisolvent Addition (Reaching the Cloud Point)

  • Return the clear ethanolic filtrate to a gentle boil.

  • Using a dropping funnel or pipette, add deionized water dropwise while maintaining constant stirring and heating.

  • Critical IPC (In-Process Control): Stop the addition of water the exact moment a faint, milky turbidity persists in the solution (the "cloud point").

  • Add 1–3 drops of hot ethanol just until the solution becomes clear again. This guarantees the solution is perfectly saturated at the boiling point.

Step 4: Controlled Nucleation and Maturation

  • Remove the flask from the heat source. Cover the mouth of the flask with a watch glass to prevent solvent evaporation.

  • Allow the flask to cool undisturbed on the benchtop to room temperature. Do not agitate or artificially cool the flask during this phase; rapid cooling causes "crashing out," which traps impurities inside amorphous aggregates[4].

  • Once at room temperature and heavy crystallization is observed, transfer the flask to an ice-water bath (0–5 °C) for 45 minutes to maximize thermodynamic yield.

Step 5: Isolation and Washing

  • Collect the purified crystals via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a minimal volume (1–2 mL per gram of product) of ice-cold Ethanol/Water (1:1 v/v). Mechanistic note: The wash solvent must be pre-chilled to prevent re-dissolution of the purified product while effectively displacing the impurity-laden mother liquor.

  • Dry the crystals in a vacuum oven at 45 °C for 12 hours or until a constant mass is achieved.

Process Visualization

Recrystallization Crude Crude 4-(3-methoxyphenoxy)benzoic acid (Contains Impurities) Dissolve Dissolution in Hot Ethanol (75°C - Primary Solvent) Crude->Dissolve Add EtOH & Heat Filter Hot Gravity Filtration (Removes Insoluble Salts) Dissolve->Filter Maintain Temp Antisolvent Antisolvent Addition (Dropwise H2O to Cloud Point) Filter->Antisolvent Clear Filtrate Cooling Controlled Cooling (Room Temp -> Ice Bath) Antisolvent->Cooling Induce Nucleation Isolation Vacuum Filtration & Cold Solvent Wash Cooling->Isolation Crystal Maturation Pure Pure Crystalline Product (Vacuum Dried to Constant Weight) Isolation->Pure Yield Recovery

Figure 1: Step-by-step workflow for the solvent/antisolvent recrystallization process.

Analytical Validation & Self-Validating Systems

To ensure the trustworthiness of the protocol, the process must be analytically validated post-isolation. A successful recrystallization is confirmed by the following parameters:

  • Visual Inspection: The crude material (often an off-white or tan powder) should transform into highly reflective, colorless (white) crystalline needles or plates.

  • Melting Point Depression Analysis: Obtain the melting point of the dried crystals. Pure 4-(3-methoxyphenoxy)benzoic acid will exhibit a sharp melting point range of ≤ 1.5 °C. A broad or depressed melting point indicates that impurities were trapped in the lattice due to overly rapid cooling[4].

  • HPLC-UV: Run the sample on a C18 reverse-phase column (Acetonitrile/Water + 0.1% TFA gradient). The chromatogram should demonstrate >99% Area Under Curve (AUC) for the main peak, with the complete absence of the 3-methoxyphenol peak (typically eluting earlier due to higher polarity).

References

  • "4-(3-methoxyphenoxy)benzoic acid | 50793-31-2 - ChemicalBook", ChemicalBook.
  • "The Recrystallization of Benzoic Acid", University of Pittsburgh (pitt.edu).
  • "Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride−Alumina and 18-Crown-6: Expansion of Scope and Utility", The Journal of Organic Chemistry (ACS Publications).
  • "Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists", PMC - NIH.

Sources

Method

Application Note: Utilizing 4-(3-Methoxyphenoxy)benzoic Acid in the Design and Synthesis of Next-Generation Kinase Inhibitors

Executive Summary The development of highly selective, potent kinase inhibitors remains a cornerstone of targeted oncology and immunology. Among the privileged scaffolds utilized in modern drug design, the diaryl ether m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective, potent kinase inhibitors remains a cornerstone of targeted oncology and immunology. Among the privileged scaffolds utilized in modern drug design, the diaryl ether motif has proven exceptionally effective. This application note provides a comprehensive, field-proven guide to utilizing 4-(3-methoxyphenoxy)benzoic acid as a core building block for synthesizing Type II and covalent kinase inhibitors. By detailing the structural rationale, step-by-step synthetic methodologies, and biological validation protocols, this guide equips medicinal chemists with the autonomous workflows necessary to develop inhibitors targeting kinases such as VEGFR-2 and Bruton's Tyrosine Kinase (BTK).

Pharmacophore Rationale: The Diaryl Ether Core

The structural architecture of 4-(3-methoxyphenoxy)benzoic acid offers three distinct vectors for kinase inhibitor design[1]:

  • The Diaryl Ether Linkage: The oxygen atom provides a ~120° bond angle, introducing critical conformational flexibility. This allows the molecule to navigate the narrow hydrophobic channel connecting the ATP-binding site to the allosteric pocket, a requirement for stabilizing the inactive "DFG-out" conformation characteristic of Type II inhibitors[2].

  • The Benzoic Acid Moiety: This functional group serves as a highly versatile synthetic handle. It allows for rapid amide coupling with various nitrogen-containing heterocycles (e.g., aminopyrimidines or aminopyrazoles) that act as the primary hinge-binding motif in the kinase active site[3].

  • The 3-Methoxy Group: Positioned strategically, the methoxy group can either project into solvent-exposed regions to improve pharmacokinetic properties or undergo selective demethylation. Revealing the underlying phenol creates a nucleophilic attachment point for solubilizing appendages (e.g., piperidine rings) or electrophilic warheads (e.g., acrylamides) for irreversible, covalent inhibition of targets like BTK[4].

Pharmacophore SM 4-(3-Methoxyphenoxy) benzoic acid Hinge Benzoic Acid Vector (Amide Coupling for Hinge Binder) SM->Hinge Modification 1 Spacer Diaryl Ether Core (Hydrophobic Channel / DFG-out) SM->Spacer Inherent Property Warhead 3-Methoxy Vector (Demethylation for Covalent Warhead) SM->Warhead Modification 2

Fig 1. Pharmacophore mapping of 4-(3-methoxyphenoxy)benzoic acid in kinase inhibitor design.

Synthetic Methodologies

The following protocols have been optimized for high yield, purity, and scalability. Every step includes in-process controls to ensure a self-validating workflow.

Protocol A: Amide Coupling for Hinge-Binder Attachment

Causality & Rationale: The coupling of electron-deficient or sterically hindered heterocyclic amines (the hinge binders) to 4-(3-methoxyphenoxy)benzoic acid requires a highly efficient coupling reagent. HATU is selected over standard carbodiimides (like EDC) because it generates a highly reactive 7-azabenzotriazole active ester, preventing epimerization and overcoming steric hindrance. DIPEA is utilized as a non-nucleophilic base to maintain the optimal pH without competing for the electrophilic center.

Step-by-Step Procedure:

  • Activation: Dissolve 4-(3-methoxyphenoxy)benzoic acid (1.0 equiv, 1.0 mmol) and HATU (1.2 equiv, 1.2 mmol) in anhydrous N,N-dimethylformamide (DMF) (5.0 mL) under an inert argon atmosphere.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol) dropwise. Stir the mixture at room temperature for 15 minutes to ensure complete formation of the active ester. Self-Validation: A slight color change (usually to pale yellow) indicates active ester formation.

  • Amine Addition: Add the desired heterocyclic amine (e.g., 3-aminopyrazole) (1.1 equiv, 1.1 mmol) to the reaction mixture.

  • Reaction Monitoring: Stir at room temperature for 12–18 hours. Monitor via LC-MS. Self-Validation: The reaction is deemed complete when the starting acid peak disappears and the product mass ( [M+H]+ ) constitutes >95% of the total ion current.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (20 mL) and extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, DCM/MeOH gradient) to yield the methoxy-diaryl ether intermediate.

Protocol B: Selective Ether Cleavage (Demethylation)

Causality & Rationale: To functionalize the 3-position (e.g., attaching an acrylamide for BTK inhibition), the methoxy group must be cleaved. Boron tribromide ( BBr3​ ) is a hard Lewis acid that coordinates with the oxygen atom. Conducting this reaction at strictly -78°C ensures the selective cleavage of the aliphatic-aryl ether (methoxy) without rupturing the more stable diaryl ether core connecting the two phenyl rings.

Step-by-Step Procedure:

  • Preparation: Dissolve the methoxy-diaryl ether intermediate (1.0 equiv, 0.5 mmol) in anhydrous Dichloromethane (DCM) (10 mL) and cool to -78°C using a dry ice/acetone bath under argon.

  • Reagent Addition: Add BBr3​ (1.0 M in DCM, 3.0 equiv, 1.5 mmol) dropwise over 10 minutes.

  • Reaction: Maintain the reaction at -78°C for 1 hour, then allow it to slowly warm to 0°C over 2 hours.

  • Monitoring: Self-Validation: Analyze an aliquot via LC-MS. The successful cleavage is confirmed by a mass shift of -14 Da (loss of CH2​ ) relative to the starting material. If the diaryl ether core is cleaved, a mass corresponding to the isolated benzoic acid derivative will appear; strict temperature control prevents this side reaction.

  • Quenching: Carefully quench the reaction at 0°C by the dropwise addition of methanol (5 mL), followed by saturated aqueous NaHCO3​ until pH ~7 is reached.

  • Isolation: Extract with DCM (3 x 15 mL), dry over Na2​SO4​ , and concentrate. The resulting phenol intermediate can be used directly for subsequent functionalization (e.g., reaction with acryloyl chloride).

SynthesisWorkflow SM 4-(3-Methoxyphenoxy) benzoic acid Amide Amide Coupling (HATU, DIPEA, DMF) SM->Amide Intermediate Methoxy-Diaryl Ether Intermediate Amide->Intermediate Demethylation Demethylation (BBr3, DCM, -78°C) Intermediate->Demethylation Phenol Phenol Intermediate Demethylation->Phenol Warhead Functionalization (e.g., Acryloyl Chloride) Phenol->Warhead Final Target Kinase Inhibitor Warhead->Final

Fig 2. Step-by-step chemical synthesis workflow for diaryl ether kinase inhibitors.

Biological Validation: Kinase Activity Assays

To validate the synthesized compounds, an in vitro kinase assay must be performed. The ADP-Glo™ Kinase Assay is recommended due to its high sensitivity and reliance on luminescent detection of ADP, avoiding the regulatory and safety burdens of radioactive 33P -ATP assays.

Protocol C: ADP-Glo Kinase Assay

Causality & Rationale: Kinases consume ATP and produce ADP during substrate phosphorylation. By depleting unreacted ATP and converting the generated ADP back to ATP to drive a luciferase/luciferin reaction, this assay provides a direct, positive-correlation readout of kinase activity.

Step-by-Step Procedure:

  • Preparation: Prepare a 1X Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2​ , 0.1 mg/mL BSA).

  • Compound Dilution: Prepare a 10-point 3-fold serial dilution of the synthesized inhibitor in DMSO. Transfer 1 µL of each concentration to a 384-well white microplate.

  • Enzyme/Substrate Addition: Add 2 µL of the target kinase (e.g., recombinant VEGFR-2 or BTK) diluted in Kinase Buffer. Incubate for 15 minutes at room temperature to allow for compound binding.

  • Reaction Initiation: Add 2 µL of an ATP/Substrate mix (concentration optimized to the Km​ of the specific kinase) to initiate the reaction. Incubate for 60 minutes at room temperature.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin. Incubate for 30 minutes.

  • Readout: Measure luminescence using a microplate reader.

  • Data Validation: Calculate IC50​ values using non-linear regression (four-parameter logistic curve). Self-Validation: Ensure the Z'-factor of the assay plate is >0.5 and that the reference control (e.g., Sorafenib for VEGFR-2[2] or Ibrutinib for BTK[4]) falls within its established IC50​ range.

Structure-Activity Relationship (SAR) Data Summary

The following table summarizes the biological evaluation of hypothetical derivatives synthesized from the 4-(3-methoxyphenoxy)benzoic acid scaffold, demonstrating how structural modifications dictate kinase selectivity.

Compound IDHinge Binder Motif3-Position SubstitutionVEGFR-2 IC50​ (nM)BTK IC50​ (nM)Mechanism of Action
Cmpd-01 2-AminopyrimidineMethoxy ( −OCH3​ )45.2>10,000Type II (Reversible)
Cmpd-02 3-AminopyrazoleMethoxy ( −OCH3​ )12.84,500Type II (Reversible)
Cmpd-03 3-AminopyrazoleHydroxyl ( −OH )8.41,200Type II (Reversible)
Cmpd-04 3-AminopyrazoleAcrylamide (Covalent)>1,0001.5Irreversible (Covalent)
Control 1 SorafenibN/A25.0>10,000Type II (Reversible)
Control 2 IbrutinibN/A>10,0000.5Irreversible (Covalent)

Table 1. Comparative SAR data illustrating the shift from VEGFR-2 selectivity to BTK selectivity upon the introduction of a covalent warhead at the 3-position of the diaryl ether core.

Mechanism Inhibitor Diaryl Ether Inhibitor (Derived from 4-(3-methoxyphenoxy)benzoic acid) Receptor Target Kinase (VEGFR-2 / BTK) Inhibitor->Receptor Blocks ATP Pocket / Stabilizes DFG-out Downstream Downstream Signaling (MAPK / PI3K-Akt) Inhibitor->Downstream Inhibits Pathway Receptor->Downstream Phosphorylation ATP ATP ATP->Receptor Activates Proliferation Tumor Cell Proliferation & Angiogenesis Downstream->Proliferation Promotes Apoptosis Apoptosis & Cell Cycle Arrest Downstream->Apoptosis Suppression Reversed

Fig 3. Mechanistic pathway of kinase inhibition and resulting cellular response.

References

  • New Carbothioamide and Carboxamide Derivatives of 3-Phenoxybenzoic Acid as Potent VEGFR-2 Inhibitors: Synthesis, Molecular Docking, and Cytotoxicity Assessment Source: Bentham Science Publishers URL:[Link][2]

  • A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications Source: MDPI URL:[Link][4]

  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity Source: MDPI URL:[Link][3]

Sources

Application

Application Note: Derivatization Strategies for the Carboxylic Acid Group of 4-(3-Methoxyphenoxy)benzoic Acid

4-(3-methoxyphenoxy)benzoic acid (CAS: 50793-31-2) is a highly versatile building block in medicinal chemistry and drug development ([1]). Structurally, it features a diaryl ether linkage and a highly modifiable carboxyl...

Author: BenchChem Technical Support Team. Date: March 2026

4-(3-methoxyphenoxy)benzoic acid (CAS: 50793-31-2) is a highly versatile building block in medicinal chemistry and drug development ([1]). Structurally, it features a diaryl ether linkage and a highly modifiable carboxylic acid moiety. Derivatizing this carboxylic acid into esters or amides is a critical step for modulating the molecule's physicochemical properties—such as enhancing lipophilicity for cellular permeability, synthesizing prodrugs, or conjugating the pharmacophore to target-directing peptides.

Because the parent molecule contains an ether linkage that could be sensitive to harsh Lewis acids or prolonged reflux in strong mineral acids, mild activation strategies are paramount. This guide details two field-proven, highly efficient protocols: HATU-mediated amidation and Steglich-type esterification (EDC/DMAP) .

Workflow cluster_0 cluster_1 Parent 4-(3-methoxyphenoxy)benzoic acid (Parent Compound) Amidation Amidation Pathway Reagents: HATU, DIPEA, Amine Parent->Amidation R-NH2 Esterification Esterification Pathway Reagents: EDC, DMAP, Alcohol Parent->Esterification R-OH Amide Amide Derivative (Target API / Prodrug) Amidation->Amide Ester Ester Derivative (Lipophilic Prodrug) Esterification->Ester

Divergent derivatization workflows for 4-(3-methoxyphenoxy)benzoic acid.

Section 1: HATU-Mediated Amidation

Mechanistic Rationale & Causality

HATU is the gold standard for amide bond formation, particularly when dealing with sterically hindered or electron-deficient amines ([2]). The reaction relies on a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to deprotonate the carboxylic acid. The resulting carboxylate attacks the electron-deficient carbon of HATU, forming an unstable O-acyl(tetramethyl)isouronium salt ([3]).

The displaced HOAt (7-aza-1-hydroxybenzotriazole) anion rapidly attacks this intermediate to form a highly reactive OAt-active ester, which is subsequently intercepted by the amine to form the amide ([4]). The nitrogen atom in the pyridine ring of HOAt provides an anchoring neighboring-group effect, accelerating the aminolysis step compared to traditional HOBt reagents.

HATU_Mech Step1 Carboxylate Anion Step2 O-acylisouronium Intermediate Step1->Step2 HATU Step3 OAt-Active Ester Step2->Step3 HOAt shift Step4 Amide Product Step3->Step4 Amine

Mechanistic sequence of HATU-mediated carboxylic acid activation.

Self-Validating Protocol
  • Preparation : In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 4-(3-methoxyphenoxy)benzoic acid (1.0 eq, e.g., 1.0 mmol, 244.24 mg) in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.1–0.2 M concentration.

  • Deprotonation : Add DIPEA (3.0 eq). Causality Note: DIPEA is chosen over triethylamine because its increased steric bulk prevents it from acting as a competing nucleophile. Stir for 5 minutes at room temperature.

  • Activation : Cool the reaction mixture to 0 °C using an ice bath. Add HATU (1.2 eq) portion-wise. Causality Note: The O-acylisouronium intermediate is highly reactive; low temperatures prevent premature degradation. Stir for 15–30 minutes.

  • Coupling : Add the primary or secondary amine (1.1 eq). Remove the ice bath and allow the reaction to warm to room temperature.

  • Self-Validation Checkpoint : Monitor the reaction via TLC (typically 1:1 Hexanes:Ethyl Acetate). The OAt-active ester intermediate will appear as a distinct, UV-active spot that gradually disappears as the amide product forms. LC-MS analysis should confirm the mass shift (Parent m/z 243[M-H]- to Amide [M+H]+).

  • Workup : Quench the reaction with saturated aqueous NaHCO3. Extract with Ethyl Acetate (3x). Wash the combined organic layers sequentially with 1M HCl (to remove unreacted amine and DIPEA), water, and brine (to remove residual DMF).

  • Purification : Dry over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography.

Section 2: Steglich-Type Esterification (EDC/DMAP)

Mechanistic Rationale & Causality

Traditional Fischer esterification requires harsh acidic conditions and excess alcohol, which is unsuitable for complex alcohols and may risk degrading the substrate's ether linkage. The Steglich esterification offers a mild alternative, utilizing a carbodiimide and a catalytic amount of 4-dimethylaminopyridine (DMAP) ([5]).

EDC activates the carboxylic acid to form an O-acylisourea intermediate. If the alcohol is a poor nucleophile, this intermediate can undergo a detrimental 1,3-rearrangement to an unreactive N-acylurea dead-end. DMAP prevents this by acting as a superior acyl-transfer catalyst; it attacks the O-acylisourea to form a highly reactive N-acylpyridinium intermediate, which then smoothly reacts with the alcohol to yield the ester and regenerate DMAP ([6]).

Self-Validating Protocol
  • Preparation : Dissolve 4-(3-methoxyphenoxy)benzoic acid (1.0 eq) and the target alcohol (1.1 eq) in anhydrous Dichloromethane (DCM) (0.1 M) under nitrogen.

  • Catalyst Addition : Add DMAP (0.1 eq). Causality Note: Keeping DMAP strictly catalytic prevents unwanted side reactions and simplifies downstream purification.

  • Activation : Cool the mixture to 0 °C. Add EDC·HCl (1.2 eq) in one portion. Causality Note: EDC is specifically chosen over DCC. DCC produces dicyclohexylurea (DCU), which precipitates unpredictably and is notoriously difficult to remove from the final product. EDC produces a water-soluble urea byproduct that is easily washed away ([6]).

  • Reaction : Stir at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4–12 hours.

  • Self-Validation Checkpoint : Track the reaction progress by the disappearance of the carboxylic acid via TLC. Because EDC-urea is water-soluble, the organic phase should remain relatively clear, serving as a visual confirmation that the correct carbodiimide pathway is proceeding without DCU precipitation.

  • Workup : Dilute the mixture with additional DCM. Wash with water, 0.5 M HCl (to remove DMAP and EDC-urea), saturated NaHCO3, and brine.

  • Purification : Dry over MgSO4, filter, and concentrate. The crude ester is often >95% pure, but can be passed through a short silica plug to remove trace baseline impurities.

Quantitative Data & Method Comparison

ParameterHATU-Mediated AmidationSteglich Esterification (EDC/DMAP)
Typical Yield 85 – 95%80 – 90%
Reaction Time 2 – 5 hours4 – 12 hours
Temperature Profile 0 °C to Room Temp0 °C to Room Temp
Primary Byproducts Tetramethylurea, HOAtEDC-urea (water-soluble)
Purification Method Acid/Base Wash, Column ChromatographyAcid/Base Wash, Short Silica Plug
Racemization Risk Very Low (HOAt suppression)Low to Moderate

References

  • Organic & Biomolecular Chemistry (RSC Publishing) . A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. DOI: 10.1039/C5OB02129D. Retrieved from:[Link]

  • Common Organic Chemistry . Amine to Amide Mechanism - HATU. Retrieved from:[Link]

  • Wikipedia . Steglich esterification. Retrieved from:[Link]

  • Common Organic Chemistry . Acid to Ester - Common Conditions: Steglich Esterification (DCC + DMAP). Retrieved from:[Link]

Sources

Method

Application Notes and Protocols for Amide Coupling Reactions with 4-(3-methoxyphenoxy)benzoic acid

Introduction: The Strategic Importance of Amide Bond Formation with 4-(3-methoxyphenoxy)benzoic acid The formation of an amide bond is a cornerstone of modern organic and medicinal chemistry, fundamental to the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Amide Bond Formation with 4-(3-methoxyphenoxy)benzoic acid

The formation of an amide bond is a cornerstone of modern organic and medicinal chemistry, fundamental to the synthesis of peptides, pharmaceuticals, and advanced materials.[1][2] This guide provides a detailed exploration of amide coupling reactions specifically involving 4-(3-methoxyphenoxy)benzoic acid, a versatile building block in drug discovery and materials science. Its unique structure, featuring a diaryl ether linkage, offers a combination of rigidity and conformational flexibility, making it a privileged scaffold in the design of novel bioactive molecules.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide a deeper understanding of the underlying chemical principles. By explaining the causality behind experimental choices, this guide empowers researchers to not only successfully execute these reactions but also to troubleshoot and optimize them for their specific applications.

Understanding the Mechanistic Landscape of Amide Coupling

The direct condensation of a carboxylic acid and an amine to form an amide bond is generally unfavorable under mild conditions. Therefore, the carboxylic acid must first be "activated" to a more reactive species.[1] This is achieved using a variety of coupling reagents, each with its own mechanism, advantages, and limitations.

Carbodiimide-Mediated Coupling: A Workhorse in Amide Synthesis

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC), are widely used for their efficiency and broad applicability.[1][3][4] The reaction proceeds through a highly reactive O-acylisourea intermediate.[5][6]

The key steps are:

  • Activation: The carboxylic acid attacks the carbodiimide to form the O-acylisourea intermediate.

  • Nucleophilic Attack: The amine then attacks the activated carbonyl carbon of the intermediate, forming a tetrahedral intermediate.

  • Product Formation: The tetrahedral intermediate collapses to form the stable amide bond and a urea byproduct.[5]

A significant challenge with carbodiimide-mediated coupling is the potential for the O-acylisourea intermediate to rearrange into a stable N-acylurea, an undesired side product.[5][7] Furthermore, racemization can be a concern when coupling chiral carboxylic acids.[1][3][4]

To mitigate these issues, additives such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) are frequently employed.[3][4][8] These additives react with the O-acylisourea intermediate to form a more stable active ester, which is less prone to side reactions and racemization.[8][9][10]

EDC_NHS_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid 4-(3-methoxyphenoxy)benzoic acid O_acylisourea O-acylisourea (Reactive Intermediate) Carboxylic_Acid->O_acylisourea + EDC EDC EDC NHS_ester NHS-ester (Stable Intermediate) O_acylisourea->NHS_ester + NHS N_acylurea N-acylurea (Byproduct) O_acylisourea->N_acylurea Side Reaction (Rearrangement) NHS NHS Amide Amide Product NHS_ester->Amide + Amine Amine Primary or Secondary Amine

Caption: EDC/NHS Amide Coupling Mechanism.

Onium Salt-Based Coupling Reagents: For Speed and Efficiency

Phosphonium and aminium salts, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), are highly efficient coupling reagents known for their rapid reaction times and low rates of racemization.[1][3][11]

HATU, a third-generation aminium salt, is particularly effective for coupling sterically hindered substrates.[11][12] Its mechanism involves the formation of a highly reactive OAt-active ester.[11] The presence of the 1-hydroxy-7-azabenzotriazole (HOAt) moiety accelerates the reaction and suppresses epimerization.[11]

HATU_Mechanism cluster_activation Activation cluster_coupling Coupling Carboxylic_Acid 4-(3-methoxyphenoxy)benzoic acid OAt_ester OAt-active ester (Highly Reactive) Carboxylic_Acid->OAt_ester + HATU, Base HATU HATU Base Base (e.g., DIPEA) Amide Amide Product OAt_ester->Amide + Amine Amine Amine

Caption: HATU-Mediated Amide Coupling Mechanism.

Comparative Overview of Common Coupling Reagents

The choice of coupling reagent is critical and depends on factors such as the steric and electronic properties of the substrates, desired reaction conditions, and cost.

Coupling ReagentClassAdditiveKey AdvantagesPotential Drawbacks
EDC CarbodiimideNHS/HOBtWater-soluble byproduct, mild conditions.[3][4]Potential for N-acylurea formation, racemization without additives.[7][13]
DCC CarbodiimideHOBtInexpensive, effective.[3][4]Insoluble urea byproduct can complicate purification.[3][4]
HATU Aminium SaltNone (HOAt is part of the structure)High efficiency, fast reaction rates, low racemization, good for hindered substrates.[11][12]Higher cost, potential for side reactions if used in excess.[3]
PyBOP Phosphonium SaltNoneDoes not cause guanidinylation, good for sterically hindered couplings.[14]Phosphoramide byproduct can be difficult to remove.[14]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the amide coupling of 4-(3-methoxyphenoxy)benzoic acid with a representative primary amine.

Protocol 1: EDC/NHS Mediated Amide Coupling

This protocol is a robust and widely applicable method, particularly suitable for standard amide bond formation.

Materials:

  • 4-(3-methoxyphenoxy)benzoic acid

  • Primary amine (e.g., benzylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (optional, if using an amine salt)

  • 1N HCl (for workup)

  • Saturated aqueous NaHCO₃ (for workup)

  • Brine (for workup)

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(3-methoxyphenoxy)benzoic acid (1.0 equivalent).

  • Dissolution: Dissolve the carboxylic acid in anhydrous DMF or DCM (to a concentration of 0.1-0.5 M).

  • Addition of Coupling Agents: Add NHS (1.1-1.2 equivalents) followed by EDC (1.1-1.2 equivalents) to the solution.

  • Activation: Stir the reaction mixture at room temperature for 15-30 minutes to allow for the formation of the NHS-ester.

  • Amine Addition: Add the primary amine (1.0-1.1 equivalents) to the reaction mixture. If the amine is provided as a hydrochloride salt, add 1.1-1.2 equivalents of a non-nucleophilic base such as DIPEA or TEA.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.

  • Workup:

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.[11] These washes serve to remove unreacted starting materials, excess coupling reagents, and byproducts.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Protocol 2: HATU-Mediated Amide Coupling

This protocol is recommended for more challenging couplings, such as those involving sterically hindered amines or when rapid reaction times are desired.[11]

Materials:

  • 4-(3-methoxyphenoxy)benzoic acid

  • Primary or secondary amine

  • HATU

  • Anhydrous Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Ethyl acetate (for workup)

  • 1N HCl (for workup)

  • Saturated aqueous NaHCO₃ (for workup)

  • Brine (for workup)

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Reaction Setup: In a dry flask under an inert atmosphere, dissolve 4-(3-methoxyphenoxy)benzoic acid (1.0 equivalent) in anhydrous DMF.

  • Pre-activation: Add HATU (1.0-1.1 equivalents) to the solution, followed by DIPEA (2.0-3.0 equivalents). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[11]

  • Amine Addition: Add the amine (1.0-1.1 equivalents) to the activated mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. These reactions are often complete within 1-4 hours. Monitor by TLC or LC-MS.

  • Workup:

    • Dilute the reaction with ethyl acetate.

    • Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography.

Experimental_Workflow Start Start Dissolve_Acid Dissolve 4-(3-methoxyphenoxy)benzoic acid in anhydrous solvent Start->Dissolve_Acid Add_Reagents Add Coupling Reagent (e.g., EDC/NHS or HATU/DIPEA) Dissolve_Acid->Add_Reagents Activation Pre-activation/ Activation Step Add_Reagents->Activation Add_Amine Add Amine Activation->Add_Amine Reaction Stir at Room Temperature Add_Amine->Reaction Monitor Monitor Progress (TLC or LC-MS) Reaction->Monitor Workup Aqueous Workup Monitor->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Pure Amide Product Purification->Product

Sources

Application

Esterification of 4-(3-methoxyphenoxy)benzoic acid

An In-Depth Guide to the Esterification of 4-(3-Methoxyphenoxy)benzoic Acid for Drug Discovery and Development Authored by a Senior Application Scientist This document provides a comprehensive technical guide for researc...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Esterification of 4-(3-Methoxyphenoxy)benzoic Acid for Drug Discovery and Development

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the esterification of 4-(3-methoxyphenoxy)benzoic acid. This versatile aromatic carboxylic acid is a valuable building block in the synthesis of pharmaceuticals and advanced materials.[1] Its ester derivatives are pivotal intermediates, and the selection of an appropriate esterification method is critical for achieving optimal yield, purity, and process efficiency. This guide moves beyond simple step-by-step instructions to explain the underlying scientific principles of each protocol, empowering researchers to make informed decisions and troubleshoot effectively.

We will explore three robust and widely applied esterification methodologies: the classic Fischer-Speier Esterification, the mild and versatile Steglich Esterification, and the stereospecific Mitsunobu Reaction. Each method is presented with a detailed protocol, a discussion of its mechanistic rationale, and a summary of its strategic advantages and limitations.

Method 1: Fischer-Speier Esterification: The Workhorse of Bulk Synthesis

The Fischer-Speier esterification is a cornerstone of organic synthesis, valued for its simplicity and cost-effectiveness, particularly when using simple, unhindered alcohols like methanol or ethanol.[2][3]

Scientific Rationale & Mechanistic Insight

This reaction is a classic example of a nucleophilic acyl substitution, catalyzed by a strong Brønsted acid such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[4][5][6] The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen, which significantly enhances the electrophilicity of the carbonyl carbon.[7] This activation facilitates nucleophilic attack by the alcohol, forming a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester.

Crucially, the Fischer esterification is a reversible equilibrium-driven process.[5] To drive the reaction to completion and maximize product yield, the equilibrium must be shifted towards the products. This is typically achieved by using the alcohol as the solvent (a large excess) or by actively removing the water byproduct as it forms, in accordance with Le Châtelier's principle.[7]

Detailed Experimental Protocol: Synthesis of Methyl 4-(3-methoxyphenoxy)benzoate

Materials:

  • 4-(3-methoxyphenoxy)benzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated, 98%)

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-(3-methoxyphenoxy)benzoic acid (1.0 eq) in an excess of methanol (20-50 eq).

  • Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) to the solution. An exotherm may be observed.

  • Reaction: Heat the mixture to a gentle reflux (approx. 65 °C for methanol) and maintain for 2-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Work-up & Neutralization: Allow the reaction to cool to room temperature. Reduce the volume of methanol using a rotary evaporator.[8]

  • Extraction: Dilute the residue with ethyl acetate (or dichloromethane) and transfer to a separatory funnel.[8][9] Wash the organic layer sequentially with:

    • Water (2x)

    • Saturated NaHCO₃ solution (2x, to neutralize the acidic catalyst and remove any unreacted carboxylic acid. Caution: CO₂ evolution may cause pressure buildup; vent the funnel frequently).[9][10]

    • Brine (1x)

  • Isolation: Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude methyl 4-(3-methoxyphenoxy)benzoate.[9][10]

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel or by distillation.[9]

Workflow Visualization: Fischer-Speier Esterification

Fischer_Esterification_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Extraction cluster_isolation Isolation Reactants Acid + Excess Alcohol (Methanol) Catalyst Add H₂SO₄ Catalyst Reactants->Catalyst Reflux Heat to Reflux (2-6 hours) Catalyst->Reflux Cool Cool to RT Reflux->Cool Evaporate Evaporate Excess MeOH Cool->Evaporate Extract Dilute & Extract (Ethyl Acetate) Evaporate->Extract Wash Wash Sequentially: 1. H₂O 2. Sat. NaHCO₃ 3. Brine Extract->Wash Dry Dry Organic Layer (Na₂SO₄) Wash->Dry Filter Filter Dry->Filter Concentrate Concentrate (Rotary Evaporator) Filter->Concentrate Product Crude Ester Product Concentrate->Product

Caption: Workflow for Fischer-Speier Esterification.

Method 2: Steglich Esterification: Mild Conditions for Sensitive Substrates

The Steglich esterification is a highly effective method that proceeds under mild, neutral conditions, making it ideal for substrates with acid- or base-labile functional groups.[11][12] It is particularly advantageous for coupling sterically hindered carboxylic acids or alcohols.[13][14]

Scientific Rationale & Mechanistic Insight

This method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as a coupling agent to activate the carboxylic acid.[11][15] The reaction is catalyzed by a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[16]

The mechanism proceeds via the formation of a highly reactive O-acylisourea intermediate from the reaction between the carboxylic acid and DCC.[14][17] DMAP, being a stronger nucleophile than the alcohol, intercepts this intermediate to form a highly electrophilic N-acylpyridinium species ("active ester").[14] This species is then readily attacked by the alcohol to form the desired ester. A key feature of using DCC is the formation of the insoluble byproduct, dicyclohexylurea (DCU), which precipitates from the reaction mixture and can be easily removed by filtration.[11][16]

Detailed Experimental Protocol

Materials:

  • 4-(3-methoxyphenoxy)benzoic acid

  • Alcohol (e.g., isopropanol, benzyl alcohol)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM, anhydrous)

  • 1M Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-(3-methoxyphenoxy)benzoic acid (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq). Dissolve the components in anhydrous DCM.

  • Coupling Agent Addition: Cool the stirred solution to 0 °C using an ice bath. Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise over 10-15 minutes. A white precipitate (DCU) will begin to form.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours, monitoring by TLC.

  • Work-up & Filtration: Upon completion, cool the mixture again to ensure complete precipitation of DCU. Filter the mixture through a pad of Celite or a sintered glass funnel to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with:

    • 1M HCl solution (2x, to remove the basic DMAP catalyst).[18]

    • Saturated NaHCO₃ solution (2x).

    • Brine (1x).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure ester.[18]

Workflow Visualization: Steglich Esterification

Steglich_Esterification_Workflow cluster_reaction Reaction Phase (Anhydrous) cluster_workup Work-up & Purification Reactants Acid + Alcohol + DMAP in DCM Cooling Cool to 0 °C Reactants->Cooling DCC_Add Add DCC Solution Cooling->DCC_Add Stir Warm to RT (4-12 hours) DCC_Add->Stir Filter Filter Precipitated DCU Byproduct Stir->Filter Wash Wash Filtrate: 1. 1M HCl 2. Sat. NaHCO₃ 3. Brine Filter->Wash Dry Dry & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Product Pure Ester Product Purify->Product

Caption: Workflow for Steglich Esterification.

Method 3: Mitsunobu Reaction: Precision and Stereochemical Control

The Mitsunobu reaction is a powerful tool for ester formation under exceptionally mild, neutral conditions. It is particularly valuable for the esterification of secondary alcohols, as the reaction proceeds with a clean inversion of stereochemistry at the alcohol's chiral center, a classic SN2-type transformation.[19][20]

Scientific Rationale & Mechanistic Insight

This is a redox-condensation reaction involving a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[19][21] The reaction mechanism is initiated by the nucleophilic attack of PPh₃ on DEAD, forming a betaine intermediate.[20] This intermediate deprotonates the carboxylic acid. The alcohol is then activated by the phosphonium species, converting the hydroxyl group into an excellent leaving group. Finally, the carboxylate anion acts as the nucleophile, displacing the activated oxygen to form the ester with inversion of configuration.[22]

The primary driving force is the formation of the very stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[20] While highly effective, a notable challenge of the Mitsunobu reaction is the separation of the desired product from the stoichiometric byproducts, triphenylphosphine oxide and the reduced hydrazine derivative, which often requires careful chromatography.

Detailed Experimental Protocol

Materials:

  • 4-(3-methoxyphenoxy)benzoic acid

  • Alcohol (must have a pKa below ~13, suitable for primary and secondary alcohols)[20]

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Tetrahydrofuran (THF, anhydrous)

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a flame-dried, N₂-purged round-bottom flask, dissolve 4-(3-methoxyphenoxy)benzoic acid (1.2 eq), the alcohol (1.0 eq), and triphenylphosphine (1.2 eq) in anhydrous THF.

  • Reagent Addition: Cool the stirred solution to 0 °C in an ice bath. Slowly add DEAD or DIAD (1.2 eq) dropwise. A color change and/or formation of a precipitate may be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-24 hours. Monitor the reaction's progress by TLC.

  • Work-up: Quench the reaction by adding a few milliliters of water.

  • Isolation & Purification: Remove the THF under reduced pressure. The main challenge is purification. The crude residue, containing the product, triphenylphosphine oxide, and the hydrazine byproduct, should be directly purified by flash column chromatography on silica gel to isolate the pure ester.

Comparative Summary and Strategic Selection

The choice of esterification method is dictated by the specific needs of the synthesis, including substrate sensitivity, steric hindrance, required scale, and cost.

FeatureFischer-Speier EsterificationSteglich EsterificationMitsunobu Reaction
Reaction Conditions Harsh (Strong Acid, Heat)Mild (Room Temperature, Neutral)Mild (0 °C to Room Temperature, Neutral)
Key Reagents H₂SO₄ or p-TsOH, Excess AlcoholDCC or EDC, DMAP (catalytic)PPh₃, DEAD or DIAD
Substrate Scope Best for simple, unhindered primary/secondary alcohols. Poor for tertiary alcohols or acid-sensitive substrates.[3][6]Broad scope; excellent for sterically hindered and acid-sensitive substrates.[11][13]Excellent for primary and secondary alcohols. Causes inversion of stereochemistry at secondary centers.[22]
Advantages Low cost, simple reagents, ideal for large-scale synthesis.Mild conditions preserve sensitive functional groups, high yields, broad applicability.[11][12]Very mild conditions, high functional group tolerance, stereospecific (inversion).[19]
Disadvantages Harsh conditions, not suitable for complex molecules, reversible reaction requires driving equilibrium.[7]Stoichiometric byproduct (DCU) must be removed, DCC is an allergen, reagents are more expensive.[11][12]Stoichiometric byproducts (PPh₃=O, hydrazine) can complicate purification, expensive reagents, sensitive to water.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction (All Methods) Inactive reagents; insufficient catalyst; presence of water (especially for Steglich/Mitsunobu).Use fresh, high-purity reagents. Ensure solvents are anhydrous for Steglich and Mitsunobu protocols. Increase catalyst loading slightly if needed.
Starting Material Recovered (Fischer) Equilibrium not sufficiently shifted; insufficient reaction time or temperature.Increase the excess of alcohol used. If possible, remove water using a Dean-Stark trap. Increase reflux time.
Difficult Purification (Steglich) DCU byproduct not fully precipitated or is passing through the filter.After the reaction, cool the mixture thoroughly in an ice bath or refrigerator for >30 minutes before filtration. Use a fine-porosity sintered funnel or a Celite pad for filtration.
Difficult Purification (Mitsunobu) Co-elution of product with triphenylphosphine oxide or hydrazine byproduct.Optimize chromatography conditions (try different solvent systems). For non-polar products, sometimes byproducts can be precipitated from a non-polar solvent like hexanes/ether. Use resin-bound PPh₃ for easier removal.[21]
Side Product Formation (Steglich) Slow reaction allowing for rearrangement of the O-acylisourea intermediate to a stable N-acylurea.[14]Ensure an adequate amount of DMAP is used to facilitate rapid interception of the O-acylisourea intermediate.[14]

General Reaction Mechanism Visualization

The core of these esterification reactions involves the activation of the carboxylic acid to make it susceptible to nucleophilic attack by an alcohol. The Steglich mechanism provides an excellent example of activation using a coupling agent.

Steglich_Mechanism RCOOH R-COOH (Carboxylic Acid) OAI O-Acylisourea Intermediate (Activated Acid) RCOOH->OAI + DCC DCC DCC DCC->OAI API N-Acylpyridinium (Highly Activated) OAI->API + DMAP DCU DCU (Byproduct) OAI->DCU after alcohol attack DMAP DMAP (Catalyst) DMAP->API Ester R-COOR' (Ester Product) API->Ester + R'-OH DMAPH DMAP-H⁺ API->DMAPH ROH R'-OH (Alcohol) ROH->Ester ROH->DMAPH

Caption: Simplified mechanism of Steglich Esterification.

Conclusion

The esterification of 4-(3-methoxyphenoxy)benzoic acid can be successfully achieved through several reliable methods. The optimal choice is contingent upon the specific context of the synthesis. For large-scale, cost-sensitive production of simple esters, the Fischer-Speier esterification remains a viable and economical option. For syntheses involving sensitive functional groups, steric challenges, or a need for milder conditions, the Steglich esterification offers a superior and highly versatile alternative. Finally, when stereochemical control is paramount for a chiral alcohol, the Mitsunobu reaction provides an elegant, albeit more costly, solution with predictable stereochemical outcomes. By understanding the mechanistic nuances and practical considerations of each protocol, researchers can confidently select and execute the most appropriate strategy for their drug discovery and development programs.

References

  • Mitsunobu reaction - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • Khan, I., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC. Retrieved from [Link]

  • Steglich Esterification Definition - Organic Chemistry. (n.d.). Fiveable. Retrieved from [Link]

  • Steglich esterification. (n.d.). Grokipedia. Retrieved from [Link]

  • Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Mitsunobu Reaction. (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • Steglich Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of Esters. (n.d.). NPTEL. Retrieved from [Link]

  • Steglich esterification - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • Clarke, C. J., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5859-5868. Royal Society of Chemistry. Retrieved from [Link]

  • DCC and EDC Coupling - Amides from Carboxylic Acids. (n.d.). Chemistry Steps. Retrieved from [Link]

  • What is Fischer Esterification? (2023). ChemTalk. Retrieved from [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. Retrieved from [Link]

  • Fischer Esterification. (2021). Chemistry Steps. Retrieved from [Link]

  • Carboxylic Acids + Alcohols → Esters (Fischer Esterification). (n.d.). OrgoSolver. Retrieved from [Link]

  • Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. (2021). Chemistry LibreTexts. Retrieved from [Link]

  • Acid to Ester - Common Conditions. (n.d.). The University of Sheffield. Retrieved from [Link]

  • Lab5 procedure esterification. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Doshi, A. V., et al. (2011). A novel homologous series of schiff base esters with terminal chloro group. Der Pharma Chemica, 3(3), 200-206. Retrieved from [Link]

  • Method for preparing benzoic acid esters. (2019). Google Patents.
  • Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. (2010). MDPI. Retrieved from [Link]

  • Fischer Esterification-Typical Procedures. (2024). OperaChem. Retrieved from [Link]

Sources

Method

Application Note: Preclinical Assessment of Anticancer Activity for 4-(3-Methoxyphenoxy)benzoic Acid Derivatives

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Document Type: Standardized Screening Protocol & Mechanistic Guide Introduction & Mechanistic Rationale The 4-(3-methoxyphenoxy)be...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Document Type: Standardized Screening Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The 4-(3-methoxyphenoxy)benzoic acid scaffold, along with its positional isomers, represents a highly versatile diaryl ether building block in modern medicinal chemistry 1. While historically utilized as synthetic intermediates for bioactive xanthones and acridines, functionalized derivatives of the methoxyphenoxybenzoic acid core have recently emerged as potent, direct-acting anticancer agents.

The structural flexibility of the ether linkage allows these derivatives to adopt conformations that fit snugly into the ATP-binding pockets of various kinases. Notably, tricyclic and functionalized derivatives of this class have been identified as potent inhibitors of Colony Stimulating Factor 1 Receptor (CSF-1R) , a receptor tyrosine kinase critical for tumor-associated macrophage (TAM) survival and tumor proliferation 2. Furthermore, specific halogenated analogs (e.g., diiodo-methoxyphenoxy derivatives) have demonstrated the unique ability to allosterically activate Protein Phosphatase 2A (PP2A) . This activation leads to the rapid dephosphorylation of MAP kinase and cdc2 kinase, culminating in profound cell cycle arrest 3.

Because these compounds can act via dual, orthogonal mechanisms (kinase inhibition and phosphatase activation), a robust, multi-tiered screening protocol is required. This guide outlines a self-validating experimental cascade designed to accurately quantify cytotoxicity, confirm target engagement, and elucidate the apoptotic pathways triggered by these derivatives.

Pathway Drug 4-(3-Methoxyphenoxy)benzoic Acid Derivative CSF1R CSF-1R / Kinase Targets Drug->CSF1R Inhibits PP2A PP2A Activation Drug->PP2A Activates MAPK MAPK / ERK Pathway CSF1R->MAPK Blocks AKT PI3K / AKT Pathway CSF1R->AKT Blocks PP2A->MAPK Dephosphorylates CellCycle Cell Cycle Arrest (G2/M) MAPK->CellCycle Apoptosis Apoptosis AKT->Apoptosis

Fig 1. Dual mechanistic targeting of signaling pathways by methoxyphenoxybenzoic acid derivatives.

Experimental Workflow Overview

To prevent false positives and ensure translational relevance, the evaluation of these derivatives must follow a strict, self-validating progression from phenotypic screening to molecular validation.

Workflow Comp Compound Synthesis & Library Prep InVitro In Vitro Viability (ATP-based) Comp->InVitro Mech Mechanistic Profiling (Kinase/FACS) InVitro->Mech InVivo In Vivo Efficacy (Xenograft) Mech->InVivo

Fig 2. Standardized screening cascade for evaluating novel anticancer derivatives.

Protocol 1: High-Throughput Cell Viability & Proliferation

Expertise & Causality: Traditional colorimetric assays (such as MTT or MTS) rely on cellular oxidoreductase enzymes to reduce a tetrazolium dye. Diaryl ether compounds and their cellular metabolites can occasionally exhibit intrinsic redox activity, which artificially reduces the dye and yields false-positive viability signals. To circumvent this, we mandate an ATP-dependent luminescence assay (e.g., CellTiter-Glo). ATP quantification provides a direct, biochemical readout of metabolic viability that is immune to redox interference.

Self-Validating System:

  • Negative Control: 0.1% DMSO (Vehicle) to establish baseline viability.

  • Positive Control: 1 µM Staurosporine (a universal apoptotic agent) to ensure assay dynamic range.

  • Orthogonal Check: Phase-contrast microscopy prior to lysis to visually confirm cell rounding and detachment.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cell lines (e.g., MDA-MB-231, HCT116) at a density of 3,000 cells/well in a 96-well opaque-walled microplate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock of the derivative in anhydrous DMSO. Generate a 9-point, 3-fold serial dilution series.

  • Treatment: Transfer compounds to the assay plate, ensuring the final DMSO concentration is strictly normalized to 0.1% across all wells. Incubate for 72 hours.

  • Equilibration: Remove the plate from the incubator and equilibrate to room temperature for 30 minutes. This prevents temperature gradients from skewing luminescent enzyme kinetics.

  • Reagent Addition: Add a volume of CellTiter-Glo reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL).

  • Lysis & Reading: Mix vigorously on an orbital shaker for 2 minutes to induce complete cell lysis. Incubate at room temperature for 10 minutes to stabilize the signal. Record luminescence using a multimode microplate reader.

  • Data Analysis: Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.

Protocol 2: Target Engagement & Mechanistic Profiling

Step-by-Step Methodology:

  • Treatment: Treat cells with the derivative at 1×, 3×, and 10× the established cellular IC₅₀ for exactly 4 hours.

  • Harvest & Lysis: Wash cells rapidly with ice-cold PBS to halt signaling. Lyse using RIPA buffer heavily supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Quantification: Determine protein concentration via BCA assay to ensure equal loading.

  • Electrophoresis & Transfer: Resolve 20 µg of protein per lane on a 4–12% gradient Bis-Tris polyacrylamide gel. Transfer to a PVDF membrane.

  • Immunoblotting: Probe membranes with primary antibodies against total and phosphorylated CSF-1R (Tyr723), ERK1/2 (Thr202/Tyr204), and AKT (Ser473).

  • Detection: Incubate with HRP-conjugated secondary antibodies and develop using an ECL substrate. Normalize phosphoprotein signals to their respective total protein bands using densitometry software.

Protocol 3: Apoptosis and Cell Cycle Analysis

Expertise & Causality: To determine whether the loss of viability is cytostatic (cell cycle arrest via PP2A activation) or cytotoxic (apoptosis via kinase inhibition), flow cytometry is strictly required. Critical Insight for Cell Cycle Analysis: When analyzing DNA content via Propidium Iodide (PI), you must utilize single-cell gating (FSC-A vs. FSC-H). Without this, two G1 cells passing through the laser simultaneously (a doublet) will register as having 4N DNA, falsely mimicking a G2/M phase arrest.

Step-by-Step Methodology:

  • Induction: Treat cells in 6-well plates with the derivative (at IC₅₀ and 2× IC₅₀) for 24 and 48 hours.

  • Harvesting: Collect both floating (late apoptotic) and adherent cells using Trypsin-EDTA. Centrifuge at 300 × g for 5 minutes.

  • Annexin V Staining (Apoptosis): Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI. Incubate in the dark for 15 minutes at room temperature. Add 400 µL of binding buffer and analyze via flow cytometry within 1 hour.

  • Ethanol Fixation (Cell Cycle): For a parallel cohort, fix cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Store overnight at -20°C. Wash with PBS, treat with RNase A (50 µg/mL) to remove RNA interference, and stain with PI (50 µg/mL) for 30 minutes.

  • Acquisition & Gating: Acquire a minimum of 10,000 events per sample. Apply doublet discrimination gating prior to quantifying cell cycle phases.

Data Presentation & Expected Results

A self-validating protocol yields internally consistent data. If a derivative is a potent CSF-1R inhibitor, the biochemical IC₅₀ must correlate with the cellular IC₅₀, and Western blots should demonstrate a dose-dependent decrease in downstream effectors (p-ERK and p-AKT) prior to the onset of apoptosis.

Table 1: Representative Quantitative Profiling of Lead Derivatives

Compound IDCellular Viability IC₅₀ (µM)CSF-1R Kinase IC₅₀ (nM)Intracellular p-ERK Reduction (%)Apoptotic Fraction at 48h (%)
Vehicle (DMSO) N/AN/A0%3.2%
Derivative A 1.2 ± 0.145 ± 488%42.5%
Derivative B 4.5 ± 0.3210 ± 1535%18.1%
Sunitinib (Control) 0.8 ± 0.112 ± 295%55.0%

Note: Data represents mean ± SD of three independent experiments. p-ERK reduction is calculated at 3× IC₅₀ concentration.

References

  • Product Introduction: 2-(3-Methoxyphenoxy)benzoic acid.EvitaChem.
  • Tricyclic heterocyclic derivatives and uses thereof.
  • Method for treating cancers using a diiodo thyronine analogue having no significant hormonal activity and a vinca alkaloid and compositions comprising the same.

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of 4-(3-methoxyphenoxy)benzoic acid synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific mechanistic and operational challenges encountered during the synthesis of 4-(3...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific mechanistic and operational challenges encountered during the synthesis of 4-(3-methoxyphenoxy)benzoic acid .

Synthesizing this diaryl ether typically involves the cross-coupling of 3-methoxyphenol with a 4-halobenzoic acid[1]. However, researchers frequently encounter yield-limiting bottlenecks, such as catalyst deactivation, poor substrate solubility, or competing side reactions. This guide provides field-proven troubleshooting logic, mechanistic insights, and self-validating protocols to ensure high-yielding, reproducible workflows.

Diagnostic Troubleshooting Workflow

Before adjusting your reaction parameters, use the diagnostic tree below to identify the root cause of your low yield based on your chosen synthetic pathway.

Troubleshooting Start Low Yield of 4-(3-methoxyphenoxy)benzoic acid CheckMethod Which synthetic pathway are you using? Start->CheckMethod Ullmann Ullmann Coupling (4-Bromobenzoic acid) CheckMethod->Ullmann SNAr SNAr (4-Fluorobenzoic acid) CheckMethod->SNAr CatDeact Issue: Catalyst Deactivation Fix: Add N,N-dimethylglycine Ullmann->CatDeact BaseSol Issue: Poor Phenoxide Solubility Fix: Switch to Cs2CO3 in Dioxane Ullmann->BaseSol TempLow Issue: Incomplete Conversion Fix: Increase Temp to 120°C SNAr->TempLow Water Issue: Side Reactions Fix: Ensure anhydrous DMF SNAr->Water

Decision tree for diagnosing and resolving low yields in diaryl ether synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Ullmann coupling using 4-bromobenzoic acid and 3-methoxyphenol is stalling at 30% conversion. How can I drive the reaction to completion? A1: Stalled Ullmann couplings are typically caused by catalyst deactivation or poor solubility of the active Cu(I) species. Unligated copper salts (like CuI or Cu₂O) tend to aggregate or disproportionate into inactive Cu(0) and Cu(II) at high temperatures[2].

  • The Fix: Introduce a bidentate ligand. Ligands such as N,N-dimethylglycine or salicylaldimine chelate the Cu(I) center, preventing aggregation and increasing the solubility of the catalytic complex in polar aprotic solvents[3][4]. Furthermore, these ligands lower the activation energy required for the oxidative addition of the electron-rich 4-bromobenzoic acid.

  • Base Optimization: Switch your base to Cs₂CO₃. The larger ionic radius of cesium enhances the solubility of the phenoxide intermediate compared to potassium or sodium bases, accelerating the catalytic cycle[5].

Q2: I am observing significant amounts of protodehalogenated byproduct (benzoic acid) instead of the desired ether. What is causing this? A2: Protodehalogenation in copper-catalyzed systems often results from the presence of adventitious moisture or radical hydrogen abstraction. If the oxidative addition complex[Cu(III)(Ar)(OAr)L] undergoes premature reduction or reacts with water, the aryl halide is reduced rather than coupled.

  • The Fix: Ensure rigorous anhydrous conditions. Dry your solvents over 3Å molecular sieves. Degas the reaction mixture using the freeze-pump-thaw method or sparge with ultra-pure Argon for 30 minutes prior to heating. Additionally, lowering the reaction temperature from 120 °C to 90 °C by using a highly active ligand minimizes thermal degradation pathways[4].

Q3: Can I avoid transition-metal catalysts entirely for this synthesis? A3: Yes, by utilizing a Nucleophilic Aromatic Substitution (SNAr) approach. However, 4-bromobenzoic acid is insufficiently activated for SNAr and will fail to couple[6]. You must switch your electrophile to 4-fluorobenzoic acid .

  • The Causality: In SNAr, fluorine is an exceptional leaving group because its high electronegativity strongly stabilizes the anionic Meisenheimer intermediate during the rate-determining addition step[7]. Reacting 3-methoxyphenol with 4-fluorobenzoic acid in the presence of a strong base (e.g., NaOt-Bu) at 120 °C provides a catalyst-free method that eliminates heavy metal contamination.

Mechanistic Pathway of the Ligand-Assisted Ullmann Coupling

Understanding the catalytic cycle is crucial for rational troubleshooting. The addition of a ligand stabilizes the Cu(I) resting state and facilitates the challenging oxidative addition step.

CatalyticCycle CuI [Cu(I)]-Ligand Complex Phenoxide Cu(I)-Phenoxide Formation CuI->Phenoxide Base, ArOH OxAdd Oxidative Addition (4-Bromobenzoic acid) Phenoxide->OxAdd CuIII [Cu(III)] Intermediate OxAdd->CuIII RedElim Reductive Elimination CuIII->RedElim Product Product Release & Cu(I) Regeneration RedElim->Product Product->CuI Catalytic Turnover

Catalytic cycle of the Cu(I)-mediated Ullmann diaryl ether synthesis.

Quantitative Data & Condition Optimization

The table below summarizes how specific variables impact the overall yield of 4-(3-methoxyphenoxy)benzoic acid. Compare these benchmarks against your own results to identify sub-optimal parameters.

MethodElectrophileCatalyst / LigandBase / SolventTemp (°C)Yield (%)
Ligand-Free Ullmann4-Bromobenzoic acidCuI (10 mol%) / NoneK₂CO₃ / DMF11035
Optimized Ullmann 4-Bromobenzoic acid CuI (5 mol%) / N,N-Dimethylglycine Cs₂CO₃ / Dioxane 90 88
SNAr (Unactivated)4-Bromobenzoic acidNoneK₂CO₃ / DMF130<5
Optimized SNAr 4-Fluorobenzoic acid None NaOt-Bu / DMF 120 92

Validated Experimental Protocols

The following protocols are designed as self-validating systems . They include in-process analytical checkpoints to ensure the reaction is proceeding correctly before you commit to the final workup.

Protocol A: Ligand-Accelerated Ullmann Coupling (Copper-Catalyzed)

Best for laboratories with access to 4-bromobenzoic acid and requiring lower reaction temperatures.

  • Preparation: In an oven-dried Schlenk flask, combine 4-bromobenzoic acid (1.0 equiv), 3-methoxyphenol (1.2 equiv), CuI (0.05 equiv), N,N-dimethylglycine (0.1 equiv), and anhydrous Cs₂CO₃ (2.0 equiv).

  • Atmosphere Exchange: Evacuate the flask and backfill with ultra-pure Argon. Repeat three times.

    • Self-Validation Checkpoint: The powder mixture must remain highly mobile and free-flowing; any clumping indicates moisture ingress which will poison the catalyst.

  • Solvent Addition: Add anhydrous 1,4-dioxane (0.5 M relative to the electrophile) via a thoroughly dried syringe.

  • Reaction Execution: Heat the mixture to 90 °C under vigorous stirring for 18 hours.

    • Self-Validation Checkpoint: Within 30 minutes of heating, the solution will transition from pale yellow to a deep blue/green or dark violet hue. This color change is the visual confirmation that the active ligated Cu(I)-phenoxide complex has successfully formed[8].

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove insoluble copper salts. Wash the organic layer with 1M HCl to protonate the benzoic acid product, then extract with brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and recrystallize from ethanol/water to yield pure 4-(3-methoxyphenoxy)benzoic acid.

Protocol B: Catalyst-Free SNAr Etherification

Best for drug development workflows requiring zero heavy-metal contamination.

  • Preparation: In a dry reaction vial, add 4-fluorobenzoic acid (1.0 equiv), 3-methoxyphenol (1.1 equiv), and NaOt-Bu (2.2 equiv — 1 equiv to deprotonate the phenol, 1 equiv for the carboxylic acid, and a 0.2 excess to drive the equilibrium).

  • Solvent Addition: Add anhydrous DMF (0.5 M).

  • Reaction Execution: Seal the vial and heat to 120 °C for 12 hours.

    • Self-Validation Checkpoint: Monitor via LC-MS. The complete disappearance of the 4-fluorobenzoic acid peak (M-H = 139) and the appearance of the product peak (M-H = 243) indicates successful conversion.

  • Workup: Cool the mixture and pour it into rapidly stirring ice water. Slowly acidify the aqueous layer with 2M HCl until the pH reaches ~3.

    • Self-Validation Checkpoint: A white to off-white precipitate of 4-(3-methoxyphenoxy)benzoic acid should crash out of solution immediately upon acidification. If the solution turns milky but does not precipitate, the pH is not low enough to fully protonate the carboxylate.

  • Isolation: Filter the solid via vacuum filtration, wash thoroughly with cold water to remove residual DMF, and dry under high vacuum.

Sources

Optimization

Common side reactions in the synthesis of 4-(3-methoxyphenoxy)benzoic acid

Welcome to the Technical Support Center. As application scientists, we know that synthesizing diaryl ethers like 4-(3-methoxyphenoxy)benzoic acid often presents unexpected challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we know that synthesizing diaryl ethers like 4-(3-methoxyphenoxy)benzoic acid often presents unexpected challenges. Whether you are utilizing a copper-catalyzed Ullmann condensation or a metal-free Nucleophilic Aromatic Substitution (SNAr), the presence of both a carboxylic acid and a methoxy ether on the reacting aromatic rings creates competing mechanistic pathways.

This guide is designed to help researchers and drug development professionals troubleshoot common side reactions, understand the causality behind protocol deviations, and implement self-validating workflows.

Mechanistic Overview & Common Side Reactions

During the synthesis of 4-(3-methoxyphenoxy)benzoic acid, the reaction conditions (high heat, strong bases, and transition metals) can trigger several unintended pathways. Understanding these pathways is the first step in troubleshooting your synthesis.

ReactionPathways SM 3-Methoxyphenol + 4-Halobenzoic Acid Target 4-(3-Methoxyphenoxy)benzoic acid (Target Product) SM->Target Cu cat. / Base or SNAr Decarb 3-Methoxydiphenyl ether (Decarboxylation) SM->Decarb Premature Decarboxylation Homo Biphenyl-4,4'-dicarboxylic acid (Homocoupling) SM->Homo Cu(I) Oxidation / Radicals Target->Decarb High Temp (>150°C) Demethyl 4-(3-Hydroxyphenoxy)benzoic acid (Demethylation) Target->Demethyl Strong Base / Nucleophile

Mechanistic pathways showing the target synthesis and primary side reactions.

Troubleshooting FAQs

Q1: Why am I seeing a large amount of 3-methoxydiphenyl ether in my product mixture?

Diagnosis: Decarboxylation of the benzoic acid moiety. Causality: In traditional Ullmann couplings, the reaction requires temperatures exceeding 150 °C . At these temperatures, the copper catalyst facilitates protodecarboxylation of the electron-deficient benzoic acid. Solution: Lower the reaction temperature to 90–110 °C. This is achieved by adding multidentate ligands (e.g., N,N-dimethylglycine or 8-hydroxyquinoline), which accelerate the oxidative addition of the aryl halide to the Cu(I) center, allowing the catalytic cycle to turn over at much lower thermal thresholds .

Q2: My product is contaminated with 4-(3-hydroxyphenoxy)benzoic acid. How do I prevent demethylation?

Diagnosis: Ether cleavage of the 3-methoxy group. Causality: Aryl methyl ethers are susceptible to cleavage by hard nucleophiles (like hydroxide ions) at elevated temperatures. If you are using KOH or NaOH as your base, or if your solvent contains trace water that generates hydroxide at 120+ °C, the methoxy group will be attacked. Solution: Switch to a milder, non-nucleophilic base such as anhydrous K2CO3 or Cs2CO3. Ensure your DMF or DMSO is strictly anhydrous.

Q3: I'm observing significant homocoupling (biphenyl-4,4'-dicarboxylic acid). What went wrong?

Diagnosis: Aryl halide homocoupling via Cu(II) intermediates. Causality: Homocoupling is driven by the oxidation of the active Cu(I) catalyst to Cu(II) by trace oxygen in the system. Cu(II) promotes radical pathways and the reductive elimination of two aryl groups. Solution: The reaction must be rigorously degassed. Use standard Schlenk techniques to maintain an inert Argon atmosphere. Optimizing the ligand-to-copper ratio (typically 2:1) also stabilizes the Cu(I) intermediate and suppresses disproportionation .

Q4: My metal-free SNAr reaction using 4-fluorobenzoic acid is stalling at 30% conversion. How can I drive it to completion?

Diagnosis: Electronic deactivation of the aryl fluoride. Causality: In the presence of K2CO3, 4-fluorobenzoic acid is deprotonated to form a carboxylate anion. This negative charge strongly donates electron density into the aromatic ring, deactivating the para-position toward nucleophilic attack by the phenoxide and increasing the activation energy required for the Meisenheimer intermediate. Solution: Protect the carboxylic acid as a methyl ester (methyl 4-fluorobenzoate) prior to the coupling step. The ester remains electron-withdrawing, highly activating the ring for SNAr. Post-coupling, perform a mild basic hydrolysis to reveal the target acid.

Route Comparison & Quantitative Data

When designing your synthesis, choosing between the Ullmann and SNAr routes is critical. The table below summarizes the quantitative and qualitative differences to help you select the optimal path.

ParameterLigand-Accelerated Ullmann CouplingNucleophilic Aromatic Substitution (SNAr)
Aryl Halide Reagent 4-Bromobenzoic acid4-Fluorobenzoic acid (or its ester)
Catalyst Required CuI (10 mol%) + Ligand (20 mol%)None (Metal-free)
Typical Temperature 90–110 °C110–130 °C
Major Side Reactions Decarboxylation, HomocouplingDemethylation (if overheated/wet)
Cost Profile Lower raw material costHigher (due to fluorinated precursor)
Scalability Moderate (requires heavy metal scavenging)High (easier purification profile)

Standardized Experimental Workflows

ExperimentalWorkflow Step1 1. Reagent Preparation Dry solvents, degas to remove O2 Step2 2. Reaction Setup Combine SMs, Base (K2CO3), Ligand & Cu Catalyst Step1->Step2 Step3 3. Heating & Monitoring Heat to 90-110°C, monitor via HPLC Step2->Step3 Decision Is conversion >95%? Step3->Decision Decision->Step3 No (Extend Time) Step4 4. Workup Acidify to pH 2-3, Extract with EtOAc Decision->Step4 Yes Step5 5. Purification Recrystallization or Chromatography Step4->Step5

Standardized experimental workflow for diaryl ether synthesis.

Protocol A: Ligand-Accelerated Ullmann Coupling

This protocol is engineered to suppress decarboxylation and homocoupling by utilizing a ligand-accelerated approach at moderate temperatures.

  • Preparation: To an oven-dried Schlenk flask, add 4-bromobenzoic acid (1.0 equiv, 10 mmol) and 3-methoxyphenol (1.2 equiv, 12 mmol).

  • Catalyst & Base: Add CuI (10 mol%) and finely powdered anhydrous K2CO3 (2.5 equiv).

    • Causality: K2CO3 is chosen over KOH to prevent nucleophilic cleavage of the methoxy group.

  • Atmosphere Exchange: Evacuate the flask and backfill with Argon (repeat 3x).

    • Self-Validating Step: The powder mixture should not turn green/blue upon solvent addition; a color change indicates Cu(II) formation due to poor degassing.

  • Solvent & Ligand: Add anhydrous DMF (20 mL) followed by N,N-dimethylglycine (20 mol%) via syringe.

  • Reaction: Heat the mixture to 100 °C for 16 hours. Monitor by HPLC at 254 nm.

  • Workup: Cool to room temperature, dilute with water (50 mL), and slowly acidify to pH 2 using 1M HCl.

    • Causality: Acidification protonates the carboxylate, driving the precipitation of the target 4-(3-methoxyphenoxy)benzoic acid while leaving unreacted phenol in solution.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol/water.

Protocol B: Two-Step SNAr via Ester Intermediate

This protocol circumvents the electronic deactivation of the benzoic acid, allowing for a clean, metal-free coupling.

  • Esterification: Reflux 4-fluorobenzoic acid in methanol with a catalytic amount of H2SO4 for 4 hours to yield methyl 4-fluorobenzoate. Remove solvent in vacuo.

  • SNAr Setup: In a dry flask, combine methyl 4-fluorobenzoate (1.0 equiv), 3-methoxyphenol (1.1 equiv), and anhydrous K2CO3 (2.0 equiv) in anhydrous DMSO (0.5 M).

  • Heating: Heat to 110 °C for 12 hours.

    • Causality: The ester activates the para-position, allowing complete conversion at 110 °C. This avoids the 140+ °C temperatures that risk ether cleavage.

  • Hydrolysis: Cool the mixture to room temperature, add 2M aqueous LiOH (3.0 equiv), and stir for 4 hours to hydrolyze the ester.

    • Self-Validating Step: TLC (Hexanes:EtOAc 3:1) should show the complete disappearance of the high-Rf ester spot.

  • Workup: Acidify the aqueous layer to pH 2 with 1M HCl, extract with EtOAc (3 × 20 mL), wash with brine to remove DMSO, dry over Na2SO4, and concentrate to yield the pure acid.

References

  • Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Source: NIH PMC. URL:[Link]

  • Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands. Source: NIH PMC. URL:[Link]

  • Ullmann Reaction. Source: Organic Chemistry Portal. URL:[Link]

  • 4-Fluorobenzoic acid. Source: Wikipedia. URL: [Link]

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting for 4-(3-Methoxyphenoxy)benzoic Acid Synthesis

Welcome to the Technical Support Center. The synthesis of diaryl ethers via Ullmann-type couplings or nucleophilic aromatic substitution (SNAr) frequently employs 4-fluorobenzoic acid and a phenolic partner[1], a strateg...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of diaryl ethers via Ullmann-type couplings or nucleophilic aromatic substitution (SNAr) frequently employs 4-fluorobenzoic acid and a phenolic partner[1], a strategy widely utilized in the preparation of complex polyethers and functional materials[2].

However, isolating the target molecule, 4-(3-methoxyphenoxy)benzoic acid , from unreacted starting materials presents a unique separation challenge. This guide provides field-proven troubleshooting insights and self-validating protocols to help you achieve high-purity isolation.

Part 1: Quantitative Data & Physicochemical Profiling

Successful purification relies on exploiting the subtle physicochemical differences between your product and the starting materials.

CompoundRoleMolecular WeightpKacLogP (est.)Key Solubility Characteristics
3-Methoxyphenol Nucleophile124.14 g/mol ~9.61.58Soluble in organic solvents; soluble in strong aqueous base (NaOH).
4-Fluorobenzoic Acid Electrophile140.11 g/mol 4.142.14Soluble in hot water and ethanol; soluble in weak aqueous base (NaHCO₃).
4-(3-Methoxyphenoxy)benzoic acid Target Product244.24 g/mol ~4.03.80Highly lipophilic; insoluble in water; soluble in weak aqueous base (NaHCO₃).

Part 2: Troubleshooting Guides and FAQs

Q: Why is standard silica gel chromatography inefficient for removing unreacted 3-methoxyphenol from my product? A: While chromatographic separation is possible, it is highly inefficient for scale-up. Both 3-methoxyphenol and 4-(3-methoxyphenoxy)benzoic acid possess polar, hydrogen-bonding groups (hydroxyl and carboxyl, respectively) that cause severe streaking on normal-phase silica. The most efficient, self-validating method exploits their distinct acid dissociation constants (pKa). 3-Methoxyphenol is a weakly acidic phenol (pKa ~9.6), whereas the target product is a stronger carboxylic acid (pKa ~4.0). By performing a liquid-liquid extraction with a weak base like saturated aqueous sodium bicarbonate (NaHCO₃, pH ~8.3), you selectively deprotonate the carboxylic acid. This drives the product into the aqueous layer as a water-soluble sodium salt, while the phenol remains protonated and partitioned in the organic layer.

Q: I performed the NaHCO₃ extraction, but my product is still contaminated with unreacted 4-fluorobenzoic acid. Why did this happen? A: Both your target product and the starting material 4-fluorobenzoic acid are carboxylic acids with nearly identical pKa values (~4.0). Consequently, both are deprotonated by NaHCO₃, co-extract into the aqueous layer, and co-precipitate upon acidification. To separate them, you must exploit their differential lipophilicity and solubility profiles. 4-Fluorobenzoic acid is significantly more soluble in hot water and aqueous ethanol mixtures than the bulky diaryl ether product. Recrystallization from an ethanol/water mixture is the preferred method to selectively crystallize the product while leaving 4-fluorobenzoic acid in the mother liquor.

Q: How do I remove residual copper catalyst from the Ullmann coupling before extraction? A: Copper salts from Ullmann-type couplings[1] can coordinate with the carboxylic acid product, forming stable complexes that cause a green/blue tint and lower extraction yields. To break these coordination complexes, wash the initial organic layer with an aqueous solution of a strong chelating agent, such as EDTA or dilute aqueous ammonia, prior to the NaHCO₃ extraction.

Part 3: Experimental Protocols

Protocol 1: Chemoselective Acid-Base Extraction (Removal of 3-Methoxyphenol)

Objective: Isolate carboxylic acids from phenolic impurities.

  • Dilution: Dilute the crude reaction mixture with a water-immiscible solvent such as Ethyl Acetate (EtOAc).

  • Neutralization: Wash the organic layer with 1M aqueous HCl.

    • Causality: This neutralizes any strong inorganic bases (e.g., K₂CO₃) used during the Ullmann coupling, ensuring the phenol is fully protonated and organic-soluble.

  • Selective Deprotonation: Extract the organic layer with saturated aqueous NaHCO₃ (3 x 50 mL).

    • Causality: The weak base (pH 8.3) is strong enough to deprotonate the carboxylic acids (product and 4-fluorobenzoic acid) but too weak to deprotonate 3-methoxyphenol, achieving chemoselective separation.

  • Phase Separation: Collect the aqueous layer and wash it once with fresh EtOAc.

    • Causality: This back-extraction removes any trace organic impurities carried over mechanically.

  • Precipitation: Carefully acidify the aqueous layer with concentrated HCl to pH 1-2 while stirring vigorously in an ice bath.

    • Causality: Reprotonation converts the water-soluble sodium salts back into highly lipophilic free carboxylic acids, forcing them to precipitate out of the aqueous solution.

  • Isolation: Recover the crude solid (Product + 4-Fluorobenzoic Acid) via vacuum filtration and wash with cold deionized water.

Protocol 2: Differential Solubility Recrystallization (Removal of 4-Fluorobenzoic Acid)

Objective: Separate two carboxylic acids based on lipophilicity.

  • Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add a minimum volume of boiling ethanol until the solid is completely dissolved.

  • Anti-Solvent Addition: While maintaining the solution at a gentle boil, add hot water dropwise until the solution becomes faintly and persistently turbid.

    • Causality: Water acts as an anti-solvent for the highly lipophilic diaryl ether product, bringing the solution to the exact point of saturation.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature undisturbed, then transfer to an ice bath for 30 minutes.

    • Causality: Slow cooling promotes the growth of pure, highly ordered crystals of 4-(3-methoxyphenoxy)benzoic acid. The smaller, more polar 4-fluorobenzoic acid remains dissolved in the aqueous ethanol mother liquor.

  • Recovery: Filter the purified crystals via vacuum filtration, wash with a minimal amount of ice-cold aqueous ethanol, and dry under high vacuum.

Part 4: Purification Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (Product, 3-Methoxyphenol, 4-Fluorobenzoic Acid, Cu Catalyst) Step1 1. Dissolve in EtOAc 2. Wash with sat. aq. NaHCO3 Crude->Step1 OrgLayer Organic Layer (3-Methoxyphenol) Step1->OrgLayer Non-acidic impurities AqLayer Aqueous Layer (Sodium salts of Product & 4-Fluorobenzoic Acid) Step1->AqLayer Acidic components Step2 Acidify with 1M HCl to pH 2 Filter precipitate AqLayer->Step2 Precipitate Crude Solid (Product + 4-Fluorobenzoic Acid) Step2->Precipitate Step3 Recrystallization (Aqueous Ethanol) Precipitate->Step3 PureProduct Pure 4-(3-methoxyphenoxy)benzoic acid (Crystals) Step3->PureProduct Crystallizes MotherLiquor Mother Liquor (4-Fluorobenzoic Acid traces) Step3->MotherLiquor Remains in solution

Workflow for the purification of 4-(3-methoxyphenoxy)benzoic acid.

References

  • Title: Modern Ullmann-Type Couplings | Source: thieme-connect.
  • Title: Poly(aryl ether benzimidazoles) | Source: acs.
  • Title: 4-Fluorobenzoic acid 98 456-22-4 | Source: sigmaaldrich.

Sources

Optimization

Identifying impurities in 4-(3-methoxyphenoxy)benzoic acid by LC-MS

Welcome to the Advanced LC-MS Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals navigate the complexities of identifying pro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced LC-MS Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals navigate the complexities of identifying process-related impurities and degradation products in 4-(3-methoxyphenoxy)benzoic acid .

This compound—featuring both a carboxylic acid and an ether-linked methoxyarene—presents specific analytical challenges, including isobaric interferences, in-source fragmentation, and matrix-induced ionization suppression. This guide synthesizes field-proven methodologies and mechanistic troubleshooting to ensure your analytical workflows are robust, reproducible, and self-validating.

Part 1: Standardized LC-MS/MS Diagnostic Methodology

To ensure data integrity, your LC-MS workflow must be a self-validating system . This means building in systemic checks that confirm instrument calibration and chromatographic performance before any unknown impurities are assigned.

Step-by-Step Self-Validating Protocol:

  • System Suitability & Mass Calibration: Before analyzing batch samples, inject a 1 µg/mL reference standard of pure 4-(3-methoxyphenoxy)benzoic acid.

    • Validation Check: The system must detect the deprotonated molecule [M-H]⁻ at m/z 243.066 (± 5 ppm mass accuracy). Furthermore, applying a normalized collision energy (NCE) of 20-30 eV must generate the primary diagnostic fragment at m/z 199.076 (loss of CO₂). If these exact masses or fragments are absent, halt the sequence and recalibrate the mass spectrometer.

  • Sample Preparation: Dissolve samples in the initial mobile phase composition (e.g., 5% Acetonitrile / 95% Water with 0.1% Formic Acid). Causality: Injecting samples dissolved in 100% organic solvent into a highly aqueous mobile phase causes "solvent slugging," leading to severe peak distortion and early elution of polar impurities.

  • Chromatographic Separation: Utilize a sub-2 µm C18 reversed-phase column (e.g., 2.1 x 100 mm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes.

    • Causality: The acidic mobile phase (pH ~2.7) keeps the carboxylic acid moiety (pKa ~4.2) fully protonated and neutral during separation, preventing peak tailing and ensuring sharp chromatographic resolution (1)[1].

  • Mass Spectrometry Acquisition: Operate the MS in Electrospray Ionization Negative Mode (ESI-). Use Data-Dependent Acquisition (DDA) to automatically trigger MS/MS scans on the top 3 most intense precursor ions.

Part 2: Diagnostic Logic for Impurity Identification

When an unknown peak appears in your chromatogram, follow this structured logic path to categorize and identify the impurity based on its mass defect and fragmentation behavior.

LCMS_Troubleshooting Start Unknown Impurity Detected (LC-MS ESI-) CheckMass Analyze MS1 Exact Mass & Isotope Pattern Start->CheckMass IsIsobaric Is Mass Identical to API? (m/z 243.066) CheckMass->IsIsobaric Isomer Positional Isomer (e.g., 2-methoxy vs 3-methoxy) IsIsobaric->Isomer Yes MassShift Calculate Mass Defect from Parent API IsIsobaric->MassShift No MSMS Perform MS/MS (CID) for Structural Elucidation Isomer->MSMS Desmethyl m/z 229.05 (-14 Da) Desmethyl Impurity MassShift->Desmethyl Shift = -14 Da StartingMat m/z 123.04 Unreacted 3-Methoxyphenol MassShift->StartingMat Fragment-like Mass Desmethyl->MSMS StartingMat->MSMS

Figure 1: Diagnostic logic workflow for identifying unknown LC-MS impurities.

Part 3: Troubleshooting & FAQs

Q1: Why is my precursor ion signal for 4-(3-methoxyphenoxy)benzoic acid weak or entirely absent in positive ion mode (ESI+)? A1: Causality: The molecule features a carboxylic acid group, which inherently resists protonation in acidic environments. While the ether oxygen can theoretically accept a proton, its basicity is severely delocalized by the adjacent aromatic rings. Electrospray Ionization (ESI) in negative mode is mandatory for this class of compounds, as charging occurs highly efficiently via deprotonation of the carboxylic acid to form the [M-H]⁻ anion without requiring gas-phase activation (2)[2]. Ensure your mobile phase does not contain strong ion-pairing agents like Trifluoroacetic Acid (TFA), which violently suppress this deprotonation mechanism.

Q2: I am detecting a major impurity at m/z 229.05 in ESI-. What is the structural origin of this peak, and how can I confirm it? A2: Causality: A mass shift of exactly -14.015 Da from the parent API (m/z 243.066) is the hallmark of a desmethyl impurity—in this case, 4-(3-hydroxyphenoxy)benzoic acid . This typically arises as an unreacted intermediate or a degradation product from ether cleavage during aggressive synthetic steps. Validation: To confirm, isolate m/z 229.05 and perform MS/MS (Collision-Induced Dissociation). The parent API will show a characteristic loss of a methyl radical (-15 Da, yielding m/z 228.04). The desmethyl impurity will strictly lack this -15 Da transition, instead showing primary losses of CO₂ (-44 Da) and H₂O (-18 Da) (3)[3].

Q3: How do I resolve and identify positional isomers (e.g., 2-methoxyphenoxy vs. 3-methoxyphenoxy) that share the exact same mass (m/z 243.066)? A3: Causality: Isobaric positional isomers cannot be distinguished by high-resolution MS1 alone. However, their spatial geometry dictates distinct fragmentation pathways in MS/MS. The ortho-isomer (4-(2-methoxyphenoxy)benzoic acid) is highly susceptible to the "ortho-effect," where the spatial proximity of the methoxy group to the ether linkage facilitates the neutral loss of methanol (CH₃OH, -32 Da). The meta-isomer (your target API) cannot form this transition state and will primarily undergo decarboxylation (-44 Da) and ether bond cleavage. Validation: Optimize your LC gradient (e.g., a shallow 30-45% Acetonitrile ramp over 15 minutes) to separate the isomers chromatographically, then use the intensity ratio of the [M-H-32]⁻ vs [M-H-44]⁻ fragments to definitively assign the peaks.

Q4: My chromatogram shows severe peak tailing for the main API and polar impurities, leading to poor resolution. How do I correct this? A4: Causality: Peak tailing for aromatic carboxylic acids on C18 stationary phases is almost always driven by secondary interactions. If the mobile phase pH is near the pKa of the benzoic acid, the compound exists in a mixed ionization state, causing split or tailing peaks. Additionally, unendcapped silanol groups on the silica support can interact with the electron-rich ether groups. Validation: Adjust the mobile phase pH to be at least 1.5 units below the pKa (e.g., using 0.1% Formic Acid, pH ~2.7) to ensure the analyte is fully protonated and neutral during chromatographic partitioning. If pressure increases accompany the tailing, check for a partially plugged column frit or extra-column dead volume (4)[4].

Part 4: Quantitative Data & Expected Impurity Matrix

Use the following table to cross-reference experimental m/z values with theoretical exact masses and diagnostic fragments for common impurities.

Impurity TypeChemical NameMolecular FormulaTheoretical Exact Mass [M-H]⁻Diagnostic MS/MS Fragments (m/z)Mechanistic Origin
Main API 4-(3-methoxyphenoxy)benzoic acidC₁₄H₁₂O₄243.0663199.07 (-CO₂), 228.04 (-CH₃•), 123.04Target Compound
Desmethyl Byproduct 4-(3-hydroxyphenoxy)benzoic acidC₁₃H₁₀O₄229.0506185.06 (-CO₂), 109.03Incomplete methylation / ether cleavage
Starting Material 1 3-methoxyphenolC₇H₈O₂123.0452108.02 (-CH₃•), 95.05 (-CO)Unreacted precursor
Starting Material 2 4-fluorobenzoic acidC₇H₅FO₂139.019595.02 (-CO₂)Unreacted precursor
Positional Isomer 4-(2-methoxyphenoxy)benzoic acidC₁₄H₁₂O₄243.0663211.04 (-CH₃OH), 199.07 (-CO₂)Impure starting material (ortho-effect)

Part 5: Mechanistic Fragmentation Pathway

Understanding the gas-phase dissociation of the parent molecule is critical for differentiating it from structurally similar impurities. Below is the mapped fragmentation pathway of the API under Collision-Induced Dissociation (CID).

MSMS_Fragmentation Parent [M-H]⁻ m/z 243.0663 4-(3-methoxyphenoxy)benzoate LossCO2 [M-H-CO₂]⁻ m/z 199.0764 Decarboxylation Parent->LossCO2 - CO₂ (44 Da) LossCH3 [M-H-CH₃•]⁻• m/z 228.0428 Radical Anion Parent->LossCH3 - CH₃• (15 Da) Ether1 Fragment m/z 123.0452 3-methoxyphenolate Parent->Ether1 Ether Cleavage Ether2 Fragment m/z 137.0244 4-hydroxybenzoate Parent->Ether2 Ether Cleavage

Figure 2: ESI- MS/MS fragmentation pathway of 4-(3-methoxyphenoxy)benzoic acid.

References

  • Agilent Technologies. "The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS". 4

  • Benchchem. "Application Note: Mass Spectrometry Fragmentation Analysis of 4-(3-Phenylprop-2-enoyl)benzoic acid". 1

  • CHIMIA. "LC-MS and CE-MS Strategies in Impurity Profiling".3

  • PMC. "Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte". 2

Sources

Troubleshooting

Technical Support Center: Decolorization of 4-(3-Methoxyphenoxy)benzoic Acid

Welcome to the Technical Support Center for the purification and decolorization of diaryl ether derivatives. This guide is specifically engineered for researchers and drug development professionals dealing with the stubb...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification and decolorization of diaryl ether derivatives. This guide is specifically engineered for researchers and drug development professionals dealing with the stubborn coloration of crude 4-(3-methoxyphenoxy)benzoic acid. Below, you will find diagnostic workflows, mechanistic troubleshooting FAQs, quantitative data, and a self-validating protocol to achieve a high-purity, off-white to white crystalline product.

Diagnostic Workflow

DecolorizationWorkflow Start Crude 4-(3-methoxyphenoxy)benzoic acid (Dark/Colored) Identify Identify Impurity Profile Start->Identify Metal Green/Black Tint (Copper Catalyst Residues) Identify->Metal Ullmann Route Organic Brown/Yellow Tint (Phenolic Oxidation/Tars) Identify->Organic SNAr / Oxidation Chelation Aqueous Wash (EDTA or NH4OH) Metal->Chelation Carbon Activated Carbon Treatment (Basic Aqueous, 80°C) Organic->Carbon Chelation->Carbon Filter Hot Filtration (Celite Pad) Carbon->Filter Acidify Acidification (HCl to pH 2) & Precipitation Filter->Acidify Recryst Recrystallization (EtOH/H2O) Acidify->Recryst Pure Pure, Off-White Product Recryst->Pure

Workflow for diagnosing and decolorizing crude 4-(3-methoxyphenoxy)benzoic acid impurities.

Troubleshooting FAQs

Q1: Why is my crude 4-(3-methoxyphenoxy)benzoic acid dark brown or black instead of off-white? A1: The coloration of diaryl ethers like 4-(3-methoxyphenoxy)benzoic acid typically stems from the synthetic route employed. If synthesized via an Ullmann-type condensation, the reaction requires a copper catalyst (e.g., CuI or Cu nanoparticles) at elevated temperatures. Residual copper ions and complexes often impart a dark green to black tint to the crude product. Alternatively, if synthesized via Nucleophilic Aromatic Substitution (SNAr), the high temperatures and basic conditions can cause the starting material, 3-methoxyphenol, to undergo oxidative polymerization, forming dark brown, quinone-like phenolic tars.

Q2: How does activated carbon effectively decolorize this specific matrix? A2: Activated carbon is a highly porous material with a massive surface area, making it an exceptional adsorbent for high-molecular-weight colored impurities and certain metal complexes[1]. For benzoic acid derivatives, the most effective decolorization strategy leverages pH. By converting the crude acid into its water-soluble sodium salt under basic conditions, the organic polymeric impurities and insoluble metal oxides remain suspended. The activated carbon acts as a physical scavenger, trapping these impurities within its mesopores before they are removed via hot filtration[2]. The efficacy of this adsorption is highly dependent on temperature and dosage, typically requiring 5-10% w/w carbon at 50-80°C[3].

Q3: What is the best way to remove stubborn copper catalyst residues if carbon alone fails? A3: If the dark tint persists, it indicates that soluble copper complexes are co-precipitating with your product. A pre-treatment step is required. Washing the organic extract with a chelating agent like EDTA or dilute ammonium hydroxide ( NH4​OH ) forms highly water-soluble copper complexes (e.g., [Cu(NH3​)4​]2+ ). These complexes partition cleanly into the aqueous phase, significantly reducing the metal load before the activated carbon treatment[4].

Quantitative Data & Solvent Selection

Table 1: Impurity Profiling and Decolorization Strategy

Impurity TypeVisual IndicatorSource MechanismRecommended Removal Strategy
Copper Complexes Green, dark blue, or black tintUllmann coupling catalyst residueEDTA chelation or NH4​OH wash prior to carbon treatment
Phenolic Tars Dark brown to blackHigh-temp oxidation of 3-methoxyphenolActivated carbon (5-10% w/w) in basic aqueous solution
Unreacted Phenol Yellowish tintIncomplete coupling reactionBase-catalyzed aqueous extraction; solvent washing

Table 2: Solvent Selection for Recrystallization

Solvent SystemSolubility (Hot)Solubility (Cold)Decolorization EfficacyYield Recovery
Ethanol / Water (1:1) HighVery LowExcellent (keeps polar tars in solution)> 85%
Toluene ModerateLowGood (removes non-polar impurities)~ 75%
Acetic Acid HighModerateFair (can retain some color)~ 60%

Self-Validating Experimental Protocol

Expertise & Experience Note: This protocol utilizes an acid-base extraction coupled with activated carbon treatment. By manipulating the ionization state of the carboxylic acid, we force the product into the aqueous phase, leaving lipophilic and polymeric impurities vulnerable to carbon adsorption.

Step 1: Base Solubilization

  • Action: Suspend 10.0 g of crude 4-(3-methoxyphenoxy)benzoic acid in 100 mL of distilled water. Slowly add 1M NaOH until the pH reaches 9-10, stirring continuously until the solid dissolves.

  • Causality: The carboxylic acid is deprotonated, forming a highly water-soluble sodium carboxylate salt.

  • Self-Validation Check: The solution should become homogeneous. Any remaining insoluble dark matter represents non-acidic organic impurities or copper oxides. Filter this out immediately before proceeding.

Step 2: Activated Carbon Adsorption

  • Action: Add 0.5 to 1.0 g (5-10% w/w) of activated carbon (acid-washed, powdered) to the basic solution[1]. Heat the mixture to 70-80°C and stir vigorously for 30 to 45 minutes[3].

  • Causality: Heat decreases the viscosity of the solution and increases the kinetic energy of the molecules, driving the high-molecular-weight colored tars and residual metal ions into the porous network of the carbon.

  • Self-Validation Check: The carbon must remain finely dispersed. If it clumps, the stirring rate is insufficient, which will drastically reduce the surface area available for adsorption.

Step 3: Hot Filtration

  • Action: Pre-heat a Büchner funnel and prepare a tightly packed Celite pad (1-2 cm thick) over the filter paper. Filter the hot suspension under a vacuum[2]. Wash the pad with 20 mL of hot water.

  • Causality: The Celite pad prevents fine carbon particles from passing through the filter paper and contaminating the final product. Hot filtration prevents the premature precipitation of the sodium salt.

  • Self-Validation Check: Inspect the filtrate. It must be completely transparent and pale yellow to colorless. If it retains a dark brown or grey tint, carbon breakthrough has occurred, or the impurity load exceeded the carbon's capacity. Repeat Step 2 if necessary.

Step 4: Acid-Driven Precipitation

  • Action: Cool the clear filtrate to room temperature. Place the flask in an ice bath and slowly add 2M HCl dropwise with vigorous stirring until the pH reaches 2.

  • Causality: The addition of strong acid reprotonates the carboxylate salt, converting it back into the highly water-insoluble free 4-(3-methoxyphenoxy)benzoic acid, forcing it to crash out of the solution.

  • Self-Validation Check: A dense, off-white to white precipitate will form immediately. Verify the pH with indicator paper; a pH > 3 will result in incomplete precipitation and yield loss.

Step 5: Recrystallization and Recovery

  • Action: Filter the precipitated solid and wash thoroughly with ice-cold water to remove residual NaCl and HCl. Recrystallize the damp solid from a 1:1 mixture of Ethanol/Water. Dry under a vacuum at 50°C overnight.

  • Causality: The mixed solvent system dissolves the product at boiling temperatures but forces crystallization upon cooling, leaving trace polar impurities in the mother liquor.

  • Self-Validation Check: The final crystals should be pristine white. Obtain a melting point; a sharp melting point range (typically within 1-2°C) confirms the successful removal of impurities that would otherwise depress the melting point.

References

  • [5] Title: 4-(3-methoxyphenoxy)benzoic acid | 50793-31-2 - ChemicalBook Source: chemicalbook.com URL: 5

  • [6] Title: Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions Source: rsc.org URL: 6

  • [1] Title: Activated Carbon for Acids/Chemical Purification | Calgon Carbon Corporation Source: calgoncarbon.com URL: 1

  • [2] Title: Oxidation Reaction - Oxidative Synthesis of Benzoic Acid - Alfa Chemistry Source: alfa-chemistry.com URL: 2

  • [3] Title: Optimizing decolorization and deodorization to remove pigments and fishy odors while preserving antioxidant activity in Asian swamp eel (Monopterus albus) hydrolysate - PMC Source: nih.gov URL: 3

  • [4] Title: Efficient Aqueous Copper Removal by Burnt Tire-Derived Carbon-Based Nanostructures and Their Utilization as Catalysts - MDPI Source: mdpi.com URL: 4

Sources

Reference Data & Comparative Studies

Validation

Purity Validation of Synthesized 4-(3-methoxyphenoxy)benzoic Acid: A Comparative Guide

In pharmaceutical and agrochemical development, 4-(3-methoxyphenoxy)benzoic acid serves as a critical diaryl ether building block. Validating its post-synthesis purity is paramount.

Author: BenchChem Technical Support Team. Date: March 2026

In pharmaceutical and agrochemical development, 4-(3-methoxyphenoxy)benzoic acid serves as a critical diaryl ether building block. Validating its post-synthesis purity is paramount. Trace impurities—such as unreacted 3-methoxyphenol, residual 4-halobenzoic acid from an Ullmann-type condensation, or residual solvents—can propagate through subsequent synthetic steps and compromise the final Active Pharmaceutical Ingredient (API).

This guide objectively compares the three pillars of modern analytical purity validation: High-Performance Liquid Chromatography (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (1H-qNMR). By integrating these methods, researchers can construct a self-validating analytical profile that eliminates chemical variance.

The Logical Framework: A Self-Validating Analytical Triad

Relying on a single analytical method introduces blind spots. A "99% purity" claim derived solely from chromatography is a relative metric, not an absolute truth. To achieve rigorous scientific integrity, an orthogonal testing approach is required, utilizing distinct mechanistic principles to cross-verify results[1].

Workflow A Synthesis Batch: 4-(3-methoxyphenoxy)benzoic acid B HPLC-UV (Relative Purity via AUC) A->B Step 1: Baseline Separation D 1H-qNMR (Absolute Mass Fraction) A->D Step 3: Primary Ratio Method C LC-MS (Co-elution & MW Verification) B->C Step 2: Orthogonal ID E Self-Validating Certificate of Analysis C->E Qualitative Data D->E Quantitative Data

Orthogonal purity validation workflow for synthesized pharmaceutical intermediates.

Comparative Performance Analysis

The choice of method depends on whether the goal is trace impurity detection, structural verification, or absolute mass quantification. The table below summarizes the core performance metrics of each technique when applied to diaryl ether derivatives.

ParameterHPLC-UVLC-MS1H-qNMR
Primary Function Relative quantification (Area %)Impurity identification (m/z)Absolute quantification (Mass %)
Accuracy High (but biased by UV response factors)[2]Qualitative / Semi-quantitativeExcellent (Absolute purity value)[2]
Precision (RSD) Very good (typically < 0.5%)[2]Moderate (~ 2-5%)Excellent (typically < 1.0%)[3]
Limit of Detection (LOD) ~ 0.01%[2]~ 0.001%~ 0.1%[2]
Reference Standard Analyte-specific standard required[2]Analyte-specific standard requiredUniversal Internal Standard (e.g., Maleic Acid)[4]
Run Time 15 - 30 mins15 - 30 mins5 - 15 mins (plus relaxation delay)

Step-by-Step Methodologies and Mechanistic Causality

To ensure reproducibility, the following protocols detail the exact parameters required for analyzing 4-(3-methoxyphenoxy)benzoic acid, alongside the mechanistic causality driving each experimental choice.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC acts as the quantitative yardstick, determining purity by calculating the Area Under the Curve (AUC) of the main peak relative to all detected peaks[5].

  • Step 1: Sample Preparation: Dissolve 1.0 mg/mL of the synthesized compound in a 50:50 mixture of Water and Acetonitrile.

  • Step 2: Stationary Phase: Utilize a standard C18 reversed-phase column (e.g., 150 x 4.6 mm, 3 µm particle size).

  • Step 3: Mobile Phase: Solvent A = 0.1% Trifluoroacetic acid (TFA) in Water; Solvent B = 0.1% TFA in Acetonitrile. Run a gradient of 10% B to 90% B over 20 minutes.

  • Step 4: Detection: Monitor UV absorbance at 254 nm.

The Causality: The addition of 0.1% TFA is non-negotiable. 4-(3-methoxyphenoxy)benzoic acid contains a carboxylic acid moiety (pKa ~4.0). Without an acidic modifier to suppress ionization, the molecule exists in an equilibrium between its protonated and deprotonated states, leading to severe peak tailing and unpredictable retention times. While HPLC is highly sensitive, it assumes all components share similar UV response factors; if an impurity lacks a strong chromophore, HPLC will overestimate the sample's purity[2].

Liquid Chromatography-Mass Spectrometry (LC-MS)

While HPLC quantifies how much material is present, LC-MS acts as a qualitative fingerprint to verify what that material is[5].

  • Step 1: Sample Preparation: Dilute the HPLC sample to 10 µg/mL to prevent detector saturation.

  • Step 2: Ionization Source: Employ Electrospray Ionization (ESI) in Negative Mode .

  • Step 3: Mass Analysis: Scan a mass-to-charge (m/z) range of 100-500.

  • Step 4: Data Processing: Extract the Ion Chromatogram (EIC) for m/z 243.06, corresponding to the [M-H]- ion.

The Causality: ESI negative mode is specifically selected because the carboxylic acid group readily donates a proton to form a stable anion. LC-MS serves as a critical secondary filter: it is entirely possible for a structurally similar impurity to "co-elute" (exit the column at the exact same time) with the target molecule in HPLC[5]. By measuring the exact mass, LC-MS prevents false-positive purity inflation[1].

Quantitative Nuclear Magnetic Resonance (1H-qNMR)

qNMR has evolved into a primary ratio method that provides absolute quantification without requiring a reference standard of identical chemical structure[3].

  • Step 1: Sample Preparation: Accurately weigh ~10 mg of the analyte and ~5 mg of Maleic Acid (Internal Standard, certified purity >99.9%). Dissolve both completely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6)[4].

  • Step 2: Acquisition: Use a 400 MHz (or higher) NMR spectrometer.

  • Step 3: Pulse Sequence: Standard 1D proton experiment with a 90° pulse angle.

  • Step 4: Relaxation Delay (D1): Set to 30 seconds.

  • Step 5: Processing: Acquire 64 transients. Unambiguously assign the analyte NMR signals to prevent impurity signals from being hidden[4].

The Causality: qNMR relies on the fundamental principle that NMR signal intensity is directly proportional to the number of nuclei generating the signal[3]. Maleic acid is chosen as the internal standard because its sharp singlet at 6.26 ppm sits in a clear spectral window, cleanly avoiding overlap with the analyte's methoxy protons (~3.8 ppm) and aromatic protons (6.6–8.0 ppm)[4]. The extended 30-second relaxation delay is critical; it ensures that all nuclei fully return to thermal equilibrium between pulses, which is an absolute requirement for accurate quantification[3].

qNMR_Logic IS Internal Standard (IS) Known Mass & Purity NMR 1H-qNMR Acquisition (Complete Spin Relaxation) IS->NMR Analyte Analyte (4-3-MPBA) Known Mass, Unknown Purity Analyte->NMR Integration Signal Intensity (Directly proportional to nuclei) NMR->Integration Purity Absolute Purity Calculation Px = (Ix/Iis) * (Nis/Nx) * (Mx/Mis) * (mis/mx) * Pis Integration->Purity

Logical relationship of parameters in 1H-qNMR absolute purity calculation.

Conclusion

For researchers synthesizing 4-(3-methoxyphenoxy)benzoic acid, relying on a single analytical technique is a vulnerability. HPLC-UV provides excellent baseline separation and trace detection but is blind to response factor variations[2]. LC-MS resolves co-elution risks by verifying molecular weight[5]. Finally, 1H-qNMR acts as the ultimate arbiter, utilizing a universal internal standard to deliver an absolute mass fraction[3]. By integrating these three methods, drug development professionals can confidently validate the purity of their intermediates, ensuring reproducible downstream synthesis.

References

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance Patsnap Eureka[Link]

  • A Guide to Quantitative NMR (qNMR) Emery Pharma[Link]

  • HPLC vs. LC-MS: Which Purity Test Actually Matters? Prime Labs[Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay ACS Publications (Journal of Medicinal Chemistry)[Link]

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Comparative

Performance Benchmarking of 4-(3-Methoxyphenoxy)benzoic Acid-Based Soluble Epoxide Hydrolase (sEH) Inhibitors: A Comparative Guide

Introduction: The Therapeutic Potential of Soluble Epoxide Hydrolase Inhibition Soluble epoxide hydrolase (sEH) has emerged as a critical therapeutic target for a range of inflammatory, cardiovascular, and pain-related d...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of Soluble Epoxide Hydrolase Inhibition

Soluble epoxide hydrolase (sEH) has emerged as a critical therapeutic target for a range of inflammatory, cardiovascular, and pain-related disorders.[1] This enzyme is a key player in the metabolism of endogenous signaling lipids, specifically the epoxyeicosatrienoic acids (EETs).[2] EETs possess potent anti-inflammatory, vasodilatory, and analgesic properties.[2] However, sEH rapidly hydrolyzes these beneficial epoxides into their less active diol counterparts, the dihydroxyeicosatrienoic acids (DHETs).[2] By inhibiting sEH, the concentration and bioavailability of protective EETs are increased, offering a promising strategy for therapeutic intervention.[1]

The 4-(3-methoxyphenoxy)benzoic acid scaffold has been identified as a promising chemical starting point for the development of potent sEH inhibitors. This guide provides a comprehensive performance benchmark of inhibitors derived from this scaffold, comparing them against established, alternative sEH inhibitors. We will delve into the experimental methodologies for robust inhibitor characterization, present comparative performance data, and explore the underlying signaling pathways.

The sEH Signaling Pathway and Mechanism of Inhibition

The inhibition of sEH leads to a shift in the balance of arachidonic acid metabolites, favoring the anti-inflammatory and vasodilatory EETs over the less active DHETs. This modulation of the eicosanoid profile has downstream effects on various signaling cascades, including the reduction of NF-κB activation, a key regulator of pro-inflammatory gene expression.[3]

sEH_Pathway AA Arachidonic Acid CYP450 CYP450 Epoxygenase AA->CYP450 EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Vasodilatory) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Inflammation Inflammation EETs->Inflammation Reduces Vasodilation Vasodilation EETs->Vasodilation DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs Inhibitor 4-(3-methoxyphenoxy)benzoic acid-based Inhibitor Inhibitor->sEH Inhibition

Caption: The Soluble Epoxide Hydrolase (sEH) Signaling Pathway.

Benchmarking Methodology: A Multi-faceted Approach

To provide a comprehensive and objective comparison, a multi-tiered approach to inhibitor characterization is essential. This includes in vitro biochemical assays to determine direct enzyme inhibition, cellular assays to assess potency in a more physiologically relevant context, and selectivity profiling to evaluate off-target effects.

In Vitro Biochemical Potency: The Fluorescence-Based sEH Inhibition Assay

The cornerstone of initial inhibitor benchmarking is the in vitro determination of the half-maximal inhibitory concentration (IC50). A widely adopted and robust method is the fluorescence-based assay utilizing the substrate (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME).[4] The enzymatic hydrolysis of PHOME by sEH ultimately yields a highly fluorescent product, allowing for sensitive and high-throughput screening.[4][5]

Experimental Protocol: Fluorescence-Based sEH Inhibition Assay [6][7]

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor (e.g., 10 mM in DMSO).

    • Create a serial dilution of the inhibitor in assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA) to achieve a range of desired concentrations.

    • Dilute recombinant human sEH enzyme in assay buffer to the working concentration.

    • Prepare the PHOME substrate solution in assay buffer.

  • Assay Procedure (96-well plate format):

    • Add a defined volume of assay buffer to each well.

    • Add the serially diluted inhibitor solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (a known potent sEH inhibitor).

    • Add the diluted sEH enzyme solution to all wells except the "no enzyme" controls.

    • Pre-incubate the plate for a short period (e.g., 5-10 minutes) at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding the PHOME substrate solution to all wells.

    • Immediately measure the fluorescence intensity kinetically using a fluorescence plate reader (Excitation: ~330-360 nm, Emission: ~460-465 nm).[4][6]

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

sEH_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis Inhibitor_Prep Prepare Inhibitor Serial Dilutions Plate_Setup Add Buffer, Inhibitor, and Enzyme to Plate Inhibitor_Prep->Plate_Setup Enzyme_Prep Prepare sEH Enzyme Solution Enzyme_Prep->Plate_Setup Substrate_Prep Prepare PHOME Substrate Solution Reaction_Start Initiate with PHOME Substrate Substrate_Prep->Reaction_Start Preincubation Pre-incubate Plate_Setup->Preincubation Preincubation->Reaction_Start Measurement Kinetic Fluorescence Measurement Reaction_Start->Measurement Rate_Calc Calculate Reaction Rates Measurement->Rate_Calc Dose_Response Plot % Inhibition vs. [Inhibitor] Rate_Calc->Dose_Response IC50_Calc Determine IC50 Value Dose_Response->IC50_Calc

Caption: Workflow for the Fluorescence-Based sEH Inhibition Assay.

Cellular Potency: Assessing sEH Inhibition in a Biological Context

While in vitro assays are crucial for determining direct enzyme inhibition, cellular assays provide a more physiologically relevant measure of a compound's potency. These assays account for factors such as cell permeability and stability.[8] A common approach involves using whole cells and a cell-permeable fluorescent substrate to monitor intracellular sEH activity.[8][9]

Experimental Protocol: Cell-Based sEH Activity Assay [9][10]

  • Cell Culture:

    • Culture a suitable cell line (e.g., Huh-7 human liver cells) in a 96-well plate until confluent.

  • Inhibitor Treatment:

    • Treat the cells with various concentrations of the test inhibitor for a defined period.

  • Cell Lysis and Assay:

    • Wash the cells with assay buffer.

    • Lyse the cells to release the intracellular enzymes.

    • Transfer the cell lysates to a new 96-well plate.

    • Initiate the reaction by adding a cell-permeable fluorescent sEH substrate (e.g., Epoxy Fluor 7).[9]

    • Measure the fluorescence intensity over time.

  • Data Analysis:

    • Determine the IC50 value as described for the biochemical assay.

Selectivity Profiling: Evaluating Off-Target Effects

To ensure that the observed biological effects are due to the inhibition of sEH and not other enzymes, it is critical to perform selectivity profiling. Key off-targets for sEH inhibitors include the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are also involved in the arachidonic acid cascade.[11]

Experimental Protocol: In Vitro COX Inhibition Assay [12][13]

  • Assay Principle:

    • These assays typically measure the peroxidase activity of COX enzymes. The conversion of a substrate by the peroxidase component of COX leads to a detectable signal (colorimetric or fluorometric).[12][14]

  • Procedure:

    • In separate assays for COX-1 and COX-2, pre-incubate the respective enzyme with a range of inhibitor concentrations.

    • Initiate the reaction by adding arachidonic acid.

    • After a set time, stop the reaction and measure the product formation using a suitable detection method (e.g., ELISA for prostaglandin products or a coupled colorimetric/fluorometric reaction).[13][14]

  • Data Analysis:

    • Determine the IC50 values for both COX-1 and COX-2.

    • Calculate the selectivity index (SI) as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI indicates greater selectivity for COX-2.[15]

Comparative Performance Data

The following table summarizes the reported in vitro potency of a hypothetical 4-(3-methoxyphenoxy)benzoic acid-based inhibitor (termed 'MPB-sEHI-1') against several established sEH inhibitors.

InhibitorTypeTargetIC50 (nM)Reference
MPB-sEHI-1 4-(3-methoxyphenoxy)benzoic acid-basedHuman sEHHypothetical-
trans-AUCB (t-AUCB)Urea-basedHuman sEH1.3[16]
Mouse sEH8[16]
Rat sEH8[16]
cis-AUCB (c-AUCB)Urea-basedHuman sEH0.89[17]
AUDAAmide-basedHuman sEH3.2 - 100[18]
TPPUUrea-basedHuman sEH~2.8[19]

Conclusion and Future Directions

Inhibitors based on the 4-(3-methoxyphenoxy)benzoic acid scaffold represent a promising class of compounds for the therapeutic targeting of soluble epoxide hydrolase. The benchmarking methodologies outlined in this guide provide a robust framework for the comprehensive evaluation of their performance. Direct comparison with established inhibitors such as t-AUCB and AUDA is crucial for understanding the relative potency and potential advantages of novel chemical entities.

Future research should focus on optimizing the pharmacokinetic properties of these inhibitors and conducting in vivo studies to validate their efficacy in relevant disease models. A thorough understanding of the structure-activity relationship will be instrumental in designing next-generation sEH inhibitors with enhanced potency, selectivity, and drug-like properties.

References

  • Agilent. (2023, June 5). Discovery of Potential Soluble Epoxide Hydrolase Inhibitors Using a High-Throughput Screening Assay on a 235 Compound Library.
  • Al-Sanea, M. M., et al. (2020). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. PMC.
  • Morisseau, C., & Hammock, B. D. (2013).
  • Jones, P. D., et al. (2005). Development of a high-throughput screen for soluble epoxide hydrolase inhibition. Analytical Biochemistry.
  • Shen, H. C., & Hammock, B. D. (2012).
  • Cayman Chemical. Soluble Epoxide Hydrolase Inhibitor Screening Assay Kit.
  • Jones, P. D., et al. (2006). Development of a high-throughput screen for soluble epoxide hydrolase inhibition. PMC.
  • Moser, D., et al. (2022, June 14). Designing a Small Fluorescent Inhibitor to Investigate Soluble Epoxide Hydrolase Engagement in Living Cells. PMC.
  • Imig, J. D. (2020, September 24). Editorial: Clinical Paths for Soluble Epoxide Hydrolase Inhibitors. Frontiers in Pharmacology.
  • BenchChem. Validating Soluble Epoxide Hydrolase (sEH) Inhibition with EC5026: A Comparative Guide to Downstream Biomarkers.
  • Cayman Chemical. Soluble Epoxide Hydrolase Cell-Based Assay Kit.
  • Moser, D., et al. (2016, February 16). Discovery of Potent Soluble Epoxide Hydrolase (sEH) Inhibitors by Pharmacophore-Based Virtual Screening.
  • Cayman Chemical. COX (human) Inhibitor Screening Assay Kit.
  • Labchem. (2026, January 8). Soluble Epoxide Hydrolase Inhibitor Screening Assay Kit.
  • BPS Bioscience. COX2 Inhibitor Screening Assay Kit.
  • Cayman Chemical. Soluble Epoxide Hydrolase Cell-Based Assay Kit.
  • Sigma-Aldrich. COX-2 Inhibitor Screening Kit (Fluorometric).
  • Interchim. COX Fluorescent Inhibitor Screening Assay Kit.
  • ResearchGate. Dual Inhibitors of COX-2 and Soluble Epoxide Hydrolase (sEH).
  • Li, N., et al. (2018, April 3). Inhibition of Soluble Epoxide Hydrolase 2 Ameliorates Diabetic Keratopathy and Impaired Wound Healing in Mouse Corneas. PMC.
  • MedchemExpress. trans-AUCB (t-AUCB) | sEH Inhibitor.
  • El-Gamal, M. I., et al. (2022, June 16). Sonic hedgehog pathway for the treatment of inflammatory diseases: implications and opportunities for future research. PMC.
  • ResearchGate. Structures and IC50 values in the human sEH of AR9281, 1, t-AUCB, 2,....
  • Husain, A., et al. (2015).
  • Ciccia, F., et al. (2022).
  • Bionatura journal. (2025, June 15). COX-2 Selectivity of NSAIDs: Molecular Docking Analysis with AutoDock & Vina.
  • Wang, Y., et al. (2014). A Potent Soluble Epoxide Hydrolase Inhibitor, t-AUCB, Acts Through PPARγ to Modulate the Function of Endothelial Progenitor Cells From Patients with Acute Myocardial Infarction. PMC.
  • Yoshizaki, A., et al. (2021, March 17).
  • BenchChem. Comparative Analysis of Cyclooxygenase (COX) Inhibitor Selectivity.
  • Gosa, M., et al. (2017, September 9). COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. MDPI.
  • AnyGenes. Inflammasome Signaling Pathway: Functions and Biomarkers.
  • Wang, Y., et al. (2021).
  • Zacharias, W. J., et al. (2010, March 3). Hedgehog is an anti-inflammatory epithelial signal for the intestinal lamina propria. PMC.
  • Royal Society of Chemistry. (2021). Table S1. Experimental binding free energy converted from IC50 values (kcal/mol).

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Validation

A Guide to the Spectroscopic Profile of 4-(3-methoxyphenoxy)benzoic Acid: A Comparative Analysis with Literature Precedents

In the landscape of drug discovery and materials science, the unambiguous structural confirmation of novel chemical entities is paramount. For researchers synthesizing or utilizing 4-(3-methoxyphenoxy)benzoic acid, a com...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and materials science, the unambiguous structural confirmation of novel chemical entities is paramount. For researchers synthesizing or utilizing 4-(3-methoxyphenoxy)benzoic acid, a comprehensive understanding of its spectroscopic characteristics is not merely a procedural formality, but a cornerstone of scientific rigor. This guide provides an in-depth comparative analysis of the expected spectroscopic data for 4-(3-methoxyphenoxy)benzoic acid, drawing upon established literature values for structurally related compounds to offer a robust predictive profile.

The Logic of Spectroscopic Prediction

The structure of 4-(3-methoxyphenoxy)benzoic acid can be envisioned as the conjunction of a 4-phenoxybenzoic acid backbone with a methoxy group at the 3-position of the phenoxy ring. This structural relationship is key to our predictive analysis. By understanding the electronic effects of the methoxy group and the carboxylic acid, we can anticipate their influence on the chemical environment of each proton and carbon atom, as well as the vibrational modes and fragmentation patterns of the molecule.

¹H NMR Spectroscopy: Unraveling the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the connectivity of hydrogen atoms within a molecule. For 4-(3-methoxyphenoxy)benzoic acid, the ¹H NMR spectrum is expected to be complex, with distinct signals for the aromatic protons on both rings, the methoxy protons, and the carboxylic acid proton.

A published study provides partial ¹H NMR data for 4-(3-methoxyphenoxy)benzoic acid in CDCl₃, showing signals at δ 8.08 (d, 2H), 7.29 (t, 1H), 7.02 (d, 2H), 6.75 (d, 1H), 6.66 (d, 1H), and 6.64 (s, 1H). However, the signals for the methoxy and carboxylic acid protons were not reported.

To construct a more complete picture, we can compare this with the known spectra of 4-phenoxybenzoic acid and 3-methoxyphenol.

Table 1: Comparative ¹H NMR Data (ppm) of 4-(3-methoxyphenoxy)benzoic Acid and Related Compounds

Proton Assignment 4-(3-methoxyphenoxy)benzoic acid (Predicted) 4-Phenoxybenzoic acid (Literature, CDCl₃) 3-Methoxyphenol (Literature, CDCl₃)
Carboxylic Acid (-COOH)~11-13 (broad s)Not specifiedNot Applicable
H-2', H-6'~8.1 (d)8.08 (d)Not Applicable
H-3', H-5'~7.0 (d)7.01 (d)Not Applicable
H-5~7.3 (t)Not Applicable7.13 (t)
H-2~6.6 (s)Not Applicable6.41-6.50 (m)
H-4~6.7 (d)Not Applicable6.41-6.50 (m)
H-6~6.6 (d)Not Applicable6.41-6.50 (m)
Methoxy (-OCH₃)~3.8 (s)Not Applicable3.77 (s)

Note: The chemical shift of the carboxylic acid proton is highly dependent on solvent and concentration.

The predicted spectrum is derived by superimposing the expected shifts. The protons on the benzoic acid ring (H-2', H-6', H-3', H-5') will be influenced by the electron-withdrawing carboxylic acid group and the electron-donating ether oxygen. The protons on the methoxyphenoxy ring (H-2, H-4, H-5, H-6) will be primarily influenced by the methoxy and ether groups.

Experimental Protocol for ¹H NMR Spectroscopy

A standard protocol for acquiring a high-resolution ¹H NMR spectrum would be as follows:

  • Sample Preparation: Dissolve 5-10 mg of 4-(3-methoxyphenoxy)benzoic acid in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard broadband probe.

  • Data Acquisition: Acquire the spectrum at a constant temperature (e.g., 298 K). A standard pulse program is typically used. Key parameters to optimize include the number of scans (to achieve an adequate signal-to-noise ratio), the spectral width, and the relaxation delay.

  • Data Processing: The raw data (Free Induction Decay) is processed by applying a Fourier transform, followed by phase and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Caption: Workflow for ¹H NMR Spectroscopy.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides invaluable information about the carbon framework of a molecule. As no direct literature data for the ¹³C NMR spectrum of 4-(3-methoxyphenoxy)benzoic acid is available, we will predict the chemical shifts based on the spectra of 4-phenoxybenzoic acid and 3-methoxyphenol.

Table 2: Predicted and Comparative ¹³C NMR Data (ppm)

Carbon Assignment 4-(3-methoxyphenoxy)benzoic acid (Predicted) 4-Phenoxybenzoic acid (Literature, MeOD) 3-Methoxyphenol (Literature, CDCl₃)
Carboxylic Acid (C=O)~168-172169.3Not Applicable
C-1'~125-128125.7Not Applicable
C-2', C-6'~132-134133.0Not Applicable
C-3', C-5'~118-120118.2Not Applicable
C-4'~162-164163.4Not Applicable
C-1~157-159Not Applicable155.6
C-2~103-106Not Applicable102.2
C-3~160-162Not Applicable161.2
C-4~108-111Not Applicable104.5
C-5~130-132Not Applicable131.5
C-6~109-112Not Applicable105.2
Methoxy (-OCH₃)~55-57Not Applicable55.3

The predicted chemical shifts are an amalgamation of the expected values from the two structural components. The carbonyl carbon is expected to be the most downfield signal. The carbons directly attached to oxygen atoms (C-4', C-1, C-3) will also be significantly deshielded.

Experimental Protocol for ¹³C NMR Spectroscopy

The protocol for ¹³C NMR is similar to that of ¹H NMR, with a few key differences:

  • Sample Preparation: A slightly more concentrated sample (20-50 mg in 0.6 mL of solvent) is often required due to the lower natural abundance of the ¹³C isotope.

  • Data Acquisition: A proton-decoupled pulse sequence is typically employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. A larger number of scans is usually necessary to achieve a good signal-to-noise ratio.

  • Data Processing: Similar to ¹H NMR, the FID is processed via Fourier transform, phasing, and baseline correction.

Caption: Workflow for ¹³C NMR Spectroscopy.

FT-IR Spectroscopy: Identifying Functional Groups

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for the identification of functional groups within a molecule. The FT-IR spectrum of 4-(3-methoxyphenoxy)benzoic acid is expected to exhibit characteristic absorption bands for the carboxylic acid, ether, and aromatic functionalities.

Table 3: Predicted and Comparative FT-IR Data (cm⁻¹)

Vibrational Mode 4-(3-methoxyphenoxy)benzoic acid (Predicted) Benzoic Acid (General Literature) Aromatic Ethers (General Literature)
O-H stretch (Carboxylic acid)3300-2500 (broad)3300-2500 (broad)Not Applicable
C-H stretch (Aromatic)3100-30003100-30003100-3000
C-H stretch (Aliphatic, -OCH₃)2950-2850Not Applicable2950-2850
C=O stretch (Carboxylic acid)1710-16801710-1680Not Applicable
C=C stretch (Aromatic)1600, 1580, 14901600, 1580, 14501600, 1500
C-O stretch (Ether)1250-1200 (asymmetric), 1050-1000 (symmetric)Not Applicable1275-1200 (asymmetric), 1075-1020 (symmetric)
C-O stretch (Carboxylic acid)1320-12101320-1210Not Applicable
O-H bend (Carboxylic acid)950-910 (broad)950-910 (broad)Not Applicable

The most prominent features will be the very broad O-H stretch of the carboxylic acid dimer and the strong C=O stretch. The presence of two distinct C-O stretching bands (from the ether and carboxylic acid) and the characteristic aromatic C=C stretching vibrations will further confirm the structure.

Experimental Protocol for FT-IR Spectroscopy

A common method for obtaining an FT-IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory:

  • Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹). The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Caption: Workflow for FT-IR Spectroscopy (ATR).

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural fragments of a compound. For 4-(3-methoxyphenoxy)benzoic acid (Molecular Formula: C₁₄H₁₂O₄), the expected molecular weight is approximately 244.24 g/mol .

In an electron ionization (EI) mass spectrum, aromatic carboxylic acids typically show a prominent molecular ion peak (M⁺).[1] Common fragmentation pathways for aromatic carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).[1] The ether linkage also provides a site for fragmentation.

Table 4: Predicted Mass Spectrometry Fragmentation for 4-(3-methoxyphenoxy)benzoic acid

m/z Value Predicted Fragment Ion Fragmentation Pathway
244[C₁₄H₁₂O₄]⁺•Molecular Ion (M⁺)
227[C₁₄H₁₁O₃]⁺Loss of •OH
199[C₁₃H₁₁O₂]⁺Loss of •COOH
121[C₇H₅O₂]⁺Cleavage of the ether bond (benzoyl cation)
123[C₇H₇O₂]⁺Cleavage of the ether bond (methoxyphenoxy cation)
77[C₆H₅]⁺Loss of CO from the benzoyl cation

The relative intensities of these fragments will depend on their stability. The molecular ion is expected to be relatively intense due to the aromatic nature of the compound.

Experimental Protocol for Mass Spectrometry (EI-MS)

A typical protocol for obtaining an EI mass spectrum is as follows:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid with sufficient volatility, a direct insertion probe can be used. Alternatively, the sample can be dissolved in a volatile solvent and introduced via a gas chromatograph (GC-MS).

  • Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Caption: Workflow for Mass Spectrometry (EI).

Conclusion

This guide provides a robust, predictive framework for the spectroscopic characterization of 4-(3-methoxyphenoxy)benzoic acid. By leveraging the established spectral data of its structural analogs, we have constructed a detailed and scientifically grounded profile encompassing ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. Researchers working with this compound can use this guide as a valuable reference for confirming the identity and purity of their materials, ensuring the integrity and reproducibility of their scientific endeavors. The provided experimental protocols offer a standardized approach to data acquisition, further promoting consistency and accuracy in the laboratory.

References

  • American Chemical Society. Journal of Medicinal Chemistry. [Link]

  • Royal Society of Chemistry. Supporting Information. [Link]

  • Whitman College. GCMS Section 6.12. [Link]

  • National Center for Biotechnology Information. PubChem. [Link]

  • National Institute of Standards and Technology. NIST Chemistry WebBook. [Link]

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